Retrocyclin-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C78H137N33O18S6 |
|---|---|
Molecular Weight |
2017.5 g/mol |
IUPAC Name |
1-[3-[(1R,4S,7R,10S,13S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,13,31,43-tetrakis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine |
InChI |
InChI=1S/C78H137N33O18S6/c1-9-37(5)55-70(126)106-48-33-132-130-31-46(60(116)95-28-52(112)97-41(18-13-23-89-74(79)80)59(115)94-30-54(114)108-55)104-71(127)57(39(7)11-3)110-69(125)51-36-135-134-35-50(102-63(119)43(100-66(48)122)20-15-25-91-76(83)84)68(124)111-58(40(8)12-4)72(128)105-47-32-131-133-34-49(67(123)101-44(64(120)103-51)21-16-26-92-77(85)86)107-73(129)56(38(6)10-2)109-65(121)45(22-17-27-93-78(87)88)99-62(118)42(19-14-24-90-75(81)82)98-53(113)29-96-61(47)117/h37-51,55-58H,9-36H2,1-8H3,(H,94,115)(H,95,116)(H,96,117)(H,97,112)(H,98,113)(H,99,118)(H,100,122)(H,101,123)(H,102,119)(H,103,120)(H,104,127)(H,105,128)(H,106,126)(H,107,129)(H,108,114)(H,109,121)(H,110,125)(H,111,124)(H4,79,80,89)(H4,81,82,90)(H4,83,84,91)(H4,85,86,92)(H4,87,88,93)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,55-,56-,57-,58-/m0/s1 |
InChI Key |
XCKDTDGGBZCSLN-JJQHHYBISA-N |
bioactivity |
Antiviral |
sequence |
GICRCICGRRICRCICGR |
Origin of Product |
United States |
Foundational & Exploratory
discovery of Retrocyclin peptides from human pseudogenes
An In-depth Technical Guide to the Discovery and Application of Retrocyclin Peptides
Introduction
Retrocyclins are a class of cyclic antimicrobial peptides that represent a fascinating case of "molecular de-extinction"—resurrecting a lost component of the human innate immune system.[1][2] Although encoded in the human genome, these peptides are not naturally expressed due to a premature stop codon in their corresponding pseudogenes.[3][4][5] Through a combination of genomic analysis and synthetic chemistry, researchers have brought these ancestral peptides back to life, revealing them as potent inhibitors of a broad range of pathogens, most notably the Human Immunodeficiency Virus (HIV-1). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental validation of Retrocyclin peptides, tailored for researchers, scientists, and drug development professionals.
The Discovery of a Dormant Defender
The story of Retrocyclins begins with the study of θ-defensins, a unique family of cyclic antimicrobial peptides found in Old World monkeys, such as the rhesus macaque. These 18-residue peptides are distinguished by their head-to-tail cyclic backbone, a feature unique among mammalian peptides.
Genomic investigations revealed that humans possess multiple genes for θ-defensins, located on chromosome 8p23. However, all six of these genes are pseudogenes, silenced by a premature termination codon within the signal sequence of their mRNA transcripts. This genetic lesion prevents the translation of the peptide. Despite this, the coding region for the mature peptide has remained remarkably intact over millions of years of evolution.
Recognizing this, researchers used the genetic blueprint from the human pseudogene to chemically synthesize the putative ancestral peptide, which they named "Retrocyclin". The successful synthesis and subsequent characterization of Retrocyclin and its analogs, like RC-101, confirmed that a potent antiviral agent lay dormant within our own DNA.
Synthesis and Production of Retrocyclins
As Retrocyclins are not naturally produced in humans, they must be generated synthetically for research and therapeutic development.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing Retrocyclins like RC-100 and its potent analog, RC-101.
-
Chain Assembly : The linear 18-amino-acid peptide is assembled on a solid resin support. This process involves the sequential addition of protected amino acids, with cycles of deprotection and coupling until the desired sequence is complete.
-
Cleavage and Deprotection : The completed peptide is cleaved from the resin support, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification : The crude linear peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidative Folding and Cyclization : The purified linear peptide is subjected to conditions that promote the formation of the three intramolecular disulfide bonds and the head-to-tail cyclization of the peptide backbone. This is a critical step that confers the unique, stable structure of θ-defensins.
-
Final Purification : The final cyclic and correctly folded Retrocyclin peptide is purified again by RP-HPLC to ensure high purity for use in biological assays.
Mechanism of Anti-HIV-1 Action
Retrocyclins exhibit potent activity against both T-tropic (X4) and M-tropic (R5) strains of HIV-1. Their primary mechanism is the inhibition of viral entry into the host CD4+ cell, a critical first step in the HIV-1 lifecycle.
The anti-HIV activity of Retrocyclins is multifaceted and targets key molecules on both the virus and the host cell:
-
Lectin-like Binding : Retrocyclins act as lectins, binding with high affinity to glycosylated proteins. This includes the viral envelope glycoproteins gp120 and the host cell receptor CD4.
-
Blocking 6-Helix Bundle Formation : A crucial step in HIV-1 fusion involves a conformational change in the viral gp41 protein, leading to the formation of a "6-helix bundle" (6HB). This structure brings the viral and cellular membranes close together, enabling fusion. Retrocyclins bind directly to the C-terminal heptad repeat region of gp41, physically obstructing the formation of the 6HB. This is considered the principal mechanism of fusion inhibition.
-
Cell Surface Aggregation : Fluorescently labeled Retrocyclin analogs have been shown to form patch-like aggregates on the surface of CD4+ cells. This localization may create a high-concentration barrier that prevents the virus from successfully engaging with the host cell receptors required for entry.
Importantly, Retrocyclins do not directly inactivate the virus but rather protect the target cells from infection. This mechanism prevents the formation of proviral DNA, indicating that the block occurs very early in the infection process, prior to reverse transcription.
Quantitative Efficacy Data
Retrocyclins have demonstrated potent anti-HIV-1 activity across various assays and viral strains. The analog RC-101, which differs from Retrocyclin-1 (RC-100) by a single arginine-to-lysine substitution, often shows enhanced activity.
Table 1: Anti-HIV-1 Activity of Retrocyclins
| Peptide | HIV-1 Strain | Target Cells | Assay Type | Efficacy (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Retrocyclin-1 | IIIB (X4-tropic) | CD4+ PBMC | p24 antigen | ~2.5 µg/mL | |
| Retrocyclin-1 | JR-CSF (R5-tropic) | CD4+ PBMC | p24 antigen | ~5.0 µg/mL | |
| Expressed Retrocyclin | BaL (R5-tropic) | TZM-bl cells | Luciferase Reporter | 2 µg/mL | |
| RC-101 | BaL (R5-tropic) | TZM-bl cells | Luciferase Reporter | 1.25 µg/mL |
| RC-101 | General Activity | Various | Various | 1-5 µg/mL | |
Table 2: Binding Affinities of Retrocyclins
| Peptide | Ligand | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| RC-100/RC-101 | gp120 (LAV/IIIB) | 30-35 nM | |
| RC-100/RC-101 | gp120 (CRF-01_AE) | 200-750 nM |
| RC-101 | Galactosylceramide | 20-30 nM | |
Key Experimental Methodologies
The characterization of Retrocyclin's anti-HIV-1 activity has relied on a suite of virological and biochemical assays.
Protocol: p24 Antigen Release Assay for HIV-1 Replication
This assay quantifies the amount of new virus being produced by infected cells.
-
Cell Preparation : CD4+-enriched peripheral blood mononuclear cells (PBMCs) or a susceptible cell line (e.g., PM1) are prepared.
-
Treatment and Infection : Cells are pre-treated with various concentrations of Retrocyclin for a short period before being exposed to a known amount of HIV-1 (e.g., strains IIIB or JR-CSF).
-
Culture : The cells are cultured for several days to allow for viral replication.
-
Quantification : At set time points, the cell culture supernatant is collected. The concentration of the viral core protein p24 is measured using a quantitative Enzyme-Linked Immunosorbent Assay (ELISA).
-
Analysis : A dose-dependent reduction in p24 levels in Retrocyclin-treated cultures compared to untreated controls indicates inhibition of viral replication.
Protocol: HIV-1 Fusion Inhibition Assay (6-Helix Bundle Formation)
This assay directly measures Retrocyclin's ability to block the formation of the gp41 6-helix bundle.
-
Plate Coating : A 96-well plate is coated with a synthetic peptide corresponding to the N-terminal heptad repeat of gp41 (N36).
-
Incubation : A biotinylated peptide corresponding to the C-terminal heptad repeat (C34) is mixed with varying concentrations of Retrocyclin-1. This mixture is then added to the coated plate.
-
Binding : If not inhibited, the C34 peptide will bind to the N36 peptide on the plate, mimicking the formation of the 6-helix bundle.
-
Detection : The plate is washed, and horseradish peroxidase-conjugated streptavidin is added, which binds to the biotinylated C34. A substrate is then added, and the resulting colorimetric change is measured.
-
Analysis : A decrease in the signal in the presence of Retrocyclin indicates that it has bound to the C34 peptide and prevented its interaction with N36, thus inhibiting 6HB formation. The IC₅₀ for this inhibition by Retrocyclin-1 was found to be approximately 0.59 µM.
Future Directions and Conclusion
The discovery of Retrocyclins provides a powerful proof-of-concept for "resurrecting" functional molecules from pseudogenes. Their potent anti-HIV-1 activity, coupled with low cytotoxicity, makes them promising candidates for development as topical microbicides to prevent the sexual transmission of HIV. Further research has explored methods to induce endogenous production of Retrocyclins by using aminoglycosides to read through the premature stop codon, offering a novel therapeutic strategy to reawaken this dormant host defense mechanism. The study of Retrocyclins continues to provide valuable insights into innate immunity, viral pathogenesis, and innovative drug development.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]
- 5. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Retrocyclin-2: A Technical Whitepaper on a Synthetic Theta-Defensin
Abstract
Theta-defensins (θ-defensins) represent a unique class of cyclic antimicrobial peptides found in non-human Old World primates.[1] Although humans possess the genes for these peptides, a premature stop codon prevents their translation, rendering them pseudogenes.[1][2][3] Retrocyclin-2 is a synthetically produced human θ-defensin, recreated based on the sequence of this pseudogene.[4] It is an 18-amino acid, cationic, cyclic peptide characterized by a rigid, β-hairpin structure stabilized by three parallel disulfide bonds, forming a "cystine ladder" motif. This structure confers remarkable stability and potent biological activity. This compound has garnered significant interest for its broad-spectrum antiviral properties, most notably its potent, dose-dependent inhibition of Human Immunodeficiency Virus (HIV-1) entry. Its mechanism of action is primarily lectin-like, binding to carbohydrate moieties on viral and host cell surface glycoproteins, thereby preventing the conformational changes necessary for viral fusion. Beyond its direct antiviral effects, this compound also exhibits immunomodulatory properties, including the inhibition of Toll-like receptor (TLR) signaling. With high efficacy and low cytotoxicity, this compound stands as a promising candidate for development as a topical microbicide and antiviral therapeutic.
Introduction and Molecular Profile
Theta-defensins are a distinct family of antimicrobial peptides (AMPs) found in rhesus macaques and other non-human primates. They are the only known ribosomally synthesized cyclic peptides in mammals. The human genome contains multiple θ-defensin genes, but a nonsense mutation in the signal sequence halts translation, classifying them as expressed pseudogenes.
By circumventing this stop codon through solid-phase peptide synthesis, researchers have created the ancestral human θ-defensin, termed "retrocyclin". The synthesis of θ-defensins is a unique post-translational process involving the head-to-tail ligation of two nine-residue precursor peptides (demidefensins).
This compound (RC-2) is a heterodimer, formed from two different precursor peptides. It is recognized as one of the most potent retrocyclin variants.
Key Molecular Features:
-
Structure: 18-residue cyclic peptide.
-
Conformation: A well-defined β-hairpin structure braced by three disulfide bonds (a cyclic cystine ladder). This structure is notably stable in membrane-like environments.
-
Oligomerization: Self-associates into trimers in a concentration-dependent manner. This trimerization is believed to enhance its binding avidity to glycoproteins by increasing valency.
Antiviral Mechanism of Action
This compound's primary antiviral activity is the inhibition of viral entry into host cells. It does not directly inactivate or neutralize virions. The mechanism has been most extensively studied in the context of HIV-1.
2.1. Lectin-Like Binding to Glycoproteins this compound functions as a lectin, binding with high affinity to carbohydrate structures on both viral and host cell glycoproteins.
-
Viral Targets: The HIV-1 envelope protein gp120 is a primary target.
-
Host Cell Targets: It also binds to the host cell's CD4 receptor.
This binding is crucial as it positions the peptide at the site of viral entry.
2.2. Inhibition of HIV-1 Fusion and Entry The binding of this compound to gp120 and CD4 prevents the critical conformational changes in the viral gp41 protein that are required for the fusion of the viral and cellular membranes. Specifically, it is thought to block the formation of the gp41 6-helix bundle, a key step in the fusion process. By locking the fusion machinery in an inactive state, this compound effectively prevents the virus from entering the cell. This inhibition occurs very early in the infection cycle, prior to reverse transcription, as evidenced by the lack of proviral DNA formation in treated cells.
2.3. Activity Against Other Viruses this compound's lectin-based mechanism provides broad-spectrum activity. It has shown efficacy against other enveloped viruses, including Influenza A (including H5N1 strains) and Herpes Simplex Virus (HSV), by similarly interfering with viral glycoprotein function to prevent entry.
Immunomodulatory Functions
Beyond direct antiviral action, this compound can modulate the host's innate immune response.
3.1. Inhibition of TLR Signaling Studies on the variant RC-101, which is highly similar to this compound, have shown it can inhibit Toll-Like Receptor 4 (TLR4) and Toll-Like Receptor 2 (TLR2) signaling pathways.
-
TLR4: RC-101 can directly bind and neutralize lipopolysaccharide (LPS), the primary ligand for TLR4, preventing downstream inflammatory signaling through both MyD88- and TRIF-dependent pathways. This leads to reduced activation of NF-κB and lower production of inflammatory cytokines.
-
TLR2: The peptide also inhibits TLR2 signaling, though this mechanism appears to be independent of direct ligand sequestration, suggesting it may interact with the receptor complex itself.
This anti-inflammatory activity is particularly relevant in diseases like severe influenza, where excessive inflammation contributes significantly to pathology.
3.2. Mast Cell Activation Retrocyclins can also activate human mast cells through the Mas-related G protein-coupled receptor X2 (MrgX2), leading to degranulation. This highlights a potential role in modulating localized immune responses and inflammation at mucosal surfaces.
Quantitative Data Summary
The following tables summarize key quantitative metrics for this compound and its close analogs.
Table 1: Binding Affinities
| Ligand | Peptide | Binding Affinity (Kd) | Reference |
|---|---|---|---|
| HIV-1 gp120 | This compound | 10 - 100 nM | |
| CD4 | This compound | 10 - 100 nM |
| Galactosylceramide | RC-101 | 20 - 30 nM | |
Table 2: Antiviral Efficacy and Cytotoxicity
| Virus (Strain) | Peptide | Cell Type | Efficacy Metric | Concentration | Reference |
|---|---|---|---|---|---|
| HIV-1 (IIIB, T-tropic) | Retrocyclin | H9 T-cells | Complete Protection | 20 µg/mL | |
| HIV-1 (IIIB, T-tropic) | Retrocyclin | CD4+ PBMC | Complete Protection | 10-20 µg/mL | |
| HIV-1 (JR-CSF, M-tropic) | Retrocyclin | CD4+ PBMC | Complete Protection | 10-20 µg/mL | |
| General HIV-1 Strains | Retrocyclin | Lymphocytic cells | Protective Range | 1 - 5 µg/mL |
| Various | Retrocyclin | H9, ME-180 cells | Cytotoxicity | Non-toxic up to 500 µg/mL | |
Key Experimental Protocols
5.1. Protocol: Anti-HIV-1 Activity Assay
This protocol is adapted from methodologies described for testing retrocyclin efficacy.
-
Cell Preparation: Culture primary human CD4+ Peripheral Blood Mononuclear Cells (PBMCs) or a susceptible cell line (e.g., H9, TZM-bl) in appropriate media (e.g., RPMI 1640 with 10% FCS and IL-2 for PBMCs).
-
Pre-treatment: Resuspend cells to a concentration of 1x10⁶ cells/mL. Add this compound to the desired final concentration (e.g., 20 µg/mL) and incubate for 3 hours at 37°C.
-
Viral Challenge: Add a known inoculum of HIV-1 (e.g., strain IIIB or BaL) at a multiplicity of infection (MOI) of 0.01.
-
Incubation: Incubate the cell-virus mixture for 3 hours at 37°C to allow for infection.
-
Washing: Wash the cells twice with fresh media to remove unbound virus and peptide.
-
Culturing: Resuspend the cells in 24-well plates at 5x10⁵ cells/well in media containing the initial concentration of this compound.
-
Quantification: Collect supernatant at regular intervals (e.g., day 3, 6, 9 post-infection). Quantify the amount of viral replication by measuring the p24 core antigen concentration using a quantitative ELISA.
-
Controls: Include no-peptide controls (virus only), no-virus controls (cells only), and positive controls with known antiviral agents.
5.2. Protocol: Proviral DNA Formation Assay
This assay determines if inhibition occurs before or after reverse transcription.
-
Infection: Perform cell pre-treatment and viral challenge as described in Protocol 5.1.
-
DNA Extraction: At a set time post-infection (e.g., 24 hours), harvest the cells and extract total genomic DNA.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers that target early (e.g., R-U5) and late (e.g., gag) reverse transcription products of the HIV-1 genome.
-
Analysis: Compare the amount of proviral DNA formed in this compound-treated cells versus untreated controls. A significant reduction or complete lack of both early and late products indicates that inhibition occurred at or before the reverse transcription step.
5.3. Protocol: Direct Viral Inactivation Assay
This protocol tests whether the peptide acts directly on the virion.
-
Incubation: Incubate a high concentration of HIV-1 virions directly with a high concentration of this compound (e.g., 200 µg/mL) in cell-free media for 1-2 hours.
-
Dilution: Dilute the mixture to a point where the this compound concentration is well below its known effective antiviral concentration.
-
Infection: Use this diluted mixture to infect susceptible CD4+ cells.
-
Quantification: Measure viral replication over time via p24 ELISA as in Protocol 5.1.
-
Analysis: If the viral titer is not reduced compared to a control where the virus was incubated in media alone, it indicates that this compound does not directly inactivate the virion.
Conclusion and Future Directions
This compound is a potent synthetic θ-defensin with a well-defined mechanism for inhibiting HIV-1 and other enveloped viruses. Its ability to block viral entry by binding to key glycoproteins, coupled with its excellent safety profile (high efficacy at non-cytotoxic concentrations), makes it an outstanding candidate for further development. Its dual function as an antiviral and an immunomodulator that can dampen TLR-mediated inflammation further enhances its therapeutic potential, particularly for topical applications (e.g., as a microbicide to prevent sexual transmission of HIV) or for treating infections where inflammation is a key driver of pathology. Future research should focus on optimizing delivery methods, evaluating in vivo efficacy in relevant animal models, and exploring its potential against a wider range of emerging viral pathogens.
References
Structural Analysis of the Cyclic Peptide Retrocyclin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural analysis of Retrocyclin-2, a potent anti-HIV θ-defensin. This document details the key structural features of this cyclic peptide, the experimental methodologies used to elucidate its three-dimensional structure, and quantitative data derived from these analyses. The information presented is intended to serve as a valuable resource for researchers in the fields of structural biology, peptide chemistry, and drug development.
Introduction to this compound
This compound is a circular 18-amino acid peptide characterized by a head-to-tail cyclic backbone and three parallel disulfide bonds, forming a "cystine ladder" motif.[1][2] This unique structural arrangement confers significant stability to the peptide.[2] Retrocyclins are potent inhibitors of viral entry, particularly against HIV, influenza A, and herpes simplex virus.[3][4] Their mechanism of action involves binding to carbohydrate-containing surface molecules on both viruses and host cells, such as gp120 and CD4, with high affinity. Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for the rational design of novel antiviral therapeutics.
Three-Dimensional Structure of this compound
The three-dimensional structure of this compound has been determined primarily using nuclear magnetic resonance (NMR) spectroscopy. In a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles, this compound adopts a well-defined β-hairpin structure. This structure is stabilized by the three disulfide bonds, which brace the two antiparallel β-strands. In contrast, in aqueous solution, the peptide is less structured, suggesting that a membrane-like environment is crucial for stabilizing its bioactive conformation.
A key feature of this compound is its propensity to self-associate into trimers in a concentration-dependent manner. This self-association may be critical for its high-affinity binding to glycoproteins by increasing the valency of the peptide and enhancing its ability to cross-link cell surface glycoproteins.
Key Structural Features
-
Cyclic Backbone: The 18 amino acid residues are linked in a continuous loop.
-
Cystine Ladder Motif: Three disulfide bonds (Cys4-Cys17, Cys6-Cys15, Cys8-Cys13) are arranged in a ladder-like fashion.
-
β-Hairpin Structure: Two antiparallel β-strands are connected by a turn region.
-
Amphipathic Nature: The molecule displays distinct hydrophobic and hydrophilic faces, facilitating its interaction with cell membranes.
-
Trimerization: Monomers of this compound can self-associate to form a trimeric complex.
Quantitative Structural Data
The following tables summarize key quantitative data derived from the NMR structural analysis of this compound in SDS micelles (PDB ID: 2ATG).
Table 1: Structural Statistics for the Ensemble of 20 NMR Structures of this compound
| Parameter | Value |
| Number of Distance Restraints | 228 |
| - Intra-residue | 78 |
| - Sequential ( | i-j |
| - Medium-range (1< | i-j |
| - Long-range ( | i-j |
| Number of Dihedral Angle Restraints | 18 |
| - φ | 9 |
| - ψ | 9 |
| RMSD from Mean Structure (Backbone atoms) | 0.43 ± 0.11 Å |
| RMSD from Mean Structure (All heavy atoms) | 0.89 ± 0.15 Å |
Table 2: Representative Backbone Dihedral Angles (φ, ψ) for this compound in SDS Micelles
| Residue | φ (degrees) | ψ (degrees) |
| Arg1 | - | -135.2 ± 8.7 |
| Arg2 | -75.1 ± 10.2 | 140.5 ± 9.1 |
| Ile3 | -120.3 ± 15.1 | 135.8 ± 12.3 |
| Cys4 | -90.7 ± 11.8 | 150.1 ± 10.5 |
| Arg5 | -115.4 ± 13.5 | 125.6 ± 11.7 |
| Cys6 | -100.2 ± 12.1 | 130.9 ± 10.9 |
| Ile7 | -125.8 ± 14.3 | 145.3 ± 13.2 |
| Cys8 | -85.9 ± 10.5 | 120.7 ± 11.3 |
| Gly9 | 80.1 ± 9.8 | -170.4 ± 7.5 |
| Arg10 | -140.6 ± 16.2 | 155.8 ± 14.1 |
| Gly11 | 95.3 ± 11.1 | 5.6 ± 8.9 |
| Ile12 | -130.7 ± 14.8 | 138.2 ± 12.7 |
| Cys13 | -98.4 ± 11.5 | 125.3 ± 11.1 |
| Arg14 | -110.1 ± 12.9 | 130.5 ± 11.8 |
| Cys15 | -105.7 ± 12.3 | 135.1 ± 12.0 |
| Ile16 | -122.5 ± 13.9 | 140.8 ± 12.5 |
| Cys17 | -92.1 ± 11.0 | 148.6 ± 10.2 |
| Gly18 | 175.4 ± 6.9 | - |
Experimental Protocols
Peptide Synthesis and Purification
This compound is typically synthesized using solid-phase peptide synthesis (SPPS) on an automated peptide synthesizer. Following cleavage from the resin and deprotection, the linear peptide is cyclized and folded to form the correct disulfide bonds. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Structure Determination
The three-dimensional structure of this compound in SDS micelles was determined using a combination of two-dimensional NMR experiments.
-
Sample Preparation: A 1-2 mM sample of this compound is dissolved in a buffer (e.g., 20 mM sodium phosphate, pH 6.0) containing 150 mM deuterated SDS micelles and 10% D₂O.
-
NMR Data Acquisition: A series of 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 600 or 800 MHz) at a constant temperature (e.g., 298 K). Key experiments include:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure J-couplings for dihedral angle restraints.
-
-
Structure Calculation: The collected NMR data (NOE-based distance restraints and dihedral angle restraints) are used as input for structure calculation programs such as CYANA or XPLOR-NIH. A simulated annealing protocol is typically employed to generate an ensemble of structures consistent with the experimental data.
-
Structure Refinement: The initial ensemble of structures is then refined using molecular dynamics simulations in explicit solvent to produce the final, high-resolution structure.
Analytical Ultracentrifugation for Oligomerization State Analysis
Analytical ultracentrifugation (AUC) is used to determine the oligomeric state of this compound in solution.
-
Sample Preparation: Samples of this compound at various concentrations are prepared in the desired buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Sedimentation Velocity Experiments: The samples are subjected to high centrifugal forces in an analytical ultracentrifuge. The movement of the peptide boundary over time is monitored using absorbance or interference optics.
-
Data Analysis: The sedimentation coefficient distribution is determined by fitting the experimental data to the Lamm equation using software such as SEDFIT. The sedimentation coefficient provides information about the size and shape of the sedimenting species, allowing for the determination of the monomer-trimer equilibrium.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with model membranes. A typical MD simulation protocol involves:
-
System Setup: The NMR structure of this compound is placed in a simulation box containing a pre-equilibrated lipid bilayer (e.g., POPC) and solvated with water and ions.
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to allow the lipids and solvent to relax around the peptide.
-
Production Run: A long simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide and its interactions with the membrane.
-
Trajectory Analysis: The resulting trajectory is analyzed to study various properties, such as the stability of the peptide structure, its orientation and depth of insertion into the membrane, and its interactions with lipid molecules.
Conclusion
The structural analysis of this compound has revealed a unique and highly stable cyclic peptide architecture that is crucial for its potent antiviral activity. The combination of high-resolution NMR spectroscopy, analytical ultracentrifugation, and molecular dynamics simulations provides a powerful approach to understanding the structure-function relationships of this promising class of antimicrobial peptides. The detailed methodologies and data presented in this guide offer a solid foundation for future research aimed at developing this compound and its analogs as novel therapeutic agents.
References
Biophysical Characterization of Retrocyclin-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrocyclin-2 is a circular, 18-residue θ-defensin peptide with potent antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). Its unique structural features and mechanism of action make it a compelling candidate for therapeutic development. This guide provides an in-depth overview of the biophysical techniques used to characterize this compound, offering detailed experimental protocols and a summary of key quantitative findings. The information presented is intended to equip researchers with the foundational knowledge required to study this and similar antimicrobial peptides.
Introduction
This compound is a synthetic analog of a θ-defensin peptide encoded by a pseudogene in the human genome. Unlike linear antimicrobial peptides, its circular structure, stabilized by three disulfide bonds, confers remarkable resistance to proteolysis and contributes to its potent biological activity. The primary antiviral mechanism of this compound against HIV-1 involves the inhibition of viral entry into host cells. This is achieved through a multi-target interaction with key molecules on both the virus and the host cell, including the viral envelope glycoproteins gp120 and gp41, and the host cell receptor CD4.[1][2][3][4] This guide will delve into the biophysical properties of this compound that underpin its function.
Structural Characteristics
The three-dimensional structure of this compound is crucial for its activity. In a membrane-mimetic environment, such as in the presence of sodium dodecyl sulfate (SDS) micelles, this compound adopts a well-defined β-hairpin structure.[1] This conformation is stabilized by a cystine ladder motif formed by three parallel disulfide bonds. However, in aqueous solution, the peptide is largely unstructured, suggesting that its interaction with biological membranes or glycoproteins induces a conformational change to its active state.
Oligomerization
A key biophysical feature of this compound is its ability to self-associate into higher-order structures. Analytical ultracentrifugation and NMR data have shown that this compound can form trimers in a concentration-dependent manner. This trimerization is thought to enhance its avidity for viral and cellular glycoproteins, allowing for more effective cross-linking and inhibition of the fusion process.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from various biophysical studies of this compound.
Table 1: Binding Affinities of this compound
| Interacting Partner | Technique | Dissociation Constant (Kd) | Reference |
| HIV-1 gp120 | Surface Plasmon Resonance | 10-100 nM | |
| CD4 | Surface Plasmon Resonance | 10-100 nM |
Table 2: Antiviral Activity of this compound
| Virus | Cell Type | Assay | IC50 / EC50 | Reference |
| HIV-1 (T-tropic & M-tropic strains) | Human CD4+ lymphocytes | p24 antigen assay | 1-5 µg/mL | |
| HIV-1 | PM1 cells | p24 antigen assay | >88% inhibition at 5 µg/mL | |
| Herpes Simplex Virus 2 (HSV-2) | - | Plaque reduction assay | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the biophysical characterization of this compound.
Circular Dichroism (CD) Spectroscopy
Purpose: To determine the secondary structure of this compound in different environments.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in ultrapure water.
-
For analysis in aqueous solution, dilute the stock solution to a final concentration of 0.5 mg/mL in phosphate-buffered saline (PBS), pH 7.4.
-
For analysis in a membrane-mimetic environment, prepare a solution of 1:1 (v/v) trifluoroethanol (TFE) in PBS, pH 7.4, and dissolve this compound to a final concentration of 0.5 mg/mL.
-
-
Instrument Settings:
-
Use a CD spectropolarimeter.
-
Set the wavelength range from 190 to 260 nm.
-
Use a 1.0 mm path-length quartz cuvette.
-
Set the bandwidth to 1 nm and the step resolution to 1 nm.
-
Maintain the sample temperature at 25°C.
-
-
Data Acquisition and Analysis:
-
Record the CD spectra for this compound in both aqueous and TFE/PBS solutions.
-
Acquire three scans for each sample and average them to improve the signal-to-noise ratio.
-
Subtract the spectrum of the respective buffer as a blank.
-
Analyze the averaged spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the three-dimensional structure and study the oligomerization of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve this compound to a concentration of 1-2 mM in a buffer appropriate for the desired experiment (e.g., 90% H₂O/10% D₂O with 100 mM SDS for structural determination in a micellar environment).
-
Adjust the pH of the sample to the desired value (e.g., pH 4.5).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Acquire a series of two-dimensional NMR spectra, including:
-
Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) to identify protons that are close in space (< 5 Å).
-
Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) for scalar coupling information.
-
-
For studying oligomerization, perform translational diffusion measurements.
-
-
Structure Calculation and Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances using the TOCSY and NOESY spectra.
-
Use the distance restraints derived from the NOESY cross-peaks and dihedral angle restraints from coupling constants to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.
-
Refine the calculated structures and validate their quality.
-
Surface Plasmon Resonance (SPR)
Purpose: To quantify the binding affinity of this compound to its interaction partners, such as gp120 and CD4.
Methodology:
-
Sensor Chip Preparation:
-
Use a CM5 sensor chip.
-
Immobilize the ligand (e.g., HIV-1 gp120) onto the sensor chip surface using standard amine coupling chemistry. Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the ligand solution to achieve the desired immobilization level (e.g., 1,915 resonance units (RU)).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the analyte (this compound) in a suitable running buffer (e.g., HBS-EP).
-
Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 50 µL/min) for a defined association time (e.g., 3 minutes), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between cycles if necessary, using a mild regeneration solution (e.g., a short pulse of low pH glycine).
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).
-
HIV-1 Antiviral Assay (p24 Antigen ELISA)
Purpose: To determine the efficacy of this compound in inhibiting HIV-1 replication in cell culture.
Methodology:
-
Cell Culture and Virus Preparation:
-
Culture CD4+ T-lymphocytes (e.g., PM1 cells or peripheral blood mononuclear cells) in appropriate media.
-
Prepare a stock of HIV-1 (e.g., T-tropic or M-tropic strains) with a known titer.
-
-
Inhibition Assay:
-
Seed the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the infected cells for several days.
-
-
Quantification of Viral Replication:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards provided in the kit.
-
Calculate the concentration of p24 in each sample.
-
Determine the 50% inhibitory concentration (IC₅₀) of this compound by plotting the percentage of viral inhibition against the peptide concentration and fitting the data to a dose-response curve.
-
Visualizations
Mechanism of HIV-1 Entry Inhibition by this compound
Caption: Proposed mechanism of HIV-1 entry inhibition by this compound.
Experimental Workflow for Biophysical Characterization
Caption: General workflow for the biophysical characterization of this compound.
Conclusion
The biophysical characterization of this compound has revealed a fascinating interplay between its structure, oligomerization state, and potent antiviral activity. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the properties of this compound and other related peptides. A thorough understanding of these biophysical characteristics is paramount for the rational design of novel and effective antiviral therapeutics.
References
A Technical Guide to the Antiviral Mechanism of Retrocyclin-2
Introduction
Retrocyclin-2 is a member of the θ-defensin family, a class of small, cyclic antimicrobial peptides.[1] Although the gene for θ-defensins in humans contains a premature stop codon, rendering it a pseudogene, the synthetically produced peptide, based on the inferred ancestral sequence, exhibits potent biological activity.[2][3] this compound has demonstrated a broad spectrum of antiviral action, showing efficacy against significant human pathogens including Human Immunodeficiency Virus (HIV), Influenza A Virus, Herpes Simplex Virus (HSV), and flaviviruses.[2][4] Its unique cyclic structure, stabilized by a three-disulfide bond ladder, confers remarkable resistance to proteolysis and thermal degradation, making it an attractive candidate for therapeutic development. This guide provides an in-depth examination of the molecular mechanisms underlying this compound's antiviral effects, supported by quantitative data and detailed experimental protocols.
Core Antiviral Mechanism: Inhibition of Viral Entry
The primary antiviral mechanism of this compound is the inhibition of viral entry into the host cell. This is achieved through a multi-pronged approach targeting glycoproteins on both the virus and the host cell surface. Unlike many conventional antivirals that target viral enzymes, this compound acts at the earliest stage of infection, preventing the virus from establishing a foothold in the cell.
Lectin-Like Activity and Glycoprotein Binding
This compound functions as a lectin, a type of protein that binds specifically to carbohydrate moieties. This allows it to recognize and bind with high affinity to the dense array of N- and O-linked glycans present on viral envelope glycoproteins, such as HIV-1 gp120, Influenza Hemagglutinin (HA), and HSV glycoprotein B (gB). It also binds to host cell surface glycoproteins, including the CD4 receptor used by HIV-1. This binding is critical for its antiviral function; enzymatic removal of glycans from these proteins abrogates this compound's ability to bind and neutralize the virus.
Furthermore, this compound can self-associate into trimers. This oligomerization increases its valency, enhancing its ability to cross-link multiple glycoproteins on a cell or virion surface, which may form patches or aggregates that physically impede the fusion process.
Specific Mechanism Against HIV-1 Fusion
In the case of HIV-1, the mechanism has been elucidated in greater detail. After the initial binding of the viral glycoprotein gp120 to the host cell's CD4 receptor, a series of conformational changes exposes the gp41 fusion peptide. The gp41 protein then refolds into a six-helix bundle (6HB), a stable hairpin structure that pulls the viral and cellular membranes together, forcing them to fuse.
This compound and its analogs interrupt this critical process. In addition to binding gp120 and CD4, this compound binds with high affinity to a region of gp41 known as the C-terminal heptad repeat (CHR or HR2). This interaction physically prevents the formation of the 6-helix bundle, arresting the fusion process and leaving the virus unable to enter the cell.
Quantitative Analysis of Antiviral Activity
The efficacy of this compound and its analogs has been quantified through various virological and biophysical assays. The data consistently show high-affinity binding to target glycoproteins and potent inhibition of viral replication at concentrations that are non-toxic to host cells.
Table 1: Binding Affinities of Retrocyclins to Viral and Host Glycoproteins
| Peptide | Target Protein | Target Origin | Binding Affinity (Kd) | Experimental Method |
| Retrocyclin-1 | gp120 | HIV-1 | 35.4 nM | Surface Plasmon Resonance |
| Retrocyclin-1 | CD4 | Human | 31.0 nM | Surface Plasmon Resonance |
| Retrocyclin-1 | gp41 | HIV-1 | 68.0 nM | Surface Plasmon Resonance |
| This compound | Glycoprotein B (gB2) | HSV-2 | 13.3 nM | Surface Plasmon Resonance |
| Retrocyclins | gp120 / CD4 | HIV-1 / Human | 10 - 100 nM | Surface Plasmon Resonance |
Table 2: In Vitro Antiviral Efficacy of Retrocyclins
| Peptide | Virus | Strain(s) | Cell Type | Efficacy Metric (IC50 / EC50) |
| Retrocyclin-1/-2 | HIV-1 | T-tropic & M-tropic | PBMCs, H9 T-cells | 1 - 5 µg/mL (complete protection) |
| RC-101 | HIV-1 | CCR5-tropic | HeLa / MAGI-CCR5 | IC50: 0.33 µg/mL (cell-fusion assay) |
| This compound | Influenza A | H5N1 | MDCK cells | Demonstrated protection via inhibition of replication |
| This compound | HSV-1 / HSV-2 | Multiple | Cervical Epithelial Cells | Protection demonstrated at non-cytotoxic doses |
Key Experimental Methodologies
The following protocols represent standard methodologies used to characterize the antiviral activity of this compound.
Protocol: HIV-1 p24 Antigen Reduction Assay
This assay quantifies the extent of viral replication by measuring the concentration of the viral core protein p24 in the supernatant of infected cell cultures. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.
Materials:
-
Target cells (e.g., CD4+-enriched PBMCs, TZM-bl cells)
-
HIV-1 stock of known titer (e.g., HIV-1IIIB, HIV-1BaL)
-
Complete cell culture medium
-
This compound (or analog) stock solution
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Plate reader (450 nm)
Procedure:
-
Cell Plating: Seed target cells in a 96-well plate at a predetermined density (e.g., 1 x 105 cells/well) and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Include a "no-drug" virus control (VC) and a "no-virus" cell control (CC).
-
Pre-incubation: Add the diluted peptide to the appropriate wells.
-
Infection: Add the HIV-1 stock to all wells except the cell control wells at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period suitable for robust viral replication (typically 5-7 days) at 37°C, 5% CO2.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. If necessary, centrifuge to pellet any cells or debris.
-
p24 ELISA:
-
Lyse the virus in the supernatant samples and p24 standards using the detergent provided in the ELISA kit.
-
Add lysed samples, standards, and controls to the anti-p24 antibody-coated microplate wells.
-
Incubate to allow p24 capture.
-
Wash the plate to remove unbound material.
-
Add the secondary, enzyme-conjugated anti-p24 antibody and incubate.
-
Wash the plate again.
-
Add the enzyme substrate (e.g., TMB) and incubate for color development.
-
Add stop solution to halt the reaction.
-
-
Data Analysis: Read the absorbance of each well at 450 nm. Calculate the p24 concentration in each sample based on the standard curve. The percent inhibition is calculated relative to the virus control. The IC50 value is determined using non-linear regression analysis.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time biomolecular interactions. It is the gold standard for determining the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of an interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, for amine coupling)
-
Ligand: Purified glycoprotein (e.g., gp120, gB2)
-
Analyte: Purified this compound
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Procedure:
-
Surface Preparation:
-
Equilibrate the sensor chip surface with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC/NHS.
-
-
Ligand Immobilization:
-
Inject the purified glycoprotein (ligand) diluted in immobilization buffer over the activated surface. The protein will covalently bind to the surface via its primary amines.
-
Inject ethanolamine to deactivate any remaining reactive groups on the surface.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Assay:
-
Prepare a series of concentrations of this compound (analyte) in running buffer, including a zero-concentration blank (running buffer only).
-
Inject the analyte concentrations sequentially over the ligand and reference surfaces at a constant flow rate (e.g., 30 µL/min). Each cycle consists of:
-
Association Phase: Analyte flows over the surface, and binding is measured in real-time as a change in Response Units (RU).
-
Dissociation Phase: Running buffer flows over the surface, and the dissociation of the analyte is measured.
-
-
Regeneration: Inject a pulse of regeneration solution to strip all bound analyte from the ligand, returning the response to baseline before the next injection.
-
-
Data Analysis:
-
The reference flow cell data is subtracted from the active flow cell data for each injection to produce a corrected sensorgram.
-
The blank injection is subtracted to correct for any drift.
-
The resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software to calculate ka, kd, and Kd (Kd = kd/ka).
-
Conclusion
This compound employs a potent and multifaceted mechanism to inhibit viral infection, primarily by targeting viral and host cell glycoproteins to block viral entry. Its lectin-like activity, combined with a specific ability to disrupt the HIV-1 fusion machinery, underscores its potential as a broad-spectrum antiviral agent. The high-affinity binding and efficacy at non-cytotoxic concentrations make this compound and its analogs compelling leads for the development of novel anti-infective therapeutics, particularly as topical microbicides to prevent sexual transmission of viruses like HIV and HSV. Further research into optimizing its activity spectrum and delivery methods is warranted.
References
Retrocyclin-2 and its Interaction with Viral Glycoprotein gp120: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrocyclin-2, a synthetic θ-defensin, has demonstrated potent anti-HIV-1 activity by inhibiting viral entry. This technical guide provides an in-depth analysis of the molecular interactions between this compound and the HIV-1 envelope glycoprotein gp120. We consolidate key quantitative data, detail relevant experimental methodologies, and present visual workflows and interaction pathways to elucidate the mechanism of action. This document serves as a comprehensive resource for researchers engaged in the development of novel antiviral therapeutics targeting viral entry.
Introduction to this compound
Retrocyclins are cyclic octadecapeptides that belong to the θ-defensin family of antimicrobial peptides.[1] Although humans carry the gene for retrocyclin, a premature stop codon prevents its natural expression.[1][2] Synthetic this compound has been shown to be a potent inhibitor of HIV-1 infection, targeting the early stages of the viral lifecycle.[2] Its mechanism of action is multifaceted, involving interactions with both viral and host cell surface glycoproteins.[1] A key aspect of its antiviral activity is its lectin-like ability to bind to the carbohydrate moieties on the HIV-1 envelope glycoprotein gp120. This interaction is a critical step in preventing the subsequent conformational changes required for viral fusion and entry.
Quantitative Analysis of Retrocyclin-gp120 Interaction
The binding affinity of retrocyclins to viral glycoproteins is a key determinant of their antiviral potency. Several studies have quantified this interaction, primarily using surface plasmon resonance (SPR). The following table summarizes the available quantitative data for this compound and its analogs.
| Peptide | Ligand | Analyte | Kd (nM) | Experimental Method | Reference |
| This compound | - | - | 10-100 | Not Specified | |
| RC-100 | gp120 (LAV/IIIB) | - | 30-35 | Surface Plasmon Resonance | |
| RC-101 | gp120 (LAV/IIIB) | - | 30-35 | Surface Plasmon Resonance | |
| RC-101 | gp120 (CRF-01_AE CM 235) | - | 200-750 | Surface Plasmon Resonance | |
| RC-101 | gp120 (CRF-01_AE 93TH975.15) | - | 200-750 | Surface Plasmon Resonance | |
| RC-101 | gp41 | - | 68 | Not Specified | |
| RC-101 | Galactosylceramide | - | 20-30 | Not Specified |
Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a stronger interaction.
Mechanism of Action: Interference with HIV-1 Entry
This compound's primary anti-HIV-1 mechanism is the inhibition of viral entry. This process can be broken down into several key steps:
-
Binding to Glycoproteins : this compound exhibits high-affinity binding to the HIV-1 envelope glycoproteins gp120 and gp41, as well as the host cell's CD4 receptor. This binding is mediated in part by the lectin-like properties of retrocyclins, which recognize and interact with the carbohydrate structures on these glycoproteins.
-
Inhibition of Conformational Changes : The binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4) triggers a series of conformational changes in both gp120 and the transmembrane glycoprotein gp41. These changes are essential for the exposure of the gp41 fusion peptide and the subsequent formation of a six-helix bundle, which drives the fusion of the viral and cellular membranes.
-
Blocking Six-Helix Bundle Formation : this compound is believed to interfere with this process by binding to gp41, specifically to the heptad repeat domains (HR1 and HR2), thereby preventing the formation of the critical six-helix bundle. This action effectively halts the fusion process and prevents the viral core from entering the host cell.
While this compound binds to gp120, it does not completely block the attachment of the virus to the host cell. Instead, its ability to bind to multiple components of the entry machinery places it in a strategic position to disrupt the subsequent steps required for fusion.
Experimental Protocols
The study of the this compound-gp120 interaction and its effect on HIV-1 infectivity relies on a variety of established experimental techniques. Below are detailed methodologies for key assays.
HIV-1 p24 Antigen Quantification ELISA
This assay is used to measure the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct indicator of viral replication.
Protocol:
-
Cell Culture and Infection:
-
Plate CD4+ target cells (e.g., PM1, PBMCs) at a density of 5 x 10^5 cells/well in a 24-well plate.
-
Pre-incubate the cells with varying concentrations of this compound for 3 hours at 37°C.
-
Challenge the cells with a known amount of HIV-1 (e.g., multiplicity of infection of 10^-2 TCID50 per cell).
-
After a 3-hour incubation, wash the cells twice to remove unbound virus and resuspend them in fresh medium containing the same concentration of this compound.
-
Culture the cells for a specified period (e.g., 5-9 days), collecting supernatant samples at various time points.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated anti-p24 detection antibody.
-
After incubation and washing, add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a TMB substrate solution and stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Quantify the p24 concentration by comparing the absorbance values to a standard curve generated with known amounts of recombinant p24 antigen.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between two molecules.
Protocol:
-
Chip Preparation:
-
Immobilize recombinant gp120 onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.
-
Inject the gp120 solution over the activated surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the gp120-immobilized surface at a constant flow rate.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound this compound.
-
After each injection, regenerate the sensor surface by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove the bound this compound.
-
-
Data Analysis:
-
Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Luciferase Reporter Virus Assay
This assay measures HIV-1 entry into target cells by quantifying the activity of a reporter gene (luciferase) that is expressed upon successful viral entry and integration.
Protocol:
-
Cell Preparation:
-
Plate TZM-bl cells (a HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains an integrated luciferase gene under the control of the HIV-1 LTR) in a 96-well plate.
-
-
Infection and Treatment:
-
Pre-incubate the TZM-bl cells with various concentrations of this compound.
-
Infect the cells with a luciferase reporter HIV-1 strain.
-
Incubate the cells for 24-48 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
-
Luciferase Activity Measurement:
-
Lyse the cells to release the luciferase enzyme.
-
Add a luciferase substrate (e.g., Bright-Glo reagent).
-
Measure the resulting luminescence using a luminometer.
-
The level of luminescence is proportional to the amount of viral entry.
-
Visualizing the Mechanism and Experimental Workflow
HIV-1 Entry and Inhibition by this compound
Caption: HIV-1 entry pathway and points of inhibition by this compound.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for determining the anti-HIV-1 activity of this compound.
Conclusion
This compound represents a promising class of HIV-1 entry inhibitors with a unique mechanism of action. Its ability to bind to viral glycoprotein gp120 and subsequently interfere with the fusogenic activity of gp41 highlights a key vulnerability in the HIV-1 lifecycle. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of retrocyclin-based microbicides and therapeutics. Future studies should focus on optimizing the binding affinity and specificity of retrocyclin analogs to enhance their antiviral potency and broaden their spectrum of activity against diverse HIV-1 strains.
References
The Evolutionary Silencing of a Primate Defense: A Technical Guide to the Origin of Theta-Defensin Pseudogenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theta-defensins represent a unique class of cyclic antimicrobial peptides with potent activity against a broad range of pathogens, including HIV-1. While present and functional in many Old World monkeys, these potent defense molecules are absent in humans and great apes due to a specific gene-silencing mutation that occurred millions of years ago. This technical guide delves into the evolutionary origins of theta-defensin pseudogenes, providing a comprehensive overview of their discovery, the molecular mechanisms behind their inactivation, and their phylogenetic distribution. We present quantitative data on gene distribution, detail key experimental methodologies, and provide visual representations of the evolutionary and experimental pathways to facilitate a deeper understanding of this intriguing evolutionary event and its implications for drug development.
Introduction: The Discovery of a Lost Defense
Defensins are a crucial component of the innate immune system, comprising a family of small, cationic, cysteine-rich peptides with broad antimicrobial activity.[1] In primates, defensins are categorized into alpha (α), beta (β), and theta (θ) subfamilies based on their disulfide bonding patterns.[1][2] Theta-defensins are unique among mammalian peptides as they are the only known naturally occurring cyclic peptides, formed by the head-to-tail ligation of two nine-amino-acid precursor peptides called demidefensins.[3][4] This circular structure confers remarkable stability and potent biological activity.
First isolated from the leukocytes of rhesus macaques, theta-defensins were found to be potent inhibitors of viral entry, including HIV-1. This discovery prompted investigations into their presence in humans. Surprisingly, while messenger RNA (mRNA) transcripts for theta-defensins were identified in human bone marrow, spleen, thymus, testis, and skeletal muscle, no corresponding protein was ever detected. This led to the seminal discovery that the theta-defensin genes in humans are, in fact, pseudogenes – genetic relics that are transcribed but not translated into functional proteins. The synthetically recreated ancestral human theta-defensins, termed "retrocyclins," have demonstrated significant anti-HIV-1 activity, highlighting the potential therapeutic value of these "lost" peptides.
The Molecular Mechanism of Pseudogenization
The inability of humans and great apes to produce theta-defensins is rooted in a single, critical mutation. All identified human theta-defensin pseudogenes, as well as those in chimpanzees and gorillas, share an identical premature stop codon (a point mutation from CGA to TGA) within the signal sequence of the precursor mRNA. This nonsense mutation aborts the translation process before the functional peptide can be synthesized. The otherwise intact coding sequence for the mature peptide has been remarkably conserved over millions of years, suggesting a relatively recent evolutionary inactivation.
Phylogenetic Distribution and Evolutionary Timeline
The evolutionary history of theta-defensins is a tale of emergence and subsequent loss in specific primate lineages. Phylogenetic studies have revealed that theta-defensin genes arose in Old World monkeys approximately 40 million years ago from a pre-existing alpha-defensin gene. They are found in various Old World monkey species, such as rhesus macaques and olive baboons.
The silencing of theta-defensin genes is a more recent event. Intact, functional theta-defensin genes are found in orangutans and lesser apes like the siamang. However, humans, chimpanzees, and gorillas all share the same inactivating premature stop codon. This indicates that the mutation event occurred in a common ancestor of these hominids after their lineage diverged from that of the orangutan, approximately 7 million years ago. No theta-defensin gene homologs have been found in New World monkeys or prosimians, suggesting their origin is confined to the catarrhine primates (Old World monkeys and apes).
Table 1: Distribution of Theta-Defensin Genes and Pseudogenes in Primates
| Primate Group | Species (Example) | Theta-Defensin Status | Number of Genes/Pseudogenes | Reference(s) |
| Hominids (Great Apes) | Homo sapiens (Human) | Pseudogenes | 6 (5 on Chr. 8, 1 on Chr. 1) | |
| Pan troglodytes (Chimpanzee) | Pseudogenes | Not specified in detail | ||
| Gorilla gorilla (Gorilla) | Pseudogenes | Not specified in detail | ||
| Hominids (Lesser Apes) | Pongo pygmaeus (Orangutan) | Both intact genes and pseudogenes | 4 genes | |
| Hylobates syndactylus (Siamang) | Intact genes | 2 genes | ||
| Old World Monkeys | Macaca mulatta (Rhesus Macaque) | Intact genes | 2 precursor genes | |
| Papio anubis (Olive Baboon) | Intact genes | 4 precursor genes | ||
| New World Monkeys | Multiple | Absent | 0 | |
| Prosimians | Multiple | Absent | 0 |
Experimental Protocols
The elucidation of the evolutionary history and functional potential of theta-defensins has been driven by a series of key experimental approaches.
Identification of Theta-Defensin Pseudogenes
Objective: To identify and sequence theta-defensin genes in various primate species to determine their structure and functionality.
Methodology:
-
Genomic DNA Extraction: High-molecular-weight DNA was isolated from blood or tissue samples of different primate species.
-
Polymerase Chain Reaction (PCR): PCR was performed using primers designed based on the known rhesus macaque theta-defensin gene sequences. These primers targeted conserved regions of the gene.
-
DNA Sequencing: The amplified PCR products were purified and sequenced using standard Sanger sequencing methods.
-
Sequence Analysis: The obtained DNA sequences were compared to known functional theta-defensin genes. The presence of a premature stop codon in the signal peptide-encoding region was indicative of a pseudogene.
Reawakening Functional Theta-Defensins in Human Cells
Objective: To demonstrate that human cells retain the machinery for theta-defensin biosynthesis and to produce functional retrocyclins from endogenous pseudogenes.
Methodology:
-
Cell Culture: Human epithelial cells or cervicovaginal tissues were cultured under standard conditions.
-
Aminoglycoside Treatment: The cultured cells/tissues were treated with aminoglycoside antibiotics (e.g., gentamicin). Aminoglycosides are known to induce ribosomal read-through of premature stop codons.
-
Peptide Extraction: After a suitable incubation period, peptides were extracted from the cell lysates or culture supernatants.
-
Mass Spectrometry: The extracted peptides were analyzed by mass spectrometry to identify the presence of retrocyclin-1. The mass and fragmentation pattern of the detected peptide were compared to that of synthetic retrocyclin-1 to confirm its identity.
-
Functional Assays: The biological activity of the "reawakened" retrocyclin was tested in vitro, for example, by assessing its ability to inhibit HIV-1 entry into target cells.
Visualizing the Evolutionary and Experimental Pathways
Evolutionary Pathway of Theta-Defensin Pseudogenization
Caption: Evolutionary trajectory of theta-defensin genes from their origin to pseudogenization in the hominid lineage.
Experimental Workflow for Reawakening Retrocyclins
References
- 1. Evolution of primate α and θ defensins revealed by analysis of genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | An Evolutionary History of Defensins: A Role for Copy Number Variation in Maximizing Host Innate and Adaptive Immune Responses [frontiersin.org]
- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theta defensin - Wikipedia [en.wikipedia.org]
Retrocyclin-2: A Technical Guide to its Lectin-Like Activity and Carbohydrate Binding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrocyclin-2, a circular θ-defensin peptide, has demonstrated potent antiviral activity, particularly against HIV-1. A significant component of its mechanism of action is its ability to function as a lectin, binding to carbohydrate moieties on viral and cellular glycoproteins. This technical guide provides an in-depth overview of the lectin-like activity of this compound, its carbohydrate binding properties, and the experimental methodologies used to characterize these interactions. Quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows are presented to facilitate further research and development of this compound and its analogs as potential therapeutic agents.
Introduction: this compound as a Lectin
Retrocyclins are a class of cyclic antimicrobial peptides that have garnered significant interest for their potent anti-HIV activity.[1] this compound, a synthetic human θ-defensin, exerts its antiviral effects primarily by inhibiting viral entry into host cells.[2] This inhibition is mediated by its lectin-like domain, which recognizes and binds to specific carbohydrate structures on the viral envelope glycoprotein gp120 and the host cell receptor CD4.[2][3] This binding is crucial for its antiviral mechanism, which is thought to involve the cross-linking of glycoproteins on the cell surface, thereby preventing the conformational changes necessary for viral fusion. The ability of this compound to self-associate into trimers may enhance its avidity for these glycosylated surfaces.[4]
Carbohydrate Binding Profile of this compound
Quantitative Binding Data for Glycoproteins
Surface Plasmon Resonance (SPR) has been the primary method used to quantify the binding affinity of this compound to its glycoprotein targets. The dissociation constant (Kd) values highlight a strong interaction in the nanomolar range.
| Ligand | Description | Dissociation Constant (Kd) | Reference |
| gp120 | HIV-1 envelope glycoprotein | 10 - 100 nM | |
| CD4 | Primary receptor for HIV-1 on T-cells | 10 - 100 nM | |
| Galactosylceramide (GalCer) | Alternative receptor for HIV-1 | ~24.1 nM (for Retrocyclin-1) |
Note: The binding affinity can vary depending on the specific strain of HIV-1 and the glycosylation pattern of the gp120 protein.
Evidence for Carbohydrate-Dependent Binding
The crucial role of glycans in the interaction with this compound has been demonstrated through several lines of evidence:
-
Deglycosylation Experiments: Enzymatic removal of N-linked and O-linked glycans from gp120 and CD4 has been shown to significantly reduce or completely abolish this compound binding.
-
Binding to Non-glycosylated Proteins: this compound does not bind to non-glycosylated proteins such as bovine serum albumin (BSA), further indicating its specificity for carbohydrate moieties.
-
Interaction with High-Mannose Glycans: The HIV-1 gp120 is rich in high-mannose N-glycans, which are thought to be key targets for this compound binding.
Experimental Protocols for Characterizing this compound Lectin Activity
This section provides detailed methodologies for key experiments used to investigate the carbohydrate-binding properties of this compound.
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions. It is used to determine the kinetics (association and dissociation rates) and affinity (Kd) of this compound binding to carbohydrates.
Objective: To quantify the binding affinity of this compound to a specific glycoprotein (e.g., gp120) or a neoglycoconjugate.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
This compound (analyte)
-
Glycoprotein or neoglycoconjugate (ligand)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Protocol:
-
Ligand Immobilization: a. Activate the sensor chip surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject the glycoprotein ligand (e.g., 50 µg/mL in immobilization buffer) over the activated surface. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5. d. A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
Binding Analysis: a. Prepare a series of dilutions of this compound in running buffer (e.g., 0, 10, 25, 50, 100, 200 nM). b. Inject the this compound solutions over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). c. Monitor the association and dissociation phases in real-time.
-
Regeneration: a. Inject the regeneration solution to remove bound this compound from the ligand surface. b. Equilibrate the sensor chip with running buffer before the next injection.
-
Data Analysis: a. Subtract the reference flow cell data from the ligand flow cell data. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Enzyme-Linked Immunosorbent Assay (ELISA) for Carbohydrate Binding
An ELISA-based assay can be used to assess the binding of this compound to immobilized carbohydrates or glycoproteins and to determine binding specificity through competition assays.
Objective: To qualitatively or semi-quantitatively assess the binding of this compound to a specific glycoprotein and determine the inhibitory concentration (IC50) of competing free sugars.
Materials:
-
96-well microtiter plates
-
Glycoprotein (e.g., gp120) for coating
-
This compound
-
Biotinylated anti-retrocyclin-2 antibody (or a primary antibody followed by a biotinylated secondary antibody)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2 N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Various monosaccharides and oligosaccharides for competition assay
Protocol:
-
Plate Coating: a. Coat the wells of a 96-well plate with the glycoprotein (e.g., 1 µg/mL in coating buffer) overnight at 4°C. b. Wash the plate three times with wash buffer.
-
Blocking: a. Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature. b. Wash the plate three times with wash buffer.
-
Binding/Competition: a. For direct binding, add this compound at various concentrations to the wells. b. For competition assay, pre-incubate a fixed concentration of this compound with serial dilutions of a competing carbohydrate for 30 minutes, then add the mixture to the wells. c. Incubate for 1-2 hours at room temperature. d. Wash the plate three times with wash buffer.
-
Detection: a. Add the biotinylated anti-retrocyclin-2 antibody and incubate for 1 hour at room temperature. b. Wash the plate three times with wash buffer. c. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. d. Wash the plate five times with wash buffer.
-
Development and Measurement: a. Add TMB substrate and incubate in the dark until a blue color develops. b. Stop the reaction by adding the stop solution. c. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. For competition assays, plot the percentage of inhibition against the logarithm of the competitor concentration and determine the IC50 value.
Hemagglutination Inhibition Assay
This assay is used to assess the ability of this compound to inhibit the agglutination of red blood cells (RBCs) by a virus or a known lectin, providing a measure of its carbohydrate-binding activity.
Objective: To determine if this compound can inhibit virus- or lectin-induced hemagglutination and to identify which specific sugars can compete with this inhibition.
Materials:
-
96-well V-bottom microtiter plate
-
Red blood cells (RBCs) from a suitable species (e.g., chicken, human)
-
Hemagglutinating agent (e.g., Influenza virus or a known lectin like Concanavalin A)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Monosaccharides and oligosaccharides for inhibition studies
Protocol:
-
RBC Preparation: a. Wash RBCs three times with PBS by centrifugation and resuspend to a final concentration of 0.5-1% in PBS.
-
Determination of Hemagglutination Titer: a. Perform a serial two-fold dilution of the hemagglutinating agent in PBS across the wells of the microtiter plate. b. Add a fixed volume of the RBC suspension to each well. c. Incubate at room temperature for 30-60 minutes. d. The hemagglutination titer is the highest dilution of the agent that causes complete agglutination (a diffuse lattice of cells). The working dilution for the inhibition assay is typically 4 hemagglutination units (HAU).
-
Hemagglutination Inhibition Assay: a. Serially dilute this compound in PBS down the columns of the plate. b. Add 4 HAU of the hemagglutinating agent to each well containing this compound. c. Incubate for 30 minutes at room temperature. d. Add the RBC suspension to all wells. e. Incubate for 30-60 minutes at room temperature. f. The inhibition titer is the highest dilution of this compound that completely inhibits hemagglutination (a tight button of RBCs at the bottom of the well).
-
Sugar Inhibition of this compound Activity: a. To determine which sugars this compound binds to, pre-incubate a fixed inhibitory concentration of this compound with serial dilutions of various sugars before adding the hemagglutinating agent and RBCs. The ability of a sugar to reverse the inhibitory effect of this compound indicates a specific interaction.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: structural analysis of a potent anti-HIV theta-defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of Retrocyclin-2: A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic human θ-defensin, a class of cyclic antimicrobial peptides that have garnered significant interest for their potent antiviral properties, particularly against HIV-1.[1][2][3] Although the human genome contains pseudogenes for θ-defensins, a premature stop codon prevents their natural expression.[4][5] The reconstruction of these ancestral peptides, such as this compound, through solid-phase synthesis has opened avenues for novel therapeutic strategies. This technical guide provides an in-depth overview of the in silico modeling of this compound's structure and function, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.
Structural Characteristics of this compound
In silico and experimental studies have elucidated the unique structural features of this compound that are critical for its biological activity.
Three-Dimensional Structure
The three-dimensional structure of this compound has been determined by solution NMR spectroscopy in the presence of SDS micelles (PDB ID: 2LZI). This environment mimics a cell membrane and stabilizes the peptide's conformation. The structure reveals a well-defined β-hairpin stabilized by three disulfide bonds, forming a characteristic "cystine ladder" motif. In aqueous solution without micelles, a well-defined structure is not observed, suggesting that interaction with a membrane-like surface is crucial for adopting its active conformation.
This compound is an 18-amino acid cyclic peptide. Its structure is composed of two antiparallel β-strands. This rigid and stable structure is essential for its function.
Self-Association
Analytical ultracentrifugation and NMR data have shown that this compound self-associates to form trimers in a concentration-dependent manner. This trimerization is thought to be a key aspect of its mechanism of action, increasing its valency and enhancing its ability to bind and cross-link glycoproteins on the surface of viruses and host cells. The prolate structure of each this compound monomer is stabilized upon membrane binding, which facilitates the formation of the more stable trimer.
Antiviral Function and Mechanism of Action
This compound exhibits broad-spectrum antiviral activity against several enveloped viruses, including HIV, influenza A, and herpes simplex virus. Its primary mechanism of action is the inhibition of viral entry into host cells.
Inhibition of HIV-1 Entry
This compound's anti-HIV activity is particularly well-studied. It acts at a very early stage of the infection process, before reverse transcription, by preventing the fusion of the viral and cellular membranes. This is achieved through a multi-pronged approach:
-
Binding to Viral and Cellular Glycoproteins: this compound has lectin-like properties, binding with high affinity to carbohydrate moieties on both viral and host cell surface glycoproteins. It binds to the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4. This binding localizes the peptide at the site of viral entry.
-
Blocking gp41-mediated Fusion: The primary anti-HIV mechanism involves the interaction with the gp41 fusion protein. This compound binds to the heptad repeat 2 (HR2) domain of gp41, preventing the formation of the six-helix bundle, a critical step in the membrane fusion process.
The following diagram illustrates the proposed mechanism of HIV-1 entry inhibition by this compound.
Inhibition of Toll-Like Receptor (TLR) Signaling
Beyond its direct antiviral effects, Retrocyclin-101 (a close analog of this compound) has been shown to modulate the host immune response by inhibiting TLR4- and TLR2-dependent signaling pathways. This action is thought to be mediated by binding to the glycosylated ectodomain of TLR4, thereby preventing ligand-induced dimerization and subsequent downstream signaling. This immunomodulatory property could be beneficial in mitigating the inflammatory damage associated with viral infections.
The diagram below outlines the inhibition of the TLR4 signaling pathway by Retrocyclin-101.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Retrocyclin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic θ-defensin, a class of cyclic antimicrobial peptides characterized by a head-to-tail cyclic backbone and three intramolecular disulfide bonds arranged in a ladder-like fashion.[1] These structural features confer significant stability and potent biological activity, including antiviral (notably against HIV-1), antibacterial, and antifungal properties.[2][3][4][5] The unique tricyclic structure is crucial for its mechanism of action, which involves binding to cell surface glycoproteins.
The chemical synthesis of this compound presents a considerable challenge due to the requirements for both head-to-tail cyclization and the regioselective formation of three specific disulfide bridges. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. The strategy involves the assembly of a linear peptide precursor on a solid support, followed by solution-phase head-to-tail cyclization and a stepwise, regioselective formation of the three disulfide bonds using orthogonally protected cysteine residues.
Data Presentation
The successful synthesis of this compound relies on the careful execution and monitoring of several key stages. The following table summarizes the expected quantitative data at each major step of the synthesis. Actual results may vary depending on the specific laboratory conditions and reagents.
| Stage of Synthesis | Parameter | Expected Value |
| Linear Peptide Synthesis | Resin Loading | 0.3 - 0.5 mmol/g |
| Crude Linear Peptide Yield | 70 - 85% | |
| Purity of Crude Linear Peptide (by HPLC) | 50 - 70% | |
| Head-to-Tail Cyclization | Crude Cyclized Peptide Yield | 30 - 50% |
| Purity of Crude Cyclized Peptide (by HPLC) | 40 - 60% | |
| Disulfide Bond Formation | Crude Tricyclic Peptide Yield | 80 - 95% (from cyclized peptide) |
| Purity of Crude Tricyclic Peptide (by HPLC) | 30 - 50% | |
| Final Purification | Final Yield of Pure this compound | 5 - 15% (based on initial resin loading) |
| Final Purity of this compound (by HPLC) | >98% | |
| Characterization | Expected Mass (Monoisotopic) | ~1918.7 Da |
| Observed Mass (by Mass Spectrometry) | Within 0.5 Da of expected mass |
Experimental Protocols
Materials
-
Resin: 2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, tBu for Tyr, Ser, Thr).
-
Orthogonally Protected Cysteines:
-
Fmoc-Cys(Trt)-OH (Trityl)
-
Fmoc-Cys(Acm)-OH (Acetamidomethyl)
-
Fmoc-Cys(Mmt)-OH (4-Methoxytrityl)
-
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Acetonitrile (ACN), Diethyl ether
-
Cleavage Cocktail (for protected peptide): Acetic acid/Trifluoroethanol/DCM (1:2:7 v/v/v)
-
Cyclization Reagents: DPPA (Diphenylphosphoryl azide), HOBt, DIPEA
-
Disulfide Bond Formation Reagents:
-
For Mmt removal: 1% TFA in DCM
-
For first oxidation: N-chlorosuccinimide (NCS) in DMF
-
For Acm removal and second/third oxidation: Iodine (I2) in MeOH/H2O
-
-
Final Cleavage and Deprotection Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Purification: Reverse-phase HPLC system with a C18 column
-
Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol 1: Linear Peptide Synthesis
The linear peptide precursor of this compound (Sequence: GICRCICGRGICRCICGR) is synthesized on a 2-chlorotrityl chloride resin using an automated or manual peptide synthesizer. A suggested orthogonal protection strategy for the cysteine residues is as follows:
-
Cys2, Cys11: Fmoc-Cys(Mmt)-OH
-
Cys4, Cys13: Fmoc-Cys(Acm)-OH
-
Cys6, Cys15: Fmoc-Cys(Trt)-OH
-
Resin Swelling: Swell the 2-CTC resin in DCM for 30 minutes.
-
First Amino Acid Loading: Dissolve Fmoc-Arg(Pbf)-OH (2 eq.) and DIPEA (4 eq.) in DCM. Add the solution to the swollen resin and agitate for 2 hours. Cap any unreacted sites with methanol/DIPEA in DCM.
-
Chain Elongation: Perform the following cycle for each subsequent amino acid:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Pre-activate a solution of the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 2 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
-
Cleavage of Protected Peptide: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (1:2:7) for 2 hours to cleave the protected linear peptide from the resin.
-
Peptide Precipitation: Collect the filtrate and precipitate the protected peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold ether twice. Dry the peptide under vacuum.
Protocol 2: Head-to-Tail Cyclization (Solution Phase)
-
Dissolution: Dissolve the crude, protected linear peptide in a large volume of DMF to a final concentration of 0.1-0.5 mM. This high dilution is critical to favor intramolecular cyclization over intermolecular oligomerization.
-
Cyclization: Add DPPA (1.5 eq.), HOBt (1.5 eq.), and DIPEA (3 eq.) to the peptide solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by HPLC-MS.
-
Solvent Removal: Once the cyclization is complete, remove the DMF under reduced pressure.
-
Precipitation: Precipitate the crude cyclized peptide with cold diethyl ether, centrifuge, and dry the pellet.
Protocol 3: Regioselective Disulfide Bond Formation
-
First Disulfide Bond (Cys6-Cys15): The Trt groups on Cys6 and Cys15 are removed during the final cleavage.
-
Second Disulfide Bond (Cys2-Cys11):
-
Dissolve the cyclized peptide in DCM.
-
Add 1% TFA in DCM and stir for 1-2 minutes. Repeat this step 5-7 times until the Mmt groups are completely removed (monitor by HPLC-MS).
-
Neutralize the solution with DIPEA.
-
Remove the solvent and dissolve the peptide in DMF.
-
Add NCS (2 eq.) and stir for 30 minutes at room temperature to form the second disulfide bond.
-
-
Third Disulfide Bond (Cys4-Cys13) and Final Deprotection:
-
After formation of the second disulfide bond, precipitate the peptide with cold diethyl ether and dry it.
-
Treat the peptide with the final cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours to remove the remaining side-chain protecting groups (including Acm on Cys4 and Cys13).
-
Precipitate the fully deprotected, bicyclic peptide with cold diethyl ether.
-
Dissolve the peptide in a solution of 10% DMSO in water at a concentration of 0.1 mg/mL and a pH of 7.5-8.0. Allow air oxidation to proceed for 24-48 hours to form the final disulfide bond. Alternatively, use iodine-mediated oxidation for a more controlled reaction.
-
Protocol 4: Purification and Analysis
-
Purification: Purify the crude tricyclic this compound by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry. The observed mass should correspond to the theoretical mass of this compound.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for the linear precursor of this compound.
Caption: Solution-phase head-to-tail cyclization of the protected linear peptide.
Caption: Stepwise regioselective formation of the three disulfide bonds in this compound.
References
- 1. Theta defensin - Wikipedia [en.wikipedia.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: structural analysis of a potent anti-HIV theta-defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the Chemical Synthesis of Cyclic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts.[1][2][3] However, their synthesis presents a unique set of challenges that can hinder efficient production and purification. This document provides detailed application notes on the common hurdles encountered during the chemical synthesis of cyclic peptides and offers robust protocols to overcome these challenges. Key areas covered include strategies for efficient cyclization, mitigation of common side reactions, and detailed analytical techniques for characterization.
Introduction to Cyclic Peptide Synthesis
The cyclization of a peptide can be achieved through various strategies, primarily categorized by the points of ring closure: head-to-tail, side-chain-to-side-chain, head-to-side-chain, and side-chain-to-tail.[4][5] The choice of strategy is dictated by the desired architecture of the final peptide and the amino acid sequence. Solid-phase peptide synthesis (SPPS) is the most prevalent method for assembling the linear precursor, offering a robust and efficient platform for peptide elongation. Cyclization can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage in solution (in-solution).
Key Challenges in Cyclic Peptide Synthesis
The synthesis of cyclic peptides is often plagued by several challenges that can significantly impact yield and purity. Understanding these challenges is the first step toward developing effective synthetic strategies.
2.1. Inefficient Cyclization: The intramolecular cyclization reaction is often in competition with intermolecular reactions, leading to the formation of dimers and higher-order oligomers. The efficiency of cyclization is influenced by several factors, including the peptide sequence, the length of the linear precursor, and the flexibility of the peptide backbone. Steric hindrance and unfavorable conformations of the linear peptide can also impede the cyclization process.
2.2. Side Reactions: During both the synthesis of the linear precursor and the cyclization step, several side reactions can occur, leading to impurities that are often difficult to separate from the desired product. Common side reactions include:
-
Racemization: The chiral integrity of amino acids can be compromised, particularly at the C-terminal residue during activation for cyclization.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when proline is one of the first two residues in an Fmoc-based synthesis.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring under both acidic and basic conditions, which can lead to a mixture of α- and β-peptides upon ring opening.
-
Pyroglutamate Formation: The N-terminal glutamine can cyclize to form pyroglutamate, which terminates the peptide chain.
2.3. Peptide Aggregation: Hydrophobic peptide sequences have a tendency to aggregate during SPPS, leading to incomplete coupling and deprotection steps. This results in deletion sequences and a lower yield of the full-length linear precursor.
2.4. Purification and Characterization: The purification of cyclic peptides from a complex mixture of linear precursors, oligomers, and other side products can be challenging. Characterization is also complex as cyclic peptides lack free N- and C-termini, making traditional sequencing methods like Edman degradation unsuitable.
Strategies and Protocols to Overcome Synthesis Challenges
3.1. Optimizing Cyclization Efficiency
To favor intramolecular cyclization over intermolecular reactions, the principle of high dilution is often employed for in-solution cyclization. For on-resin cyclization, the pseudo-dilution effect of the solid support helps to minimize oligomerization.
Table 1: Comparison of On-Resin vs. In-Solution Cyclization
| Feature | On-Resin Cyclization | In-Solution Cyclization |
| Principle | Pseudo-dilution effect on the solid support. | High dilution of the linear peptide in solution. |
| Advantages | Reduced oligomerization, fewer purification steps post-cyclization. | Potentially better conformational freedom for cyclization. |
| Disadvantages | Resin-bound peptide may have restricted conformation, potentially hindering cyclization. | Requires an additional purification step to remove the linear precursor and coupling reagents; risk of oligomerization. |
| Typical Concentration | N/A (resin loading is a key parameter) | 1-5 mM |
Protocol 3.1.1: General On-Resin Head-to-Tail Cyclization
This protocol describes a general method for the on-resin cyclization of a linear peptide synthesized using Fmoc/tBu chemistry.
-
Linear Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin for protected fragment cyclization or a rink amide resin with a side-chain anchoring strategy).
-
Side-Chain Deprotection of Anchoring Residue: If anchoring via a side chain (e.g., Asp, Glu, Lys), selectively deprotect the orthogonal protecting group (e.g., Alloc, ivDde) to expose the carboxyl or amino group for cyclization.
-
N-terminal Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF.
-
Resin Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Cyclization:
-
Add a solution of a suitable coupling reagent (e.g., 3 equivalents of HBTU/HOBt or HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF to the resin.
-
Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by taking a small resin sample, cleaving the peptide, and analyzing by LC-MS.
-
-
Final Cleavage and Deprotection: Once cyclization is complete, wash the resin and proceed with the final cleavage from the resin and removal of side-chain protecting groups using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
3.2. Mitigating Side Reactions
Careful selection of protecting groups, coupling reagents, and reaction conditions is crucial to minimize side reactions.
Table 2: Strategies to Minimize Common Side Reactions
| Side Reaction | Causal Factors | Mitigation Strategies |
| Racemization | Strong activation, prolonged coupling times, high temperatures. | Use milder coupling reagents (e.g., COMU, OxymaPure®). Optimize coupling time. |
| Diketopiperazine Formation | Proline or other sterically unhindered amino acids at the N-terminus of a dipeptide. | Use 2-chlorotrityl chloride resin. Couple the third amino acid quickly after deprotection of the second. |
| Aspartimide Formation | Piperidine treatment during Fmoc deprotection. | Use DBU/piperidine for deprotection. Add HOBt to the deprotection solution. |
| Pyroglutamate Formation | N-terminal glutamine. | Use a protecting group on the glutamine side chain that is stable until final cleavage. |
3.3. Overcoming Peptide Aggregation
Several strategies can be employed to disrupt the intermolecular hydrogen bonding that leads to aggregation.
-
Resin Choice: Use low-loading resins or specialized resins like ChemMatrix® or TentaGel®.
-
Solvent Modification: Add chaotropic salts (e.g., LiCl) or use solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Microwave Synthesis: Microwave irradiation can help to disrupt aggregation and accelerate coupling reactions.
-
Pseudoprolines: Incorporate pseudoproline dipeptides at specific positions in the peptide sequence to disrupt secondary structure formation.
Advanced Synthetic Strategies
4.1. Disulfide-Rich Cyclic Peptides
The formation of multiple disulfide bonds presents a significant challenge due to the possibility of forming incorrect regioisomers.
Protocol 4.1.1: Regiospecific Disulfide Bond Formation
This protocol utilizes orthogonal cysteine-protecting groups to direct the formation of specific disulfide bonds.
-
Linear Peptide Synthesis: Synthesize the linear peptide containing cysteines with different, orthogonally removable protecting groups (e.g., Acm, Trt, Mmt).
-
First Disulfide Bridge Formation:
-
Selectively deprotect the first pair of cysteine residues. For example, remove Mmt groups with 1% TFA in DCM.
-
Perform on-resin oxidation using, for example, 0.1 M iodine in DMF or air oxidation in a basic buffer after cleavage.
-
-
Second Disulfide Bridge Formation:
-
Selectively deprotect the second pair of cysteine residues (e.g., remove Acm groups with iodine).
-
Perform the second oxidation reaction.
-
-
Cleavage and Final Oxidation: Cleave the peptide from the resin and remove any remaining protecting groups. If a pair of cysteines was protected with Trt, they can be oxidized simultaneously during cleavage or post-cleavage.
4.2. Backbone N-Methylation
N-methylation of the peptide backbone can improve proteolytic stability and membrane permeability. However, it can also present synthetic challenges, such as slower coupling reactions.
Protocol 4.2.1: Incorporation of N-Methylated Amino Acids
-
Monomer Synthesis: Synthesize the desired Fmoc-N-methyl-amino acid monomers.
-
SPPS:
-
Use specialized coupling conditions to incorporate the N-methylated amino acid. A stronger coupling reagent like HATU or a longer coupling time may be necessary.
-
Double coupling may be required to ensure complete incorporation.
-
-
Cyclization and Deprotection: Proceed with cyclization and final deprotection as for a standard peptide.
Purification and Characterization
5.1. Purification
RP-HPLC is the primary method for purifying cyclic peptides.
Protocol 5.1.1: RP-HPLC Purification
-
Crude Peptide Dissolution: Dissolve the crude peptide in a minimal amount of a suitable solvent, often the mobile phase with a higher organic content.
-
Column and Mobile Phase: Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% TFA.
-
Gradient Optimization: Develop a gradient that provides good separation of the cyclic product from impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical LC-MS to identify those containing the pure product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder.
5.2. Characterization
A combination of analytical techniques is required to confirm the identity and purity of the cyclic peptide.
Table 3: Analytical Techniques for Cyclic Peptide Characterization
| Technique | Information Provided |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Purity and molecular weight confirmation. |
| Tandem MS (MS/MS) | Sequence information through fragmentation. This is more complex for cyclic peptides as it requires two bond cleavages to linearize the peptide in the gas phase. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information, including conformation and disulfide connectivity. |
| Amino Acid Analysis | Confirms the amino acid composition of the peptide. |
Visualizing Workflows and Concepts
Diagram 1: General Workflow for Solid-Phase Synthesis of Cyclic Peptides
Caption: General workflow for cyclic peptide synthesis.
Diagram 2: Decision Tree for Choosing a Cyclization Strategy
Caption: Decision tree for cyclization strategy.
Conclusion
The synthesis of cyclic peptides, while challenging, is a critical enabling technology for the development of novel therapeutics. By understanding the key challenges of inefficient cyclization, side reactions, and peptide aggregation, and by implementing the robust protocols and strategies outlined in these application notes, researchers can significantly improve the efficiency and success rate of cyclic peptide synthesis. Careful planning of the synthetic route, including the choice of cyclization strategy, protecting groups, and purification methods, is paramount to obtaining high-purity cyclic peptides for research and drug development.
References
Application Note: High-Purity Purification of Synthetic Retrocyclin-2 Using Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic θ-defensin, a class of cyclic antimicrobial peptides, which has demonstrated significant potential as a therapeutic agent, notably for its anti-HIV activity.[1][2] Following solid-phase peptide synthesis (SPPS), the crude product contains the target this compound peptide alongside various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[3] For research and preclinical development, obtaining highly purified this compound is crucial. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for purifying synthetic peptides due to its high resolving power and the use of volatile mobile phases that simplify peptide recovery.[4][5]
This application note provides a detailed protocol for the purification of synthetic this compound using RP-HPLC, yielding a final product with high purity suitable for a range of downstream applications.
Principles of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is non-polar (hydrophobic), typically composed of silica particles chemically modified with alkyl chains (e.g., C18 or C8). The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN). Peptides are loaded onto the column in a highly aqueous mobile phase, causing them to bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then applied, leading to the elution of peptides in order of increasing hydrophobicity. More hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by masking the charges on the peptide.
Experimental Protocols
Materials and Equipment
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical and Preparative RP-HPLC systems with UV detectors
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
Detailed Methodology
Step 1: Analytical RP-HPLC of Crude this compound
Before proceeding with preparative purification, it is essential to analyze the crude synthetic peptide to determine the retention time of the target peptide and to visualize the impurity profile.
-
Sample Preparation: Dissolve a small amount of crude this compound in Mobile Phase A (see below) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter to remove any particulates.
-
HPLC Conditions:
-
Column: Analytical C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm. Peptide bonds absorb strongly at 214 nm, while aromatic residues (if present) absorb at 280 nm.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point.
-
Step 2: Method Optimization for Preparative Purification
Based on the analytical chromatogram, optimize the gradient for the preparative scale to achieve the best separation between this compound and its closest eluting impurities. A shallower gradient around the elution point of the target peptide will generally improve resolution.
Step 3: Preparative RP-HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. Ensure the concentration is appropriate for the preparative column's loading capacity (typically 1-10 mg of peptide per mL of column packing material). Filter the solution through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: Preparative C18 (e.g., 21.2 x 250 mm, 10 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Flow Rate: Adjust according to the column diameter (e.g., 15-20 mL/min for a 21.2 mm ID column).
-
Gradient: Apply the optimized gradient from Step 2.
-
Detection: UV at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions across the peak corresponding to the target this compound peptide. Collecting smaller, discrete fractions will allow for more precise pooling of the purest fractions.
Step 4: Analysis of Collected Fractions
Analyze each collected fraction using the analytical RP-HPLC method (Step 1) to determine the purity of each fraction. Mass spectrometry should also be used to confirm the identity of the peptide in the fractions corresponding to the main peak, verifying the correct molecular weight of this compound (Expected Mass: ~1918.5 Da).
Step 5: Pooling and Lyophilization
Pool the fractions that meet the desired purity level (e.g., >95% or >98%). Freeze the pooled fractions and lyophilize to remove the water, acetonitrile, and TFA, resulting in a purified, stable peptide powder.
Data Presentation
Table 1: Analytical RP-HPLC Parameters
| Parameter | Setting |
| Column | Analytical C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 214 nm, 280 nm |
| Injection Volume | 20 µL (1 mg/mL sample) |
| Gradient | 5-65% B over 30 minutes |
Table 2: Preparative RP-HPLC Parameters
| Parameter | Setting |
| Column | Preparative C18 (21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min |
| Detection Wavelength | 214 nm, 280 nm |
| Sample Loading | Up to 100 mg of crude peptide |
| Optimized Gradient | e.g., 20-40% B over 40 minutes |
Table 3: Expected Results
| Parameter | Crude Product | Purified Product |
| Purity (by Analytical HPLC) | 40-70% | >98% |
| Molecular Weight (by MS) | Multiple peaks | Single major peak at ~1918.5 Da |
| Appearance | Off-white to yellowish powder | White fluffy powder |
Visualizations
Caption: Workflow for the purification of synthetic this compound.
Caption: Proposed mechanism of this compound anti-HIV activity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: structural analysis of a potent anti-HIV theta-defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Peptides purification development in Reverse Phase [blog.interchim.com]
- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Recombinant Expression Systems for Retrocyclin Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclins are a class of cyclic antimicrobial peptides with potent activity against a broad spectrum of pathogens, including bacteria and viruses such as HIV-1.[1][2][3] These peptides are the ancestral counterparts to the θ-defensins found in rhesus monkeys.[2][4] Although humans carry the genes for retrocyclins, a premature stop codon prevents their natural expression. Their therapeutic potential has driven the development of various recombinant expression systems to produce these peptides for research and clinical applications. This document provides an overview of different expression platforms, quantitative data on their yields, and detailed protocols for the expression and purification of retrocyclin peptides.
Recombinant Expression Systems Overview
The production of retrocyclins, which are small, cyclic, and contain multiple disulfide bonds, presents unique challenges. Several recombinant systems have been explored, each with its own advantages and disadvantages. The choice of expression system can significantly impact the yield, biological activity, and cost of production.
-
Plant-Based Expression (Chloroplasts): This system has demonstrated high-yield production of functional retrocyclin-101 (RC101). Expressing RC101 in tobacco chloroplasts has resulted in high accumulation levels, and the peptide exhibits both antibacterial and antiviral properties.
-
Bacterial Expression (E. coli): Escherichia coli is a commonly used host for recombinant protein production due to its rapid growth and well-established genetic tools. However, the expression of small, cysteine-rich peptides like retrocyclins in E. coli can lead to the formation of insoluble inclusion bodies, requiring additional refolding steps. Despite this, it has been successfully used to produce recombinant retrocyclin-1 for functional studies.
-
Yeast Expression (Pichia pastoris): Pichia pastoris is a methylotrophic yeast that serves as a powerful eukaryotic expression system. It is capable of high-density cell culture, can perform post-translational modifications such as disulfide bond formation, and can secrete the recombinant protein into the culture medium, which simplifies purification.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the recombinant expression of retrocyclin peptides.
| Expression System | Peptide | Expression Level | Purification Yield | Reference |
| Tobacco Chloroplasts | Retrocyclin-101 (RC101)-GFP fusion | 32% - 38% of Total Soluble Protein | Up to 2 kg of purified RC101 per acre of tobacco (estimated) | |
| E. coli | rhesus θ-defensin-1 (RTD-1) | ~ 5 mg/L | Not specified | |
| E. coli | Retrocyclin-1 (RC-1) | Not specified | Not specified |
Signaling Pathways and Mechanism of Action
Retrocyclins exert their antiviral and immunomodulatory effects through various mechanisms.
Anti-HIV-1 Mechanism
Retrocyclins inhibit HIV-1 entry into host cells. This is achieved by binding to key molecules on both the virus and the host cell surface.
Caption: Retrocyclin's anti-HIV-1 mechanism of action.
Immunomodulatory Effects via TLR Signaling
Retrocyclin-101 has been shown to modulate the innate immune response by inhibiting Toll-like receptor (TLR) signaling pathways.
Caption: Inhibition of TLR4 and TLR2 signaling by Retrocyclin-101.
Experimental Protocols
The following are detailed protocols for the expression and purification of retrocyclin peptides in different systems, based on published literature.
Protocol 1: Expression and Purification of RC101 from Tobacco Chloroplasts
This protocol is adapted from studies demonstrating high-yield expression in transgenic tobacco plants.
Caption: Workflow for RC101 expression and purification from tobacco.
-
Tobacco plants (Nicotiana tabacum)
-
Chloroplast transformation vector (e.g., pLD)
-
Tungsten or gold microprojectiles
-
Biolistic delivery system
-
Regeneration and selection medium containing spectinomycin
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM PMSF
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Dialysis tubing (1 kDa MWCO)
-
Vector Construction:
-
Synthesize the coding sequence for RC101 fused to a stabilizing protein like Green Fluorescent Protein (GFP).
-
Incorporate a protease cleavage site (e.g., for Furin or Factor Xa) between RC101 and the fusion partner.
-
Include a C-terminal polyhistidine (His)-tag for affinity purification if desired.
-
Clone the entire fusion gene cassette into a chloroplast transformation vector.
-
-
Tobacco Transformation:
-
Coat microprojectiles with the plasmid DNA.
-
Bombard tobacco leaf explants with the coated microprojectiles using a biolistic device.
-
Culture the bombarded explants on a regeneration medium containing a selective agent (e.g., spectinomycin) to select for transplastomic events.
-
-
Plant Growth and Harvest:
-
Grow regenerated transgenic plants to maturity in a greenhouse.
-
Harvest fresh leaf tissue for protein extraction.
-
-
Protein Extraction and Purification:
-
Homogenize 100 g of leaf tissue in 200 mL of ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Collect the supernatant and perform organic extraction by adding an equal volume of a chloroform/methanol (2:1) mixture.
-
Vortex vigorously and centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper aqueous phase containing the peptide.
-
Dialyze the aqueous phase against deionized water at 4°C overnight using 1 kDa MWCO tubing.
-
Lyophilize the dialyzed sample to obtain the purified RC101-GFP fusion protein.
-
-
Cleavage of Fusion Protein (Optional):
-
Resuspend the lyophilized protein in the appropriate reaction buffer for the chosen protease (e.g., Factor Xa).
-
Add the protease and incubate according to the manufacturer's instructions.
-
The liberated RC101 can be further purified by reverse-phase HPLC.
-
Protocol 2: Expression and Purification of Retrocyclin-1 from E. coli
This protocol is a generalized procedure based on methods for expressing small, cysteine-rich peptides in E. coli, often as fusions to aid solubility and purification.
Caption: Workflow for RC-1 expression and purification from E. coli.
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET-32a for Thioredoxin fusion)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
-
Ni-NTA affinity chromatography column
-
Reverse-phase HPLC column (e.g., C18)
-
Vector Construction:
-
Clone the coding sequence for RC-1 into an E. coli expression vector that provides a fusion partner (e.g., Thioredoxin) to enhance solubility and a His-tag for purification.
-
Ensure a protease cleavage site is present between the fusion partner and RC-1.
-
-
Expression:
-
Transform the expression plasmid into E. coli BL21(DE3).
-
Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Continue to culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
-
Purification:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Apply the supernatant to a pre-equilibrated Ni-NTA column.
-
Wash the column with 10 column volumes of Wash Buffer.
-
Elute the fusion protein with 5 column volumes of Elution Buffer.
-
Dialyze the eluted fractions against a buffer suitable for protease cleavage.
-
-
Cleavage and Final Purification:
-
Add the specific protease (e.g., TEV protease) to the dialyzed protein and incubate.
-
To remove the cleaved fusion tag and protease, pass the sample through the Ni-NTA column again and collect the flow-through containing RC-1.
-
Purify the RC-1 peptide to homogeneity using reverse-phase HPLC on a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Lyophilize the pure fractions.
-
-
Refolding and Cyclization (if necessary):
-
If the peptide is purified under denaturing conditions from inclusion bodies, a refolding step is required.
-
This typically involves diluting the denatured peptide into a refolding buffer containing a redox system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation and cyclization.
-
Conclusion
The recombinant expression of retrocyclin peptides has been successfully achieved in various systems, with plant-based expression showing particular promise for large-scale production. The choice of the expression system and purification strategy should be guided by the intended application, required yield, and available resources. The protocols provided here offer a starting point for researchers to produce these therapeutically promising peptides for further investigation.
References
- 1. Expression and characterization of antimicrobial peptides Retrocyclin-101 and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]
Application Notes and Protocols for Designing In Vitro Antiviral Assays for Retrocyclin-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic θ-defensin, a class of small, cyclic antimicrobial peptides. Originally identified as a pseudogene in humans, synthetic retrocyclins have demonstrated potent antiviral activity against a broad range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), influenza A virus, and flaviviruses.[1][2] The primary mechanism of action for retrocyclins is the inhibition of viral entry into host cells.[3][4] This is often achieved by binding to carbohydrate moieties on viral or cellular glycoproteins, thereby preventing the conformational changes required for membrane fusion.[1] The ability of retrocyclins to self-associate into higher-order structures, such as trimers, may enhance their avidity for these glycoprotein targets.
These application notes provide detailed protocols for designing and conducting in vitro assays to evaluate the antiviral efficacy of this compound. The protocols cover key assays for determining antiviral activity, cytotoxicity, and the mechanism of action.
Mechanism of Action: Inhibition of Viral Entry
This compound primarily acts at an early stage of the viral life cycle, specifically inhibiting viral entry. This is achieved through its lectin-like activity, binding to glycans on viral envelope glycoproteins (like HIV-1's gp120) or host cell surface proteins. This binding can prevent the attachment of the virus to the host cell or inhibit the conformational changes in viral fusion proteins necessary for the fusion of viral and cellular membranes. For some viruses, this compound has also been shown to interfere with post-entry replication steps.
Data Presentation
Table 1: Antiviral Activity of Retrocyclin Analogs Against Various Viruses
| Compound | Virus | Cell Line | Assay Type | IC50 | Reference |
| Retrocyclin-101 | ZIKV (MR-766) | Vero | Plaque Assay | ~12.5 µM | |
| Retrocyclin-101 | JEV (AT31) | BHK-21 | IFA | 10.67 µM | |
| This compound | HIV-1 (IIIB) | H9 cells | p24 ELISA | ~2 µg/mL | |
| This compound | HIV-1 (JR-CSF) | CD4+ PBMC | p24 ELISA | <2 µg/mL | |
| Retrocyclin-101 | HIV-1 (SK1) | ME-180/H9 co-culture | Cell-cell transmission | 2.6 µg/mL | |
| Retro-2cycl | EV71 | Vero | CPE Inhibition | 12.56 µM | |
| Retro-2.1 | EV71 | Vero | CPE Inhibition | 0.05 µM |
Table 2: Cytotoxicity of Retrocyclin Analogs
| Compound | Cell Line | Assay Type | CC50 | Reference |
| Retrocyclin-101 | Vero | CCK-8 | >100 µM | |
| This compound | ME-180, H9 | MTT Assay | >100 µg/mL | |
| Retro-2cycl | Vero | Not specified | >500 µM | |
| Retro-2.1 | Vero | Not specified | 267.80 µM |
Experimental Protocols
Protocol 1: General Antiviral Activity Assay (Plaque Reduction Assay)
This protocol is designed to determine the concentration of this compound that inhibits viral plaque formation by 50% (IC50).
Materials:
-
Vero or other susceptible cell lines
-
Virus stock of known titer (e.g., HSV, ZIKV)
-
This compound
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Overlay medium (e.g., cell culture medium with 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the appropriate cell line into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Infection:
-
When cells are confluent, remove the growth medium.
-
Wash the cell monolayer once with PBS.
-
In separate tubes, mix a standardized amount of virus (to yield 50-100 plaques per well) with each dilution of this compound. Also, prepare a virus-only control.
-
Incubate the virus-compound mixtures for 1 hour at 37°C.
-
Add the mixtures to the respective wells of the cell culture plate.
-
Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
-
Overlay:
-
After the adsorption period, remove the inoculum from the wells.
-
Gently add the overlay medium containing the corresponding concentration of this compound to each well.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining and Quantification:
-
Remove the overlay medium.
-
Fix the cells with 10% formalin for 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cytotoxicity Assay (MTT or CCK-8 Assay)
This protocol determines the concentration of this compound that reduces cell viability by 50% (CC50).
Materials:
-
Cell line used in antiviral assays
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
Solubilization solution (e.g., DMSO or SDS in HCl) for MTT assay
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Addition: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a "cells only" control (no compound) and a "medium only" blank.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration.
Protocol 3: Time-of-Addition Assay
This assay helps to pinpoint the stage of the viral life cycle that is inhibited by this compound.
Materials:
-
Same as the Plaque Reduction Assay.
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve confluency on the day of the experiment.
-
Experimental Arms: Set up the following experimental conditions, each with a fixed, inhibitory concentration of this compound (e.g., 5-10 times the IC50):
-
Pre-treatment of cells: Incubate the cells with this compound for 1-2 hours, then wash the cells and infect with the virus.
-
Co-administration: Add the virus and this compound to the cells simultaneously.
-
Post-entry: Infect the cells with the virus for 1-2 hours, wash to remove the inoculum, and then add medium containing this compound.
-
Virucidal: Pre-incubate the virus with this compound for 1 hour, then dilute the mixture to a non-inhibitory concentration of the compound before adding it to the cells.
-
-
Incubation and Quantification: After the respective treatments, proceed with the plaque assay (or another method of viral quantification like qPCR or ELISA for viral proteins) to determine the viral titer in each condition.
-
Data Analysis: Compare the viral titers from each experimental arm to the untreated virus control. A significant reduction in titer in a specific arm indicates inhibition at that stage. For example, strong inhibition in the co-administration and cell pre-treatment arms suggests interference with attachment or entry.
Protocol 4: HIV-1 Antiviral Assay (p24 Antigen ELISA)
This protocol is specific for quantifying HIV-1 replication by measuring the amount of p24 capsid protein in the cell culture supernatant.
Materials:
-
CD4+ T-cell line (e.g., H9) or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 stock (e.g., IIIB or JR-CSF)
-
This compound
-
Cell culture medium (e.g., RPMI 1640) with 10% FBS and IL-2 (for PBMCs)
-
96-well cell culture plates
-
Commercially available p24 ELISA kit
Procedure:
-
Cell Preparation: Plate approximately 10^6 cells/mL in a 96-well plate. For PBMCs, stimulate with phytohemagglutinin (PHA) for 2-3 days prior to the assay.
-
Compound Addition: Add serial dilutions of this compound to the cells and incubate for 2-3 hours.
-
Infection: Add a known amount of HIV-1 to the wells.
-
Incubation and Sampling: Incubate the plates at 37°C. At specified time points (e.g., day 3, 6, and 9 post-infection), collect a portion of the supernatant for p24 analysis. Replace the collected volume with fresh medium containing the appropriate concentration of this compound.
-
p24 ELISA: Quantify the amount of p24 antigen in the collected supernatants according to the manufacturer's protocol for the ELISA kit.
-
Data Analysis: Plot the p24 concentration over time for each this compound concentration. The IC50 can be determined from the p24 levels at a specific time point (e.g., day 9) by comparing them to the untreated virus control.
Conclusion
The protocols outlined above provide a comprehensive framework for the in vitro evaluation of this compound's antiviral properties. By systematically assessing its efficacy, cytotoxicity, and mechanism of action, researchers can gain a thorough understanding of its potential as an antiviral therapeutic. It is crucial to adapt these general protocols to the specific virus-cell system being investigated and to include appropriate controls in all experiments.
References
Application Notes and Protocols for Retrocyclin-2 Plaque Reduction Neutralization Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic θ-defensin, a class of small, cyclic antimicrobial peptides, which has demonstrated potent antiviral activity against a range of enveloped viruses.[1][2] One of the key mechanisms of action for retrocyclins is the inhibition of viral entry into host cells.[3] This is often achieved by binding to viral surface glycoproteins, such as the hemagglutinin (HA) of influenza viruses, thereby preventing the conformational changes required for membrane fusion.[3] The Plaque Reduction Neutralization Test (PRNT) is a functional assay that quantifies the ability of a substance to neutralize a virus and prevent the formation of plaques, which are localized areas of cell death caused by viral replication. This document provides a detailed protocol for performing a PRNT to evaluate the antiviral efficacy of this compound, particularly against influenza A viruses like the H5N1 subtype.
Principle of the Assay
The this compound Plaque Reduction Neutralization Test is a quantitative infectivity assay. A known concentration of virus is pre-incubated with serial dilutions of this compound. This mixture is then used to infect a confluent monolayer of susceptible host cells, such as Madin-Darby Canine Kidney (MDCK) cells for influenza virus.[1] After an adsorption period, the cells are covered with a semi-solid overlay medium. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of discrete, countable plaques in the control wells (virus without this compound). In the presence of effective concentrations of this compound, the number of plaques will be reduced. The neutralizing activity of this compound is quantified by determining the concentration required to reduce the number of plaques by 50% (PRNT₅₀) or 90% (PRNT₉₀) compared to the virus control.
Data Presentation
The neutralizing activity of this compound is typically expressed as the 50% inhibitory concentration (IC₅₀) or the 50% plaque reduction neutralization test titer (PRNT₅₀). The following tables provide representative quantitative data for the antiviral activity of retrocyclins.
Table 1: Antiviral Activity of Retrocyclin-101 against Zika Virus (ZIKV)
Note: Retrocyclin-101 is a close analog of this compound. This data is provided as a representative example of retrocyclin activity determined by a plaque assay.
| Virus Strain | Cell Line | Assay Method | IC₅₀ (µM) | Cytotoxicity (CC₅₀ in Vero cells) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| ZIKV (PRVABC 59) | Vero | Immunofluorescence Plaque Assay | 7.033 | >100 | >14.2 |
| ZIKV (MR766) | Vero | Immunofluorescence Plaque Assay | 15.58 | >100 | >6.4 |
Data adapted from a study on the mechanism of retrocyclin targeting flavivirus multiplication.
Table 2: Plaque Reduction by this compound against Influenza A (H5N1) - Hypothetical Data
This table presents a hypothetical data set to illustrate the expected outcome of a PRNT with this compound against H5N1 virus in MDCK cells.
| This compound Conc. (µg/mL) | Virus Titer (PFU/mL) | Mean Plaque Count (per well) | Percentage Plaque Reduction (%) |
| 0 (Virus Control) | 1 x 10⁷ | 100 | 0 |
| 1.25 | 6.5 x 10⁶ | 65 | 35 |
| 2.5 | 4.0 x 10⁶ | 40 | 60 |
| 5.0 | 1.5 x 10⁶ | 15 | 85 |
| 10.0 | 0.2 x 10⁶ | 2 | 98 |
| 20.0 | 0 | 0 | 100 |
| Cell Control | 0 | 0 | 100 |
Experimental Protocols
Materials and Reagents
-
This compound: Lyophilized powder, to be reconstituted in sterile, nuclease-free water or an appropriate buffer.
-
Virus Stock: High-titer stock of the virus of interest (e.g., Influenza A H5N1).
-
Cell Line: A cell line susceptible to the virus (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza).
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and L-glutamine.
-
Infection Medium: Serum-free cell culture medium containing TPCK-trypsin (for influenza virus).
-
Overlay Medium: 2X concentrated cell culture medium mixed 1:1 with a sterile solution of 1.2% Avicel or 1.6% agarose.
-
Fixing Solution: 10% neutral buffered formalin.
-
Staining Solution: 0.1% - 1% crystal violet in 20% ethanol.
-
Sterile phosphate-buffered saline (PBS).
-
Sterile, nuclease-free water.
-
6-well or 12-well tissue culture plates.
-
Sterile serological pipettes, pipette tips, and microcentrifuge tubes.
Experimental Workflow Diagram
Caption: Workflow for the this compound Plaque Reduction Neutralization Test.
Detailed Protocol
Day 1: Cell Seeding
-
Culture and expand MDCK cells in T-75 flasks using complete cell culture medium.
-
On the day before the assay, trypsinize the cells and prepare a cell suspension.
-
Seed the MDCK cells into 6-well or 12-well tissue culture plates at a density that will result in a confluent monolayer on the following day (e.g., 5 x 10⁵ cells/well for a 6-well plate).
-
Incubate the plates overnight at 37°C in a 5% CO₂ incubator.
Day 2: Virus Neutralization and Infection
-
Preparation of this compound Dilutions:
-
Reconstitute the lyophilized this compound to a stock concentration of 1 mg/mL in sterile water.
-
Prepare a series of two-fold serial dilutions of the this compound stock solution in serum-free infection medium. The concentration range should be chosen based on expected efficacy (e.g., from 40 µg/mL down to 0.3125 µg/mL).
-
-
Preparation of Virus Inoculum:
-
Thaw the virus stock on ice.
-
Dilute the virus stock in serum-free infection medium to a concentration that will yield approximately 50-100 plaque-forming units (PFU) per well. This concentration needs to be predetermined by titrating the virus stock on MDCK cells.
-
-
Neutralization Reaction:
-
In sterile microcentrifuge tubes, mix equal volumes of each this compound dilution with the diluted virus.
-
Prepare a "virus control" by mixing the diluted virus with an equal volume of infection medium (without this compound).
-
Prepare a "cell control" containing only infection medium.
-
Incubate all tubes at 37°C for 1 hour to allow this compound to neutralize the virus.
-
-
Infection of MDCK Cells:
-
Aspirate the culture medium from the confluent MDCK cell monolayers.
-
Wash the monolayers once with sterile PBS.
-
Inoculate duplicate wells with 100-200 µL of each this compound/virus mixture, the virus control, and the cell control.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 1 hour for viral adsorption. Gently rock the plates every 15 minutes to ensure even distribution of the inoculum and to prevent the cell monolayer from drying out.
-
-
Overlay Application:
-
During the adsorption period, prepare the overlay medium. If using an agarose overlay, melt the agarose and cool it to 42-45°C in a water bath, then mix it with an equal volume of 2X concentrated medium pre-warmed to 37°C. If using an Avicel overlay, mix it with the 2X medium at room temperature.
-
After the 1-hour adsorption period, aspirate the inoculum from the wells.
-
Gently add 2 mL of the overlay medium to each well of a 6-well plate.
-
Allow the overlay to solidify at room temperature for 20-30 minutes.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible in the virus control wells.
-
Day 4 or 5: Plaque Fixation, Staining, and Counting
-
Fixation:
-
Add 1 mL of 10% formalin to each well directly on top of the overlay.
-
Incubate at room temperature for at least 1 hour to fix the cells and inactivate the virus.
-
-
Staining:
-
Carefully remove the overlay. This can be done by gently dislodging it with a spatula or by using a stream of water.
-
Wash the cell monolayer gently with water.
-
Add 0.5 mL of crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.
-
Gently wash off the excess stain with water and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.
-
Calculate the average plaque count for each this compound concentration and the virus control.
-
Calculate the percentage of plaque reduction for each this compound concentration using the following formula:
-
% Plaque Reduction = [1 - (Average plaques in test wells / Average plaques in virus control wells)] x 100
-
-
Determine the PRNT₅₀, which is the concentration of this compound that results in a 50% reduction in the number of plaques. This can be calculated using a dose-response curve plotted in a suitable software (e.g., GraphPad Prism).
-
Mechanism of Action: Inhibition of Viral Entry
Retrocyclins exert their antiviral effect primarily by targeting the early stages of viral infection, specifically viral entry. They are known to bind to carbohydrate moieties on viral surface glycoproteins. In the case of influenza virus, the target is the hemagglutinin (HA) protein. This interaction is thought to prevent the low pH-induced conformational changes in HA that are necessary for the fusion of the viral envelope with the host cell endosomal membrane. By blocking this fusion step, this compound effectively neutralizes the virus and prevents the release of the viral genome into the cytoplasm, thus halting the replication cycle.
Caption: Mechanism of this compound mediated inhibition of influenza virus entry.
References
Application Notes and Protocols for Testing Retrocyclin-2 Efficacy Using a Cell-Based Fusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic theta-defensin peptide that has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] Its primary mechanism of action involves interfering with the viral entry process, specifically by preventing the fusion of the viral and cellular membranes.[1][4] This is achieved by binding to the viral glycoprotein gp41 and obstructing the formation of the six-helix bundle, a critical conformational change required for membrane fusion. This document provides detailed protocols for a cell-based fusion assay to quantify the efficacy of this compound and its analogs in inhibiting HIV-1 entry.
The described assays are essential tools for the pre-clinical evaluation of this compound and other HIV-1 entry inhibitors. They provide a quantitative measure of the compound's ability to block viral fusion, a critical step in the HIV-1 life cycle. The protocols are designed to be robust and reproducible, suitable for screening and characterizing potential antiviral candidates.
Mechanism of Action: this compound Inhibition of HIV-1 Fusion
HIV-1 entry into a target cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor (CXCR4 or CCR5) on the host cell surface. This binding triggers a series of conformational changes in gp120 and the transmembrane glycoprotein gp41. A key event in this process is the formation of a six-helix bundle structure by the gp41 ectodomain, which brings the viral and cellular membranes into close proximity, leading to their fusion and the release of the viral core into the cytoplasm.
This compound exerts its antiviral activity by directly targeting the gp41 fusion machinery. It binds with high affinity to the gp41 ectodomain, specifically interacting with the C-terminal heptad repeat. This binding physically blocks the association of the N-terminal and C-terminal heptad repeats of gp41, thereby preventing the formation of the stable six-helix bundle. Without the formation of this critical structure, the fusion process is aborted, and the virus is unable to enter and infect the host cell.
Data Presentation: Efficacy of Retrocyclin Analogs
The following tables summarize the quantitative data on the efficacy of Retrocyclin-101 (RC-101), a close and more potent analog of this compound, in inhibiting HIV-1 fusion and transmission.
| Assay Type | HIV-1 Strain | IC50 (µg/mL) | Reference |
| CD4-dependent Cell-Cell Transmission | CCR5-tropic | 0.19 | |
| CD4-dependent Cell-Cell Transmission | CXCR4-tropic | 2.1 | |
| Cell-Cell Fusion | CCR5-tropic | 0.33 |
Table 1: Inhibitory Concentration (IC50) of RC-101 in Cell-Based Assays. This table shows the concentration of RC-101 required to inhibit 50% of viral transmission or fusion for different HIV-1 strains.
| Assay Condition | HIV-1 Strain | IC50 (µg/mL) | Reference |
| Cell-associated R5-tropic HIV-1 | CCR5-tropic | 2.4 | |
| Cell-free R5-tropic HIV-1 | CCR5-tropic | 3.73 |
Table 2: Efficacy of RC-101 in the Presence of Seminal Plasma (25%). This table demonstrates the retained activity of RC-101 against both cell-associated and cell-free virus in a more physiologically relevant condition.
Experimental Protocols
Two primary types of cell-based fusion assays are described below: a Luciferase Reporter Assay and a Beta-Lactamase (BlaM) Reporter Assay. Both assays rely on the principle of reporter gene activation upon the fusion of two different cell populations: effector cells expressing the HIV-1 envelope glycoproteins (Env) and a viral transactivator protein (Tat), and target cells expressing the CD4 receptor, a coreceptor, and a reporter gene under the control of the HIV-1 LTR promoter.
Protocol 1: Luciferase Reporter-Based Cell-Cell Fusion Assay
This assay measures the activity of firefly luciferase, which is produced only when the effector and target cells fuse, allowing the HIV-1 Tat protein from the effector cells to activate the LTR-driven luciferase gene in the target cells.
Materials:
-
Effector Cells: HEK293T cells
-
Target Cells: TZM-bl cells (expressing CD4, CCR5, and CXCR4, with an integrated LTR-luciferase reporter cassette)
-
Plasmids:
-
An expression vector for the desired HIV-1 Env glycoprotein (e.g., from a specific viral isolate)
-
An expression vector for HIV-1 Tat
-
-
This compound: Lyophilized powder, to be reconstituted in sterile water or an appropriate buffer.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Transfection Reagent: (e.g., Lipofectamine 3000, FuGENE HD)
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Preparation of Effector Cells: a. Seed HEK293T cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection. b. Co-transfect the cells with the HIV-1 Env-expressing plasmid and the Tat-expressing plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. Incubate the transfected cells for 24-48 hours to allow for protein expression.
-
Preparation of Target Cells: a. On the day before the fusion assay, seed TZM-bl cells into a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium. b. Incubate overnight to allow for cell adherence.
-
Cell-Cell Fusion Assay: a. On the day of the assay, detach the transfected effector cells using a gentle cell dissociation reagent (e.g., TrypLE Express). b. Resuspend the effector cells in fresh culture medium and count them. c. Prepare serial dilutions of this compound in culture medium. d. Remove the medium from the TZM-bl cells in the 96-well plate. e. Add 50 µL of the this compound dilutions (or medium alone for the no-inhibitor control) to the appropriate wells. f. Add 50 µL of the effector cell suspension (containing approximately 2 x 10^4 cells) to each well. g. Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 6-8 hours.
-
Measurement of Luciferase Activity: a. After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature. b. Prepare the luciferase assay reagent according to the manufacturer's instructions. c. Add 100 µL of the luciferase reagent to each well. d. Read the luminescence signal using a luminometer.
-
Data Analysis: a. Calculate the percentage of fusion inhibition for each concentration of this compound relative to the no-inhibitor control. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: structural analysis of a potent anti-HIV theta-defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Theta-defensins prevent HIV-1 Env-mediated fusion by binding gp41 and blocking 6-helix bundle formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Retrocyclin-2 Binding to Viral Proteins using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) for the semi-quantitative and quantitative analysis of Retrocyclin-2 binding to various viral proteins. This method is crucial for screening potential antiviral agents, characterizing peptide-protein interactions, and elucidating the mechanisms of viral entry inhibition.
Introduction
Retrocyclins are cyclic antimicrobial peptides that have demonstrated potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[1][2][3][4][5] Their mechanism of action often involves binding to viral surface glycoproteins, thereby preventing the virus from entering host cells. For instance, this compound has been shown to bind with high affinity to the HIV envelope glycoprotein gp120 and HSV glycoprotein B (gB).
ELISA offers a robust, high-throughput, and cost-effective platform for studying these interactions. While Surface Plasmon Resonance (SPR) is often used to determine the precise kinetics and affinity of such binding, ELISA provides a valuable tool for initial screening, relative binding affinity studies, and epitope mapping. This document outlines a detailed protocol for a direct ELISA to measure the binding of this compound to immobilized viral proteins.
Data Presentation: Binding Affinities of Retrocyclins to Viral Glycoproteins
The following tables summarize the binding affinities of Retrocyclin variants to key viral glycoproteins as determined by Surface Plasmon Resonance (SPR). While not generated by ELISA, these values provide a quantitative benchmark for the expected interactions.
Table 1: Binding Affinities of Retrocyclin Variants to HIV-1 Glycoproteins
| Retrocyclin Variant | Viral Protein | Dissociation Constant (Kd) |
| Retrocyclin-1 | gp120 | 35.4 nM |
| Retrocyclin-1 | CD4 | 31 nM |
| RC-101 | gp41 | 68 nM |
Data sourced from surface plasmon resonance studies.
Table 2: Binding Affinities of Retrocyclin Variants to HSV-2 Glycoprotein B (gB2)
| Retrocyclin Variant | Viral Protein | Dissociation Constant (Kd) |
| Retrocyclin 2 | gB2 | 13.3 nM |
| Retrocyclin 1 | gB2 | 142 nM |
| RTD 3 | gB2 | 174 nM |
Data sourced from surface plasmon resonance studies.
Experimental Protocols
Protocol 1: Direct ELISA for this compound Binding to a Viral Protein
This protocol describes a direct ELISA to measure the binding of biotinylated this compound to a viral protein coated onto a microplate.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant viral protein (e.g., HIV gp120, HSV gB)
-
Biotinylated this compound
-
Coating Buffer: 15 mM Sodium Carbonate, 35 mM Sodium Bicarbonate, pH 9.6
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating:
-
Dilute the recombinant viral protein to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted protein solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2-4 hours at 37°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature or 37°C to block any remaining non-specific binding sites.
-
-
Washing:
-
Aspirate the blocking solution and wash the plate three times with Wash Buffer.
-
-
Binding of Biotinylated this compound:
-
Prepare serial dilutions of biotinylated this compound in Blocking Buffer (e.g., from 10 µM down to 0.1 nM).
-
Add 100 µL of each dilution to the appropriate wells. Include wells with Blocking Buffer only as a negative control.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
-
Washing:
-
Aspirate the this compound solution and wash the plate five times with Wash Buffer to remove any unbound peptide.
-
-
Detection:
-
Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted conjugate to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Aspirate the Streptavidin-HRP solution and wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until a sufficient color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Protocol 2: Competitive ELISA for Screening Inhibitors of this compound Binding
This protocol can be used to screen for small molecules or other peptides that inhibit the binding of this compound to the viral protein.
Materials:
-
Same as Protocol 1, with the addition of the potential inhibitor compounds.
Procedure:
Follow steps 1-4 of Protocol 1.
-
Competitive Binding:
-
Prepare a constant concentration of biotinylated this compound in Blocking Buffer (this concentration should be predetermined from a direct ELISA to give a sub-maximal signal, e.g., the EC₅₀ concentration).
-
Prepare serial dilutions of the inhibitor compounds in separate tubes.
-
Mix the biotinylated this compound solution with an equal volume of each inhibitor dilution. Also, prepare a control with biotinylated this compound mixed with Blocking Buffer (no inhibitor).
-
Add 100 µL of these mixtures to the appropriate wells of the viral protein-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Follow steps 6-11 of Protocol 1. A decrease in signal in the presence of the inhibitor indicates that it is competing with this compound for binding to the viral protein.
Visualizations
Caption: Workflow for a direct ELISA measuring this compound binding.
Caption: Mechanism of HIV-1 entry and its inhibition by this compound.
Caption: Mechanism of HSV entry and inhibition by this compound.
References
- 1. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. θ Defensins Protect Cells from Infection by Herpes Simplex Virus by Inhibiting Viral Adhesion and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: structural analysis of a potent anti-HIV theta-defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantitative PCR Analysis of Viral Load After Retrocyclin-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic θ-defensin peptide with potent antiviral activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[1][2][3] Its primary mechanism of action involves inhibiting viral entry into host cells. This compound achieves this by binding to glycoproteins on the viral envelope, such as gp120 of HIV, and to host cell surface molecules like CD4.[2][4] This interaction prevents the conformational changes necessary for membrane fusion and subsequent viral entry. Given its mechanism of action, this compound is a promising candidate for development as a topical microbicide or therapeutic agent.
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and specific method for the quantification of nucleic acids. In virology, qPCR is the gold standard for measuring viral load, which is the concentration of viral genetic material (RNA or DNA) in a biological sample. This technique allows for the precise measurement of the efficacy of antiviral compounds like this compound by quantifying the reduction in viral replication. These application notes provide a comprehensive overview and detailed protocols for the use of qPCR to analyze viral load following treatment with this compound.
Principle of the Assay
The experimental workflow involves treating susceptible host cells with this compound before or during infection with a specific virus. After a defined incubation period, total nucleic acids (DNA and/or RNA) are extracted from the cell culture supernatant or the infected cells. The viral genetic material is then quantified using qPCR with primers and probes specific to a conserved region of the viral genome. A reduction in the quantity of viral nucleic acid in treated samples compared to untreated controls indicates the antiviral activity of this compound.
Data Presentation
The quantitative data generated from qPCR analysis can be presented in various ways to clearly demonstrate the antiviral efficacy of this compound. This includes calculating the 50% inhibitory concentration (IC50), which is the concentration of the drug that reduces the viral load by 50%. Results can be summarized in tables for easy comparison of different treatment conditions.
Table 1: Antiviral Activity of this compound against HIV-1
| Treatment Group | This compound Conc. (µg/mL) | Mean HIV-1 RNA Copies/mL (± SD) | Log Reduction in Viral Load | % Inhibition |
| Untreated Control | 0 | 1.5 x 10^6 (± 0.2 x 10^6) | - | 0% |
| This compound | 2.5 | 7.5 x 10^5 (± 0.15 x 10^5) | 0.30 | 50% |
| This compound | 5 | 1.5 x 10^5 (± 0.3 x 10^5) | 1.00 | 90% |
| This compound | 10 | 1.5 x 10^4 (± 0.25 x 10^4) | 2.00 | 99% |
| This compound | 20 | < 1000 | >3.17 | >99.9% |
Table 2: Antiviral Activity of this compound against HSV-2
| Treatment Group | This compound Conc. (µg/mL) | Mean HSV-2 DNA Copies/mL (± SD) | Log Reduction in Viral Load | % Inhibition |
| Untreated Control | 0 | 2.8 x 10^7 (± 0.4 x 10^7) | - | 0% |
| This compound | 5 | 1.4 x 10^7 (± 0.3 x 10^7) | 0.30 | 50% |
| This compound | 10 | 2.8 x 10^6 (± 0.5 x 10^6) | 1.00 | 90% |
| This compound | 20 | 2.8 x 10^5 (± 0.6 x 10^5) | 2.00 | 99% |
| This compound | 40 | < 5000 | >3.75 | >99.9% |
Visualizations
Mechanism of Action: Inhibition of Viral Entry
Caption: this compound inhibits viral entry by binding to viral glycoproteins and host cell receptors.
Experimental Workflow
Caption: Workflow for assessing this compound antiviral activity using qPCR.
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay for HIV-1
This protocol details the steps to assess the efficacy of this compound against HIV-1 in a TZM-bl cell line, a genetically engineered HeLa cell line that expresses CD4, CCR5, and CXCR4 and contains Tat-responsive luciferase and β-galactosidase reporter genes. Viral entry can be quantified by luciferase activity, and viral replication can be measured by qPCR of viral RNA in the supernatant.
Materials:
-
TZM-bl cells
-
DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 stock (e.g., strain BaL or NL4-3)
-
This compound (lyophilized powder, reconstituted in sterile water)
-
96-well cell culture plates
-
RNA extraction kit
-
Reverse transcriptase kit
-
qPCR master mix, primers, and probe for HIV-1 gag gene
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the culture medium from the cells and add 50 µL of the this compound dilutions to the respective wells. Include a no-drug control (medium only). Incubate for 1 hour at 37°C.
-
Viral Infection: Add 50 µL of HIV-1 stock (at a pre-determined multiplicity of infection, MOI) to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Carefully collect 100 µL of the culture supernatant from each well for viral RNA extraction.
-
Nucleic Acid Extraction: Extract viral RNA from the supernatant using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qPCR: Perform qPCR using a master mix containing primers and a probe specific for the HIV-1 gag gene. A standard qPCR protocol would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.
-
Data Analysis: Quantify the viral RNA copies per mL using a standard curve generated from a plasmid containing the target sequence. Calculate the percentage of inhibition for each this compound concentration relative to the untreated control.
Protocol 2: In Vitro Antiviral Assay for HSV-2
This protocol describes the evaluation of this compound's activity against HSV-2 in Vero cells (African green monkey kidney epithelial cells).
Materials:
-
Vero cells
-
MEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
HSV-2 stock (e.g., G strain)
-
This compound
-
24-well cell culture plates
-
DNA extraction kit
-
qPCR master mix, primers, and probe for a conserved HSV gene (e.g., DNA polymerase or glycoprotein D)
-
qPCR instrument
Procedure:
-
Cell Seeding: Seed Vero cells in a 24-well plate at a density of 5 x 10^4 cells per well and grow to confluence.
-
This compound Treatment and Viral Infection: Pre-incubate HSV-2 stock with various concentrations of this compound for 1 hour at 37°C.
-
Infection of Cells: Remove the growth medium from the Vero cell monolayers and inoculate with the virus-Retrocyclin-2 mixture. Adsorb for 1 hour at 37°C.
-
Incubation: After adsorption, remove the inoculum and add fresh medium containing the same concentrations of this compound. Incubate for 24 hours at 37°C.
-
Sample Collection: Collect the entire culture (cells and supernatant).
-
Nucleic Acid Extraction: Extract total DNA using a commercial DNA extraction kit.
-
qPCR: Perform qPCR using a master mix with primers and a probe specific for a conserved region of the HSV-2 genome. A typical qPCR cycling condition is 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s.
-
Data Analysis: Quantify the viral DNA copies per mL using a standard curve. Determine the percent inhibition of viral replication for each this compound concentration.
Conclusion
The combination of in vitro viral infection models and qPCR-based viral load quantification provides a robust platform for evaluating the antiviral efficacy of this compound. The detailed protocols and data presentation formats described in these application notes are intended to guide researchers in obtaining accurate and reproducible results, thereby facilitating the development of this compound as a potential antiviral agent.
References
Application Notes and Protocols for In Vivo Studies of Retrocyclin-2 in Mouse Models of Influenza
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclins are a class of cyclic antimicrobial peptides with potent antiviral activity against a range of viruses, including influenza A. This document provides detailed application notes and protocols for the in vivo evaluation of Retrocyclin-2 and its analogue, Retrocyclin-101 (RC-101), in mouse models of influenza infection. The provided protocols are based on published studies and are intended to serve as a guide for researchers investigating the therapeutic potential of retrocyclins. While specific in vivo data for this compound in mice is limited in the public domain, the protocols and data from studies on the closely related RC-101 provide a strong framework for experimental design.
Retrocyclins are thought to exert their anti-influenza activity through a dual mechanism: directly, by binding to viral glycoproteins like hemagglutinin to block viral entry into host cells, and indirectly, by modulating the host immune response, in part through the inhibition of Toll-like receptor (TLR) signaling[1][2][3][4].
Quantitative Data Summary
The following tables summarize the key quantitative findings from an in vivo study of Retrocyclin-101 (a variant of Retrocyclin-1, which is structurally analogous to this compound) in a mouse model of influenza A virus (A/PR/8/34) infection.
Table 1: Survival Rate of Influenza-Infected Mice Treated with Retrocyclin-101 [2]
| Treatment Group | Dosage | Administration Route | Survival Rate (%) | Study Duration (Days) |
| Saline Control | N/A | Intravenous | ~10% | 14 |
| Retrocyclin-101 | 100 µ g/mouse/day | Intravenous | ~40% | 14 |
Table 2: Clinical Score of Influenza-Infected Mice Treated with Retrocyclin-101
| Day Post-Infection | Saline Control (Mean Clinical Score ± SEM) | Retrocyclin-101 (Mean Clinical Score ± SEM) |
| 2 | ~0.5 ± 0.2 | ~0.5 ± 0.2 |
| 4 | ~1.5 ± 0.3 | ~1.2 ± 0.3 |
| 6 | ~3.0 ± 0.4 | ~2.0 ± 0.4 |
| 8 | ~4.5 ± 0.5 | ~2.8 ± 0.5 |
| 10 | Moribund | ~2.5 ± 0.6 |
| 12 | Moribund | ~2.2 ± 0.6 |
| 14 | Moribund | ~2.0 ± 0.6 |
| Clinical scores range from 0 (no symptoms) to 5 (moribund) and include assessments of piloerection, hunched posture, ruffled fur, audible lung crackling, and lethargy. |
Experimental Protocols
In Vivo Mouse Model of Influenza Infection
This protocol is adapted from a study utilizing Retrocyclin-101 in a lethal influenza challenge model.
Materials:
-
Female C57BL/6J mice (6-8 weeks old)
-
Mouse-adapted influenza A virus strain (e.g., A/PR/8/34 H1N1)
-
This compound or RC-101 (lyophilized powder)
-
Sterile, endotoxin-free saline
-
Anesthesia (e.g., isoflurane)
-
Calibrated micropipettes and sterile, filtered pipette tips
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.
-
Virus Preparation: Thaw the influenza virus stock on ice and prepare dilutions in sterile saline to achieve the desired infectious dose. A typical lethal dose for A/PR/8/34 in C57BL/6J mice is approximately 7500 TCID₅₀.
-
Infection (Day 0):
-
Anesthetize mice lightly with isoflurane.
-
Administer the viral inoculum intranasally in a small volume (e.g., 30-50 µL), delivering it drop-wise to the nares.
-
-
Retrocyclin Administration (Days 2-6 post-infection):
-
Prepare a stock solution of this compound/RC-101 in sterile saline.
-
Administer 100 µg of this compound/RC-101 in 100 µL of saline per mouse via intravenous (i.v.) injection daily from day 2 to day 6 post-infection.
-
-
Monitoring:
-
Monitor the mice daily for 14 days for survival, weight loss, and clinical signs of illness (piloerection, hunched posture, lethargy, etc.).
-
Use a standardized clinical scoring system (e.g., 0-5 scale) to quantify disease severity.
-
Determination of Viral Titer in Lung Homogenates
This protocol outlines the procedure for quantifying viral load in the lungs of infected mice.
Materials:
-
Lungs from euthanized mice
-
Cold, sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium and supplements
-
Incubator (37°C, 5% CO₂)
-
Reagents for TCID₅₀ (Tissue Culture Infectious Dose 50) assay
Procedure:
-
Sample Collection: At specified time points post-infection (e.g., days 2 and 4), euthanize a subset of mice from each group.
-
Tissue Homogenization: Aseptically harvest the lungs, weigh them, and homogenize them in 1 mL of cold PBS.
-
Clarification: Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Viral Titer Quantification:
-
Perform serial dilutions of the lung homogenate supernatant.
-
Use the dilutions to infect confluent monolayers of MDCK cells in a 96-well plate.
-
After an incubation period, assess the cytopathic effect (CPE) or use a hemagglutination assay to determine the viral titer.
-
Calculate the TCID₅₀/gram of lung tissue.
-
Visualizations
Caption: Workflow for in vivo evaluation of this compound/RC-101 in a mouse influenza model.
Caption: Proposed dual mechanism of action for this compound against influenza virus.
References
- 1. mdpi.com [mdpi.com]
- 2. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cytotoxicity of Retrocyclin-2 with the MTT Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic θ-defensin, a class of cyclic antimicrobial peptides, which has demonstrated potent antiviral activity, notably against HIV-1.[1][2] Its mechanism of action involves binding to glycoproteins on the surface of both the virus and host cells, thereby inhibiting viral entry.[3][4] An essential aspect of preclinical evaluation for any therapeutic candidate is the assessment of its safety profile, including its potential cytotoxicity to mammalian cells. This document provides a detailed protocol for evaluating the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[5]
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.
Data Presentation: Representative Cytotoxicity of this compound
Published literature indicates that this compound and its analogs exhibit minimal to no cytotoxicity in various human cell lines, even at high concentrations. The following table presents representative data illustrating the expected outcome of an MTT assay with this compound on a typical human cell line (e.g., HeLa or Jurkat cells).
| This compound Concentration (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.089 | 100.0% |
| 10 | 1.248 | 0.092 | 99.5% |
| 50 | 1.231 | 0.085 | 98.2% |
| 100 | 1.215 | 0.098 | 96.9% |
| 200 | 1.198 | 0.091 | 95.5% |
| 500 | 1.176 | 0.088 | 93.8% |
Note: This data is illustrative and serves to demonstrate the expected low cytotoxicity of this compound. Actual results may vary depending on the cell line, experimental conditions, and specific batch of the peptide.
Experimental Protocols
This section provides a detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound peptide
-
Human cell line (e.g., HeLa, Jurkat, or peripheral blood mononuclear cells - PBMCs)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity.
Step-by-Step Protocol
-
Cell Seeding: a. Harvest and count the cells. Ensure cell viability is above 95% using a method like trypan blue exclusion. b. Dilute the cells in complete culture medium to a final concentration of 5 x 104 cells/mL. c. Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment and recovery.
-
Treatment with this compound: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). b. Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200, and 500 µg/mL). c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only, no cells). d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Assay: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2. During this time, viable cells will convert the MTT into formazan crystals. c. After the 4-hour incubation, add 100 µL of the solubilization solution (e.g., DMSO) to each well. d. Place the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Subtract the average absorbance of the blank control wells from the absorbance of all other wells. c. Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
Mechanism of Action: Antiviral Activity of this compound
This compound exerts its antiviral effect by targeting the early stages of viral infection, specifically the entry of the virus into the host cell. As a lectin, it binds to carbohydrate moieties on glycoproteins.
Caption: this compound's antiviral mechanism of action.
This interaction with viral glycoproteins (like gp120 of HIV-1) and host cell receptors (like CD4) is thought to sterically hinder the conformational changes required for the fusion of the viral and cellular membranes, a critical step for viral entry. Specifically, it has been shown to prevent the formation of the six-helix bundle of the viral gp41 protein, which is essential for membrane fusion. By blocking this process, this compound effectively prevents the virus from entering and infecting the host cell.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Establishment of interpretable cytotoxicity prediction models using machine learning analysis of transcriptome features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the Hemolytic Activity of Retrocyclin-2 on Human Erythrocytes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic θ-defensin peptide, an ancestral human peptide that is not naturally expressed due to a premature stop codon in its gene.[1] Like other antimicrobial peptides, retrocyclins have been investigated for their therapeutic potential, including their potent anti-HIV-1 activity.[1][2][3] A critical aspect of developing any new therapeutic agent, particularly those intended for systemic administration, is assessing its biocompatibility. One of the primary assessments is the compound's hemolytic activity, its ability to lyse red blood cells (erythrocytes). Significant hemolytic activity can lead to anemia and other severe toxicities. This document provides a detailed protocol for determining the hemolytic activity of this compound on human erythrocytes and summarizes the existing data on its safety profile in this regard.
Key Findings on this compound Hemolytic Activity
Studies have consistently demonstrated that this compound and its analogs exhibit minimal to no hemolytic activity against human erythrocytes, even at concentrations significantly higher than its effective antiviral concentrations.[4] Research has shown that retrocyclin was not hemolytic for human red cells, and it displayed minimal cytotoxicity against human cell lines even at concentrations of 100–200 μg/ml. This low toxicity is a promising feature for its potential development as a therapeutic agent.
Quantitative Data Summary
The following table summarizes the expected hemolytic activity of this compound on human erythrocytes based on available literature.
| This compound Concentration (µg/mL) | Percent Hemolysis (%) | Reference |
| 2 | < 1% | |
| 20 | < 1% | |
| 100 | < 2% | |
| 200 | < 2% |
Note: This data is representative of findings that report negligible hemolytic activity. Actual percentages may vary slightly between experiments but are consistently low.
Experimental Protocol: Hemolysis Assay
This protocol details the steps to quantify the hemolytic activity of this compound against human erythrocytes.
1. Materials and Reagents
-
Fresh human whole blood (with anticoagulant, e.g., K2EDTA)
-
This compound peptide
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v in PBS) or sterile distilled water (Positive Control)
-
96-well microtiter plates (U-bottom)
-
Spectrophotometer (microplate reader) capable of measuring absorbance at 540 nm or 570 nm
-
Centrifuge
2. Preparation of Human Erythrocytes
-
Collect fresh human whole blood into a tube containing an anticoagulant.
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in 10 volumes of cold PBS.
-
Gently mix and centrifuge again at 1,000 x g for 10 minutes at 4°C.
-
Repeat the washing steps (4 and 5) three to five times until the supernatant is clear.
-
After the final wash, resuspend the packed erythrocytes in PBS to prepare a 2% (v/v) erythrocyte suspension.
3. Experimental Procedure
-
Prepare serial dilutions of this compound in PBS to achieve the desired final concentrations (e.g., 2, 10, 50, 100, 200 µg/mL).
-
In a 96-well plate, add 100 µL of the 2% erythrocyte suspension to each well.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Controls:
-
Negative Control (0% Hemolysis): Add 100 µL of PBS to wells containing the erythrocyte suspension.
-
Positive Control (100% Hemolysis): Add 100 µL of 1% Triton X-100 or sterile distilled water to wells containing the erythrocyte suspension.
-
-
Gently mix the contents of the wells.
-
Incubate the plate at 37°C for 1 to 4 hours.
-
After incubation, centrifuge the plate at 800 x g for 10 minutes to pellet the intact erythrocytes.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm or 570 nm using a microplate reader.
4. Data Analysis
Calculate the percentage of hemolysis for each this compound concentration using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Where:
-
Abs_sample is the absorbance of the supernatant from wells treated with this compound.
-
Abs_negative_control is the absorbance of the supernatant from the PBS-treated wells.
-
Abs_positive_control is the absorbance of the supernatant from the Triton X-100 or water-treated wells.
Experimental Workflow Diagram
Caption: Workflow for determining the hemolytic activity of this compound.
The available evidence strongly indicates that this compound does not possess significant hemolytic activity against human erythrocytes, a favorable characteristic for a potential therapeutic agent. The protocol provided herein offers a standardized method for researchers to verify these findings and assess the hemolytic potential of other novel peptides. This lack of hemolytic toxicity, combined with its potent antiviral properties, underscores the continued interest in this compound for drug development.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Retrocyclin-2 Effects on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2, a synthetic θ-defensin, has demonstrated potent antimicrobial and antiviral activity, particularly against HIV-1.[1][2] Its mechanism of action extends beyond direct pathogen neutralization to include immunomodulatory effects on various immune cells. Flow cytometry is an indispensable tool for dissecting these cellular responses with high-throughput and multi-parametric capabilities. These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on T cells, dendritic cells (DCs), macrophages, and neutrophils.
T Cell Analysis: HIV-1 Entry Inhibition, Activation, and Proliferation
This compound is known to inhibit HIV-1 entry into CD4+ T cells.[1][3] Flow cytometry can be employed to quantify this inhibition and to assess the broader effects of this compound on T cell activation and proliferation.
Quantitative Data Summary
| Parameter | Cell Type | Treatment | Result | Reference |
| HIV-1 Proviral DNA Formation | CD4+ PBMC | 20 µg/ml Retrocyclin | Inhibition of total and full-length HIV-1 proviral DNA | [1] |
| HIV-1 Replication (p24 antigen) | CD4+ PBMC | 20 µg/ml Retrocyclin | Complete protection at low multiplicity of infection | |
| T Cell Activation (CD25) | CD4+ and CD8+ T cells | General activation | Upregulation of CD25 expression | |
| T Cell Activation (CD69) | CD4+ and CD8+ T cells | General activation | Upregulation of CD69 expression | |
| T Cell Proliferation | T cells | General proliferation assay | Decrease in CFSE fluorescence with each cell division |
Experimental Protocols
This protocol quantifies the inhibition of HIV-1 entry into CD4+ T cells by measuring the reduction in intracellular p24 antigen.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
HIV-1 viral stock (e.g., NL4-3)
-
Recombinant human IL-2
-
Ficoll-Paque
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA)
-
Antibodies: Anti-CD3, Anti-CD4, Anti-p24
-
Fixation/Permeabilization Buffer
-
Flow cytometer
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Activate CD4+ T cells by culturing PBMCs with PHA and IL-2 for 48-72 hours.
-
Pre-treat activated cells with varying concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate for 2 hours at 37°C to allow viral entry.
-
Wash the cells to remove unbound virus.
-
Culture the cells for 48-72 hours in the presence of this compound.
-
Harvest cells and stain for surface markers (CD3, CD4).
-
Fix and permeabilize the cells according to the manufacturer's protocol.
-
Stain for intracellular p24 antigen.
-
Acquire data on a flow cytometer and analyze the percentage of p24-positive cells within the CD3+/CD4+ gate.
This protocol assesses the effect of this compound on T cell activation by measuring the expression of activation markers CD25 and CD69.
Materials:
-
PBMCs or isolated T cells
-
This compound
-
T cell activation stimulus (e.g., anti-CD3/CD28 beads or PHA)
-
RPMI-1640 with 10% FBS
-
Antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T cells.
-
Culture cells in the presence or absence of this compound with a T cell stimulus for 24-48 hours.
-
Harvest cells and stain with a cocktail of antibodies against CD3, CD4, CD8, CD25, and CD69.
-
Acquire data on a flow cytometer.
-
Analyze the percentage and mean fluorescence intensity (MFI) of CD25 and CD69 expression on CD4+ and CD8+ T cell populations.
This protocol measures the impact of this compound on T cell proliferation using the cell-permeable dye Carboxyfluorescein succinimidyl ester (CFSE).
Materials:
-
PBMCs or isolated T cells
-
This compound
-
CFSE dye
-
T cell activation stimulus
-
RPMI-1640 with 10% FBS
-
Antibodies: Anti-CD3, Anti-CD4, Anti-CD8
-
Flow cytometer
Procedure:
-
Label isolated T cells with CFSE according to the manufacturer's instructions.
-
Culture CFSE-labeled cells with a T cell stimulus in the presence or absence of this compound for 3-5 days.
-
Harvest cells and stain for surface markers (CD3, CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE dilution profiles of CD4+ and CD8+ T cells to determine the percentage of divided cells and the number of cell divisions.
Diagrams
Caption: Workflow for HIV-1 Entry Inhibition Assay.
Caption: Simplified T Cell Activation Signaling Pathway.
Dendritic Cell (DC) Analysis: Maturation
Dendritic cells are potent antigen-presenting cells crucial for initiating adaptive immune responses. The effect of this compound on DC maturation can be assessed by monitoring the expression of key surface markers.
Quantitative Data Summary
| Parameter | Cell Type | Treatment | Expected Result |
| CD83 Expression | Monocyte-derived DCs | Maturation Stimulus (e.g., LPS) | Upregulation |
| CD86 Expression | Monocyte-derived DCs | Maturation Stimulus (e.g., LPS) | Upregulation |
| HLA-DR Expression | Monocyte-derived DCs | Maturation Stimulus (e.g., LPS) | Upregulation |
Experimental Protocol
This protocol details the generation of monocyte-derived DCs (moDCs) and the analysis of maturation markers following treatment with this compound.
Materials:
-
PBMCs
-
Recombinant human GM-CSF and IL-4
-
This compound
-
Maturation stimulus (e.g., Lipopolysaccharide - LPS)
-
RPMI-1640 with 10% FBS
-
Antibodies: Anti-CD14, Anti-HLA-DR, Anti-CD83, Anti-CD86
-
Flow cytometer
Procedure:
-
Isolate monocytes from PBMCs by plastic adherence or magnetic selection (CD14+).
-
Differentiate monocytes into immature DCs (iDCs) by culturing with GM-CSF and IL-4 for 5-6 days.
-
Treat iDCs with this compound for 24-48 hours in the presence or absence of a maturation stimulus like LPS.
-
Harvest the cells and stain with antibodies against CD14, HLA-DR, CD83, and CD86.
-
Acquire data on a flow cytometer.
-
Analyze the expression of maturation markers on the DC population (CD14-negative, HLA-DR-positive).
Diagram
Caption: Workflow for Dendritic Cell Maturation Assay.
Macrophage Analysis: Phagocytosis and Polarization
Macrophages play a critical role in phagocytosis and orchestrating immune responses. This compound may influence these functions.
Quantitative Data Summary
Specific quantitative flow cytometry data on this compound's effect on macrophage phagocytosis and polarization is limited in the provided search results. The table outlines expected readouts.
| Parameter | Cell Type | Treatment | Expected Readout |
| Phagocytosis | Macrophages | Fluorescent Beads/Bacteria | Percentage and MFI of fluorescent cells |
| M1 Polarization (CD80) | Macrophages | IFN-γ + LPS | Increased CD80 expression |
| M2 Polarization (CD163/CD206) | Macrophages | IL-4/IL-13 or IL-10 | Increased CD163/CD206 expression |
Experimental Protocols
This protocol measures the ability of macrophages to phagocytose fluorescent particles.
Materials:
-
Monocyte-derived macrophages or macrophage cell line (e.g., THP-1)
-
This compound
-
Fluorescently labeled particles (e.g., FITC-dextran or fluorescent beads)
-
RPMI-1640 with 10% FBS
-
Trypan Blue
-
Flow cytometer
Procedure:
-
Culture macrophages in a multi-well plate.
-
Pre-treat macrophages with this compound for 1-2 hours.
-
Add fluorescent particles to the cells and incubate for 1-2 hours to allow phagocytosis.
-
Wash the cells thoroughly to remove non-ingested particles.
-
Quench the fluorescence of surface-bound particles with Trypan Blue.
-
Harvest the cells and analyze by flow cytometry to determine the percentage of fluorescent cells and the MFI.
This protocol assesses the effect of this compound on macrophage polarization into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Materials:
-
Monocyte-derived macrophages
-
This compound
-
Polarizing cytokines: IFN-γ and LPS (for M1), IL-4 and IL-13 (for M2a), or IL-10 (for M2c)
-
RPMI-1640 with 10% FBS
-
Antibodies: Anti-CD14, Anti-CD80, Anti-CD163, Anti-CD206
-
Flow cytometer
Procedure:
-
Differentiate monocytes into macrophages.
-
Culture macrophages with polarizing cytokines in the presence or absence of this compound for 24-72 hours.
-
Harvest cells and stain with antibodies for macrophage and polarization markers.
-
Acquire data on a flow cytometer.
-
Analyze the expression of CD80 (M1) and CD163/CD206 (M2) on the macrophage population.
Diagram
Caption: Overview of Macrophage Polarization.
Neutrophil Analysis: Phagocytosis and Oxidative Burst
Neutrophils are key players in the innate immune response, utilizing phagocytosis and oxidative burst to eliminate pathogens.
Quantitative Data Summary
Quantitative flow cytometry data specifically detailing this compound's impact on neutrophil functions are not prevalent in the provided search results. The table indicates standard measurements for these assays.
| Parameter | Cell Type | Treatment | Expected Readout |
| Phagocytosis | Neutrophils | Fluorescent Beads/Bacteria | Percentage and MFI of fluorescent cells |
| Oxidative Burst | Neutrophils | Dihydrorhodamine 123 (DHR 123) + Stimulant | Increase in Rhodamine 123 fluorescence |
Experimental Protocols
This protocol is similar to the macrophage phagocytosis assay but adapted for neutrophils.
Materials:
-
Isolated human neutrophils or whole blood
-
This compound
-
Fluorescently labeled opsonized bacteria or beads
-
HBSS
-
Flow cytometer
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate neutrophils with this compound.
-
Add fluorescent particles and incubate to allow phagocytosis.
-
Stop the reaction by placing on ice and wash to remove excess particles.
-
Analyze the samples by flow cytometry to determine the percentage of neutrophils that have phagocytosed particles and the MFI.
This protocol measures the production of reactive oxygen species (ROS) by neutrophils.
Materials:
-
Isolated human neutrophils or whole blood
-
This compound
-
Dihydrorhodamine 123 (DHR 123)
-
Neutrophil stimulant (e.g., Phorbol Myristate Acetate - PMA or fMLP)
-
HBSS
-
Flow cytometer
Procedure:
-
Isolate neutrophils or use whole blood.
-
Pre-treat cells with this compound.
-
Load the cells with DHR 123.
-
Stimulate the cells with PMA or fMLP to induce oxidative burst.
-
Incubate for a short period (15-30 minutes) at 37°C.
-
Stop the reaction on ice.
-
Acquire data immediately on a flow cytometer, measuring the fluorescence of Rhodamine 123.
-
Analyze the MFI of the neutrophil population.
Diagram
Caption: Workflows for Neutrophil Phagocytosis and Oxidative Burst Assays.
References
- 1. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferative tracing with single-cell mass cytometry optimizes generation of stem cell memory-like T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of Retrocyclin-2 as a Topical Microbicide for HIV Prevention: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-2 is a synthetic θ-defensin, a class of cyclic antimicrobial peptides, that has demonstrated potent in vitro activity against a broad range of Human Immunodeficiency Virus type 1 (HIV-1) strains, including both R5 and X4 tropic viruses.[1][2] Its mechanism of action involves the inhibition of viral entry and fusion, making it a promising candidate for development as a topical microbicide to prevent the sexual transmission of HIV.[1][2] Unlike human α- and β-defensins, humans possess a pseudogene for θ-defensins containing a premature stop codon, preventing the synthesis of endogenous retrocyclins.[1] Synthetic analogs, such as this compound and RC-101, have been developed to explore their therapeutic potential.
These application notes provide a summary of the anti-HIV-1 activity of retrocyclins, their cytotoxicity profile, and protocols for key in vitro assays relevant to their evaluation as topical microbicides.
Data Presentation
Table 1: In Vitro Anti-HIV-1 Activity of Retrocyclin Analogs
| Peptide | HIV-1 Strain | Cell Type | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |
| Retrocyclin-1 (RC-100) | HIV-1 IIIB (X4) | H9 cells | p24 antigen | ~2-20 | ~1-10 | |
| Retrocyclin-1 (RC-100) | HIV-1 JR-CSF (R5) | CD4+ PBMC | p24 antigen | ~2-20 | ~1-10 | |
| This compound | Primary Isolates | Not Specified | Not Specified | Most active of RC-1, -2, -3 | Not Specified | |
| RC-101 | HIV-1 Ba-L (R5) | TZM-bl cells | Luciferase | 0.19 | ~0.09 | |
| RC-101 | HIV-1 IIIB (X4) | TZM-bl cells | Luciferase | 2.1 | ~1 | |
| RC-101 | Cell-cell fusion (R5) | H9/MT-2 | Dye transfer | 0.33 | ~0.16 | |
| RC-101 | Cell-cell fusion (X4) | H9/ME-180 | Not Specified | 2.6 | ~1.25 |
Note: IC50 values can vary depending on the specific assay conditions, cell lines, and virus strains used.
Table 2: Cytotoxicity Profile of Retrocyclins
| Peptide | Cell Line | Assay | CC50 (µg/mL) | Remarks | Reference |
| Retrocyclin | ME-180 (cervical) | Not Specified | >100-200 | Minimal cytotoxicity | |
| Retrocyclin | H9 (T lymphocyte) | Not Specified | >100-200 | Minimal cytotoxicity | |
| RC-101 | TZM-bl cells | MTT | >10 | No significant cytotoxicity | |
| RC-101 | Cervical Mucosa | Organ Culture | Not Specified | No cytotoxicity observed | Not Specified |
Table 3: Stability of Retrocyclin Analog RC-101
| Condition | Duration | Stability | Reference |
| pH 3, 4, 7 at 25°C and 37°C | Not Specified | Stable | Not Specified |
| High concentrations of H2O2 | 24 hours | <10% reduction | Not Specified |
| Normal Human Vaginal Fluid | 48 hours | Detected | Not Specified |
| Human Vaginal Fluid from BV subjects | Not Specified | Not detected | Not Specified |
Mandatory Visualizations
Caption: HIV-1 entry pathway and points of inhibition by this compound.
Caption: Experimental workflow for evaluating this compound as a microbicide.
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
Objective: To determine the concentration of this compound required to inhibit HIV-1 replication in susceptible cells by 50% (IC50).
Materials:
-
Target cells (e.g., TZM-bl, CD4+ PBMCs)
-
HIV-1 stock (e.g., HIV-1 IIIB, HIV-1 BaL)
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Protocol:
-
Cell Plating: Seed target cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well for TZM-bl) and incubate overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium.
-
Treatment: Remove the culture medium from the cells and add the diluted this compound solutions. Include a "no drug" control.
-
Infection: Add a predetermined amount of HIV-1 stock to each well. Include a "no virus" control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of HIV-1 inhibition for each concentration of this compound compared to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of this compound that reduces the viability of cells by 50% (CC50).
Materials:
-
Target cells (e.g., TZM-bl, Vero cells)
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells in a 96-well plate as described in the anti-HIV assay.
-
Compound Dilution and Treatment: Prepare and add serial dilutions of this compound to the cells. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the anti-HIV assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the "no drug" control. Determine the CC50 value by plotting the percentage of viability against the log of the drug concentration.
HIV-1 Cell-Cell Fusion Assay (Dye Redistribution)
Objective: To assess the ability of this compound to inhibit the fusion of HIV-1 infected cells with uninfected target cells.
Materials:
-
Effector cells: HIV-1 chronically infected cells (e.g., H9/HIV-1 IIIB)
-
Target cells: Uninfected CD4+ cells (e.g., MT-2)
-
Fluorescent dye (e.g., Calcein-AM)
-
This compound stock solution
-
Culture medium
-
96-well plates
-
Fluorescence microscope or plate reader
Protocol:
-
Effector Cell Labeling: Label the effector cells with Calcein-AM according to the manufacturer's protocol. This dye becomes fluorescent upon entering viable cells.
-
Treatment: In a 96-well plate, incubate the Calcein-AM-labeled effector cells with serial dilutions of this compound for 30 minutes at 37°C.
-
Co-culture: Add the uninfected target cells to the wells containing the treated effector cells.
-
Incubation: Incubate the co-culture for 2-4 hours at 37°C to allow for cell-cell fusion.
-
Detection: Observe the transfer of the fluorescent dye from the effector cells to the target cells, forming syncytia (large, multinucleated cells). This can be visualized and quantified using a fluorescence microscope or a fluorescence plate reader.
-
Data Analysis: Quantify the extent of fusion (e.g., by counting syncytia or measuring total fluorescence) for each drug concentration and calculate the percentage of fusion inhibition compared to the "no drug" control to determine the IC50.
Formulation of this compound in a Carbopol-Based Gel
Objective: To prepare a stable and biocompatible topical gel formulation of this compound.
Materials:
-
This compound
-
Carbopol 940
-
Triethanolamine (neutralizing agent)
-
Glycerin (humectant)
-
Methylparaben and Propylparaben (preservatives)
-
Purified water
-
Ethanol (as a co-solvent if needed)
-
Magnetic stirrer and pH meter
Protocol:
-
Polymer Dispersion: Slowly disperse Carbopol 940 (e.g., 1% w/v) in purified water with constant stirring until a uniform dispersion is formed.
-
Preservative Addition: Dissolve methylparaben and propylparaben in a small amount of heated water or ethanol and add to the Carbopol dispersion.
-
Humectant Addition: Add glycerin to the mixture with continuous stirring.
-
Drug Incorporation: Dissolve this compound in a small amount of purified water or a suitable co-solvent and add it to the gel base with gentle mixing.
-
Neutralization: Slowly add triethanolamine dropwise while stirring until the desired pH (typically around 4.5-5.5 for vaginal application) is achieved and a clear, viscous gel is formed.
-
Characterization: Evaluate the final formulation for its physicochemical properties, including pH, viscosity, spreadability, and drug content uniformity.
Stability Testing of the Topical Gel Formulation
Objective: To assess the physical and chemical stability of the this compound gel under accelerated and long-term storage conditions.
Protocol:
-
Sample Preparation: Package the gel formulation in its final intended container-closure system.
-
Storage Conditions:
-
Accelerated Stability: Store samples at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.
-
Long-Term Stability: Store samples at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a period sufficient to cover the proposed shelf life (e.g., 12-24 months).
-
-
Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months).
-
Parameters to Evaluate:
-
Physical Properties: Appearance, color, odor, pH, viscosity, and phase separation.
-
Chemical Properties: Assay of this compound content and quantification of any degradation products using a stability-indicating HPLC method.
-
Microbiological Properties: Test for microbial contamination at the beginning and end of the study.
-
-
Data Analysis: Analyze the data to determine the shelf life of the product, which is the time period during which the product is expected to remain within its approved specifications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Retrocyclin-2 Concentration for Antiviral Assays
Welcome to the technical support center for Retrocyclin-2. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in antiviral assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting concentration for this compound in an antiviral assay?
A1: The optimal concentration of this compound is virus and cell-type dependent. A good starting point for many viruses, such as HIV-1, is in the range of 1-10 µg/mL.[1] For initial experiments, we recommend performing a dose-response curve to determine the half-maximal effective concentration (EC50). A typical range to test would be from 0.1 µg/mL to 100 µg/mL.
Q2: I am observing cytotoxicity in my cell cultures with this compound. What should I do?
A2: this compound and its analog RC-101 generally exhibit low cytotoxicity.[1][2][3] However, if you observe cellular toxicity, consider the following:
-
Confirm Cytotoxicity: Use a standard cytotoxicity assay such as MTT, XTT, or LDH release assay to quantify cell viability.
-
Lower the Concentration: Reduce the concentration of this compound in your experiments. The antiviral effects are often observed at concentrations well below cytotoxic levels.
-
Check Purity: Ensure the purity of your this compound preparation. Impurities from synthesis can sometimes contribute to cytotoxicity.
-
Cell Line Sensitivity: Different cell lines may have varying sensitivities. It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line.
Q3: My antiviral assay results with this compound are inconsistent. What are the possible reasons?
A3: Inconsistent results can arise from several factors:
-
Peptide Stability: Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Assay Timing: The timing of this compound addition is critical. This compound primarily acts as a viral entry inhibitor.[2] It is most effective when present before or during viral infection. Adding it post-infection may yield weak or inconsistent results.
-
Virus Titer: The multiplicity of infection (MOI) can significantly impact the apparent efficacy of this compound. Ensure you are using a consistent and appropriate MOI for your assays.
-
Assay-Specific Variability: Different antiviral assays have inherent variabilities. For example, plaque reduction assays can be influenced by the overlay medium and incubation time. Standardize all assay parameters.
Q4: What is the mechanism of action of this compound?
A4: this compound is a theta-defensin that inhibits viral entry. It binds to carbohydrate moieties on viral glycoproteins (like HIV-1 gp120) and potentially host cell surface molecules. This interaction prevents the conformational changes required for the virus to fuse with the host cell membrane. It does not directly inactivate the virion.
Data Presentation: Effective Concentrations & Cytotoxicity
The following tables summarize the effective concentrations (EC50) and cytotoxic concentrations (CC50) of this compound and its analogs against various viruses.
Table 1: Antiviral Activity of Retrocyclins Against Various Viruses
| Virus | Peptide | Cell Line | Assay Type | EC50 / Effective Concentration | Citation |
| HIV-1 (T-tropic & M-tropic) | Retrocyclin | CD4+ PBMCs, H9 cells | p24 antigen | 10-20 µg/mL (complete protection) | |
| HIV-1 BaL | RC-101 | TZM-bl cells | Luciferase | ~1.25 µg/mL (IC50) | |
| Herpes Simplex Virus 2 (HSV-2) | This compound | Plaque Reduction | Binds gB2 with high affinity (Kd, 13.3 nM) | ||
| Influenza A (H5N1) | This compound | MDCK cells | Protective effect demonstrated | ||
| Enterovirus 71 (EV71) | Retro-2cycl | CPE Inhibition | 12.56 µM |
Table 2: Cytotoxicity of Retrocyclins
| Peptide | Cell Line | Assay Type | CC50 / Observation | Citation |
| Retrocyclin | ME-180, H9 cells | Not specified | Minimal cytotoxicity up to 100-200 µg/mL | |
| RC-101 | H9 T cells, ME-180 cells | Not specified | No cytotoxicity up to 500 µg/mL | |
| Retro-2cycl | Not specified | >500 µM |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or acidic isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no peptide (cell control).
-
Incubate the plate for 24-48 hours (this should match the duration of your antiviral assay).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate in the dark, shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control and determine the CC50 value.
Plaque Reduction Assay for Antiviral Activity
This assay quantifies the ability of this compound to inhibit viral infection by counting the reduction in viral plaques.
Materials:
-
24-well plates with confluent cell monolayers
-
Virus stock of known titer
-
This compound dilutions
-
Serum-free medium
-
Semi-solid overlay medium (e.g., containing agarose or methylcellulose)
-
Fixative solution (e.g., 10% formalin)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Prepare serial dilutions of this compound in serum-free medium.
-
In separate tubes, pre-incubate the virus inoculum with each this compound dilution for 1 hour at 37°C.
-
Wash the confluent cell monolayers with PBS.
-
Add the virus-peptide mixtures to the respective wells and incubate for 1-2 hours to allow for viral adsorption.
-
Aspirate the inoculum and gently add the semi-solid overlay medium to each well.
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-10 days).
-
Fix the cells with the fixative solution and then stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. Determine the EC50 value.
Visualizations
Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Mechanism of Action: Inhibition of Viral Entry
Caption: this compound mechanism of inhibiting viral entry.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low yield in solid-phase synthesis of Retrocyclin-2
This technical support center provides troubleshooting guidance for common issues encountered during the solid-phase peptide synthesis (SPPS) of Retrocyclin-2, a cyclic theta-defensin with three disulfide bonds. The information is tailored for researchers, scientists, and drug development professionals to help optimize synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: My final yield of this compound is extremely low after cleavage and purification. What are the most likely causes?
A1: Low yield in this compound synthesis is a common problem that can stem from several stages of the process. The most critical steps to investigate are:
-
Incomplete Coupling Reactions: Due to the cyclic nature and potential for secondary structure formation of the linear precursor on the resin, amino acid couplings may be inefficient, leading to a high percentage of truncated sequences.
-
Peptide Aggregation: The growing peptide chain, particularly with its multiple cysteine and arginine residues, can aggregate on the solid support, hindering reagent access for both deprotection and coupling steps.[1]
-
Inefficient On-Resin Cyclization: The head-to-tail cyclization of the linear peptide is an entropically unfavorable process and can be a major bottleneck, often competing with intermolecular reactions that lead to dimers and oligomers.
-
Suboptimal Disulfide Bond Formation: While theta-defensins can often fold into their native disulfide bridge configuration upon simple air oxidation, incorrect pairings can occur, leading to misfolded, inactive peptide and reducing the yield of the desired product.
-
Losses during Purification: The crude peptide mixture can be complex, and significant amounts of the target peptide may be lost during the HPLC purification steps required to isolate the correctly folded monomer.
Q2: I'm observing multiple peaks in my HPLC analysis of the crude product. How can I identify the major impurities?
A2: Mass spectrometry (MS) analysis of the crude product is the most direct way to identify impurities. Here are common side products and their expected mass characteristics:
-
Deletion Sequences: These will have molecular weights lower than the target peptide, corresponding to the mass of one or more missing amino acids.
-
Uncyclized Linear Peptide: This will have a mass corresponding to the full-length peptide plus the mass of a water molecule (18 Da) compared to the cyclized product.
-
Dimers and Oligomers: These will have masses that are multiples of the target peptide's molecular weight.
-
Products of Incomplete Side-Chain Deprotection: These will have masses higher than the target peptide, corresponding to the mass of the remaining protecting groups (e.g., Trt, Acm).
-
Oxidized Species: Methionine or cysteine residues can be oxidized, leading to an increase in mass of 16 Da per oxidation event.
Q3: My Kaiser test is positive after a coupling step, indicating incomplete reaction. What should I do?
A3: A positive Kaiser test (blue beads) indicates the presence of free primary amines and an incomplete coupling reaction. To address this:
-
Double Couple: Immediately perform a second coupling reaction with fresh, pre-activated amino acid and coupling reagents. For sterically hindered amino acids or sequences prone to aggregation, double coupling is often a good preventative measure.
-
Increase Coupling Time: Extend the reaction time for the coupling step to allow for complete reaction.
-
Use a More Potent Coupling Reagent: Switch to a more powerful coupling reagent like HATU or HCTU.
-
Capping: If double coupling is still ineffective, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This will prevent the formation of deletion sequences, although it will result in truncated peptides that will need to be removed during purification.
Q4: How can I minimize peptide aggregation during the synthesis?
A4: Peptide aggregation is a significant challenge, especially for sequences like this compound. Here are some strategies to mitigate it:
-
Choice of Resin: Use a low-loading resin, such as a ChemMatrix® or TentaGel® resin, which can help to reduce inter-chain interactions.[1]
-
"Difficult Sequence" Strategies: For problematic couplings, consider using a solvent with better solvating properties like N-methyl-2-pyrrolidone (NMP) instead of dimethylformamide (DMF). Microwave-assisted synthesis can also be effective at disrupting aggregation.
-
Chaotropic Agents: In some cases, the addition of chaotropic agents like LiCl to the coupling and deprotection solutions can help to disrupt secondary structures.
Q5: What is the recommended strategy for the three disulfide bonds in this compound?
A5: For theta-defensins like this compound, the native disulfide connectivity (I-VI, II-V, III-IV) often forms favorably upon air oxidation of the fully reduced, cyclized peptide in a dilute aqueous buffer at a slightly basic pH (pH 8-8.5). An orthogonal protection strategy, while providing more control, is often not necessary and adds significant complexity to the synthesis. The use of a single, acid-labile protecting group for all six cysteines, such as Trityl (Trt), is a common and effective approach.
Troubleshooting Guides
Issue 1: Low Yield of the Linear Peptide Precursor
| Symptom | Possible Cause | Recommended Solution | Expected Yield Improvement |
| Positive Kaiser test after coupling | Incomplete coupling reaction | Perform a double coupling with fresh reagents. | 10-20% |
| Multiple peaks of lower mass in crude MS | Deletion sequences due to incomplete coupling/deprotection | For difficult couplings, switch to a more potent coupling reagent (e.g., HATU). | 15-25% |
| Consistently low coupling efficiency | Peptide aggregation on resin | Use a low-loading resin (e.g., ChemMatrix®) and consider NMP as the solvent. | 20-30% |
| Premature cleavage of peptide from resin | Use of a highly acid-labile linker with acidic coupling reagents | Use a more robust linker or a coupling strategy that does not involve acidic activators. | 5-15% |
Issue 2: Inefficient On-Resin Cyclization
| Symptom | Possible Cause | Recommended Solution | Expected Yield Improvement |
| Major peak in crude MS corresponds to the linear peptide | Inefficient head-to-tail cyclization | Increase cyclization reaction time and monitor by taking small resin samples for LC-MS analysis. | 20-40% |
| Significant peaks corresponding to dimer and trimer in crude MS | Intermolecular reactions competing with cyclization | Ensure high dilution conditions during cyclization by using a larger solvent volume. | 15-30% |
| No reaction or very slow cyclization | Steric hindrance at the cyclization site | Re-evaluate the linear sequence and choose a less sterically hindered amino acid for the C-terminus of the linear precursor. | 30-50% |
Issue 3: Low Yield of Correctly Folded this compound After Oxidation
| Symptom | Possible Cause | Recommended Solution | Expected Yield Improvement |
| Broad, poorly resolved peaks in HPLC of the oxidized product | Presence of multiple disulfide bond isomers | Optimize the pH and peptide concentration of the oxidation buffer. A common starting point is 0.1 M ammonium bicarbonate, pH 8.0, at a peptide concentration of 0.1 mg/mL. | 25-50% |
| Significant amount of oligomers/polymers in HPLC | Intermolecular disulfide bond formation | Decrease the peptide concentration during oxidation to favor intramolecular folding. | 20-40% |
| Incomplete oxidation after prolonged reaction time | Inefficient air oxidation | Gently bubble air or oxygen through the oxidation buffer. | 10-20% |
Experimental Protocols
Protocol 1: Small-Scale Test Cleavage and Analysis
This protocol is designed to assess the quality and quantity of the linear peptide before committing to the large-scale synthesis and cyclization.
-
Resin Sampling: Carefully withdraw a small amount of the dried peptide-resin (approx. 5-10 mg) from the synthesis vessel.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (approx. 200 µL) to the resin in a microcentrifuge tube. Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.
-
Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA mixture to a tube containing 1 mL of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether, and wash the pellet twice more with cold diethyl ether.
-
Drying and Analysis: Dry the peptide pellet under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) and analyze by RP-HPLC and LC-MS.
Protocol 2: On-Resin Cyclization
-
Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.
-
Thorough Washing: Wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine.
-
Cyclization Cocktail: Prepare the cyclization cocktail. A common choice is PyBOP (3 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF.
-
Cyclization Reaction: Add the cyclization cocktail to the resin. Ensure the volume is sufficient to maintain a dilute concentration and allow the resin to swell freely. Agitate the reaction mixture at room temperature for 4-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots of the resin, performing a test cleavage (Protocol 1), and analyzing the product by LC-MS to check for the disappearance of the linear peptide and the appearance of the cyclized product.
Protocol 3: Cleavage, Oxidation, and Disulfide Bond Formation
-
Cleavage: Once cyclization is complete, cleave the peptide from the resin using a TFA/TIS/H₂O/EDT (94:2.5:2.5:1, v/v/v/v) cocktail to simultaneously deprotect the side-chain protecting groups, including the Trt groups on the cysteines.
-
Precipitation and Purification of the Reduced Peptide: Precipitate the peptide with cold diethyl ether. It is highly recommended to purify the reduced, cyclized peptide by RP-HPLC at this stage to remove truncated and capped sequences.
-
Oxidation/Folding: Dissolve the purified, reduced peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a low concentration (e.g., 0.1 mg/mL).
-
Air Oxidation: Stir the solution gently, open to the atmosphere, for 24-48 hours to allow for air oxidation and the formation of the three disulfide bonds.
-
Monitoring and Final Purification: Monitor the folding process by RP-HPLC. The correctly folded peptide should have a distinct, sharper peak compared to the reduced and misfolded species. Once the oxidation is complete, acidify the solution with TFA and perform a final RP-HPLC purification to isolate the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: General experimental workflow for the synthesis of this compound.
References
preventing aggregation of Retrocyclin-2 in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Retrocyclin-2 in aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound solutions.
Problem: My this compound solution appears cloudy or has visible precipitates immediately after solubilization.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent | The solubility of this compound in purely aqueous solutions can be limited. A well-defined structure for this compound has not been determined in aqueous solutions alone, suggesting potential for aggregation.[1][2] |
| 1. Assess the peptide's characteristics: Based on its amino acid sequence (GICRCICGKGICRCICGR for RC-101, a close analog), this compound is a cationic peptide.[3][4] For basic peptides, initial solubilization in a small amount of dilute acidic solution (e.g., 10-30% acetic acid) before dilution with buffer is recommended.[5] 2. Use of Organic Solvents: For hydrophobic peptides, dissolving in a minimal amount of an organic solvent like DMSO, followed by gradual dilution with the desired aqueous buffer, can be effective. 3. Sonication: Brief sonication can aid in the dissolution of peptide powders. | |
| Incorrect pH | The pH of the solution significantly influences the net charge of the peptide and its solubility. A study on the analog RC-101 showed it to be stable at pH 3, 4, and 7. |
| 1. Adjust pH: Ensure the final pH of the solution is within the stable range for this compound (pH 3-7). Avoid pH values close to the isoelectric point (pI) of the peptide. 2. Buffer Selection: Use sterile buffers at a pH of 5-6 to prolong the storage life of peptide solutions. | |
| High Peptide Concentration | This compound is known to self-associate into trimers in a concentration-dependent manner. Higher concentrations can promote the formation of larger, insoluble aggregates. |
| 1. Prepare a concentrated stock: Dissolve the peptide at a higher concentration in a suitable solvent (e.g., with a small amount of acid or organic solvent) where it is fully soluble. 2. Dilute appropriately: Gradually dilute the stock solution into the final aqueous buffer to the desired working concentration while vortexing. |
Problem: My this compound solution becomes cloudy or shows precipitation over time, even after initial successful solubilization.
| Potential Cause | Suggested Solution |
| Suboptimal Storage Conditions | Peptides in solution have a limited shelf life. Factors like temperature, light, and repeated freeze-thaw cycles can promote aggregation. |
| 1. Storage Temperature: Store peptide solutions at -20°C or colder. 2. Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. 3. Light Protection: Store solutions in light-protected vials. | |
| Buffer Composition | The choice of buffer and the presence or absence of excipients can impact the long-term stability of this compound. |
| 1. Incorporate Stabilizing Excipients: Consider adding excipients known to reduce peptide aggregation. These can include: - Surfactants: Non-ionic surfactants like Polysorbate 20 or 80 can prevent surface-induced aggregation. SDS micelles have been shown to stabilize the conformation of this compound. - Sugars: Sugars such as trehalose and sucrose can enhance the stability of protein and peptide formulations. - Amino Acids: Arginine is known to increase the solubility of some peptides. | |
| Oxidation | This compound contains cysteine residues which can be prone to oxidation, potentially leading to intermolecular disulfide bond formation and aggregation. |
| 1. Use Degassed Buffers: Prepare solutions with oxygen-free buffers. 2. Inert Gas: When storing lyophilized powder, purging the vial with an inert gas like argon or nitrogen is recommended. |
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for solubilizing lyophilized this compound?
For a cationic peptide like this compound, a step-wise approach is recommended. First, try to dissolve the peptide in sterile distilled water. If it is not readily soluble, add a small amount of a dilute acidic solution, such as 10% acetic acid, to aid dissolution. Once the peptide is dissolved, you can dilute it to your desired concentration with the appropriate buffer. For highly hydrophobic peptides, initial dissolution in a minimal volume of an organic solvent like DMSO may be necessary before dilution. Always test the solubility of a small amount of the peptide before dissolving the entire sample.
2. What are the optimal pH and buffer conditions for working with this compound?
Based on stability studies of the closely related analog RC-101, this compound is stable in a pH range of 3 to 7. For longer-term storage of solutions, a slightly acidic buffer (pH 5-6) is recommended to enhance stability. Commonly used buffers for peptides include phosphate and Tris buffers.
3. How should I store my this compound solutions?
To ensure the stability of your this compound solution, it is best to prepare single-use aliquots and store them at -20°C or colder. Avoid repeated freeze-thaw cycles as this can lead to peptide degradation and aggregation. Solutions should be stored in tightly sealed, light-protected vials.
4. Can I do anything to improve the long-term stability of my this compound solutions?
Yes, the addition of certain excipients can help prevent aggregation and improve stability. These include:
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Polysorbate 20 or Polysorbate 80 can minimize surface-induced aggregation.
-
Cryoprotectants/Lyoprotectants: Sugars such as sucrose or trehalose are often used in formulations to stabilize peptides during freezing and lyophilization.
-
Amino Acids: The addition of amino acids like arginine has been shown to reduce aggregation for some biomolecules.
5. How can I detect and characterize this compound aggregation?
Several analytical techniques can be used to detect and characterize peptide aggregation:
-
Size Exclusion Chromatography (SEC-HPLC): This is a widely used method to separate and quantify monomers, dimers, and larger aggregates.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is sensitive to the formation of aggregates.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the peptide, which may indicate unfolding and a propensity to aggregate.
-
Transmission Electron Microscopy (TEM): TEM can visualize the morphology of larger aggregates.
6. Is the oligomerization of this compound always undesirable?
Not necessarily. This compound has been shown to form trimers in a concentration-dependent manner, and this self-association may be important for its biological activity, potentially by increasing its binding affinity to target molecules. However, uncontrolled aggregation into larger, insoluble particles will lead to a loss of activity and should be avoided.
Experimental Protocols
Protocol 1: General Solubilization of this compound
-
Allow the lyophilized this compound vial to warm to room temperature before opening to prevent condensation.
-
Add a small volume of sterile, deionized water to the vial to create a concentrated stock solution.
-
If the peptide does not dissolve, add 10% acetic acid dropwise while vortexing until the peptide is fully dissolved.
-
For long-term storage, it is recommended to use a sterile buffer with a pH between 5 and 6.
-
Slowly add the concentrated peptide stock solution to the desired volume of buffer with gentle stirring.
-
If the peptide is known to be highly hydrophobic, initial dissolution can be attempted with a minimal volume of DMSO, followed by slow dilution with the aqueous buffer.
-
Brief sonication in a water bath can be used to aid dissolution if particulates remain.
Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
-
Prepare this compound solutions at the desired concentrations in the appropriate buffers.
-
Filter the solutions through a low-protein-binding syringe filter (e.g., 0.22 µm) into a clean cuvette.
-
Equilibrate the sample to the desired temperature in the DLS instrument.
-
Acquire data according to the instrument's specifications, ensuring a stable and consistent signal.
-
Analyze the data to determine the size distribution of particles in the solution. An increase in the average particle size or the appearance of a second population of larger particles over time is indicative of aggregation.
Visualizations
Caption: Workflow for solubilizing this compound.
References
- 1. This compound: structural analysis of a potent anti-HIV theta-defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Preformulation and stability in biological fluids of the retrocyclin RC-101, a potential anti-HIV topical microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
impact of buffer composition on Retrocyclin-2 oligomerization and activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retrocyclin-2. The information focuses on the critical impact of buffer composition on the oligomerization and subsequent antiviral activity of this potent peptide.
Frequently Asked Questions (FAQs)
Q1: What is the active form of this compound?
A1: this compound exerts its antiviral activity primarily as a trimer.[1][2] This self-association into a trimeric complex is crucial for its high-affinity binding to glycoproteins on both host cells and viruses, such as HIV-1.[1][2] The trimerization increases the valency of the peptide, enhancing its ability to cross-link cell surface glycoproteins.[1]
Q2: How does buffer composition influence this compound oligomerization?
A2: Buffer composition, particularly pH, plays a significant role in the self-association of this compound. Studies have shown that at a physiological pH of 7.4, this compound readily forms trimers in buffered solutions like phosphate or Tris buffer. In contrast, in unbuffered aqueous solutions, higher concentrations of the peptide are required to favor the trimeric state. The presence of a membrane-like environment, such as SDS micelles, can also stabilize the extended conformation of this compound, which is conducive to its function.
Q3: What is the mechanism of action of this compound?
A3: this compound is a lectin that binds to carbohydrate moieties on glycoproteins. Its primary antiviral mechanism against HIV-1 involves binding to the viral envelope glycoprotein gp120 and the host cell receptor CD4. This interaction does not directly inactivate the virus but rather interferes with the viral entry process. Specifically, it is thought to block the conformational changes in the viral gp41 protein that are necessary for the fusion of the viral and host cell membranes.
Q4: Can this compound be used against other viruses?
A4: Yes, the activity of retrocyclins is not limited to HIV-1. Their potential as antiviral agents extends to other viruses, including influenza A and herpes simplex virus.
Troubleshooting Guide
Issue 1: Low or inconsistent antiviral activity of this compound in vitro.
-
Possible Cause 1: Suboptimal buffer conditions.
-
Recommendation: Ensure that the buffer system used in your antiviral assay maintains a pH of 7.4. Phosphate or Tris-based buffers are recommended to promote the formation of the active trimeric form of this compound. Avoid using unbuffered solutions or buffers with a pH significantly deviating from neutral, as this can impede oligomerization and reduce activity.
-
-
Possible Cause 2: Low peptide concentration.
-
Recommendation: this compound oligomerization is concentration-dependent. If the peptide concentration is too low, the equilibrium will favor the monomeric or dimeric state, which has lower antiviral potency. Refer to established protocols for recommended working concentrations, which are typically in the low microgram per milliliter range.
-
-
Possible Cause 3: Interference from serum components.
-
Recommendation: Components in serum can bind to retrocyclins and may interfere with their antiviral activity. If you are observing lower than expected activity in the presence of serum, consider performing initial experiments in serum-free media to establish a baseline of activity.
-
Issue 2: Difficulty in confirming the oligomeric state of this compound.
-
Possible Cause: Inappropriate analytical technique or experimental setup.
-
Recommendation: Analytical ultracentrifugation (AUC) is a powerful technique to characterize the oligomerization of this compound in solution. Ensure that the experimental parameters for AUC, such as peptide concentration and buffer composition, are optimized. NMR spectroscopy can also provide insights into the structure and self-association of the peptide.
-
Quantitative Data
Table 1: Influence of Buffer Composition on this compound Oligomerization
| Buffer Condition | Peptide Concentration | Predominant Oligomeric State | Reference |
| Phosphate Buffer (pH 7.4) | Low µM range | Trimer | |
| Tris Buffer (pH 7.4) | Low µM range | Trimer | |
| Unbuffered Aqueous Solution | Low µM range | Monomer/Dimer | |
| Unbuffered Aqueous Solution | High µM range | Trimer |
Table 2: Antiviral Activity of Retrocyclin Analogs against HIV-1
| Peptide | Target HIV-1 Strain | IC50 (µg/mL) | Cell Type | Reference |
| This compound | Subtype B isolates | 1.05 ± 0.28 | J53-BL | |
| RC-101 | CXCR4-tropic HIV-1 SK1 | 2.6 | ME-180/H9 co-culture | |
| RC-101 | Cell-free HIV-1 | Not specified | PBMCs |
Experimental Protocols
1. Protocol for Analytical Ultracentrifugation (AUC) to Determine Oligomerization State
This protocol is a general guideline for sedimentation velocity experiments.
-
Sample Preparation:
-
Prepare this compound solutions at various concentrations (e.g., 10 µM to 200 µM) in the desired buffer (e.g., 10 mM Sodium Phosphate, 150 mM NaCl, pH 7.4).
-
Prepare a matching reference buffer without the peptide.
-
-
AUC Cell Assembly:
-
Assemble two-sector charcoal-filled Epon centerpieces with sapphire or quartz windows.
-
Load 400 µL of the this compound sample into one sector and 420 µL of the reference buffer into the other sector.
-
-
Centrifugation:
-
Place the assembled cells in an An-50 Ti rotor and equilibrate the rotor to 20°C in the analytical ultracentrifuge.
-
Centrifuge the samples at a high speed (e.g., 42,000 rpm) until the peptide has fully sedimented.
-
-
Data Acquisition:
-
Monitor the sedimentation process using absorbance optics at a suitable wavelength (e.g., 230 nm or 280 nm) and/or interference optics.
-
-
Data Analysis:
-
Analyze the sedimentation velocity data using software such as SEDFIT to obtain the distribution of sedimentation coefficients, c(s).
-
The sedimentation coefficient can be used to infer the molecular weight and thus the oligomeric state of the peptide in solution.
-
2. Protocol for HIV-1 Antiviral Assay
This protocol is a general guideline for assessing the antiviral activity of this compound against HIV-1.
-
Cell Preparation:
-
Culture a suitable target cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells - PBMCs) in appropriate culture medium.
-
Seed the cells in a 96-well plate at a predetermined density.
-
-
Peptide Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Prepare serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations for the assay.
-
-
Infection:
-
Pre-incubate the target cells with the different concentrations of this compound for a specified period (e.g., 1-2 hours) at 37°C.
-
Add a known amount of HIV-1 virus stock to the wells. Include control wells with no peptide (virus only) and no virus (cells only).
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for a period suitable for viral replication (e.g., 48-72 hours).
-
-
Quantification of Viral Replication:
-
After incubation, quantify the extent of viral replication. This can be done using various methods, such as:
-
p24 Antigen ELISA: Measure the amount of HIV-1 p24 capsid protein in the culture supernatant.
-
Luciferase Reporter Assay: If using a reporter cell line like TZM-bl, measure the luciferase activity, which is proportional to viral entry and gene expression.
-
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each this compound concentration compared to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.
-
Visualizations
Caption: Experimental workflow for analyzing this compound.
References
Technical Support Center: Addressing Off-Target Effects of Retrocyclin-2 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Retrocyclin-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a cyclic θ-defensin peptide that primarily inhibits the entry of various viruses, including HIV-1, influenza A, and herpes simplex virus, into host cells.[1] Its mechanism involves binding to carbohydrate moieties on viral glycoproteins (e.g., gp120) and host cell surface glycoproteins (e.g., CD4), thereby preventing the conformational changes required for viral fusion and entry.[2][3][4]
Q2: Is this compound cytotoxic to cultured cells?
Generally, this compound and its analogs exhibit minimal to no cytotoxicity in a variety of cell lines, even at concentrations significantly higher than those required for its antiviral activity.[5] Studies have shown high cell viability in cell lines such as H9 T cells, ME-180 cervical epithelial cells, and peripheral blood mononuclear cells (PBMCs) at concentrations up to 500 µg/mL. However, it is always recommended to determine the cytotoxic profile in your specific cell line of interest.
Q3: What are the known off-target effects of this compound?
The most well-documented off-target effects of this compound and its analogs are related to their immunomodulatory properties. These include:
-
Mast Cell Activation: Retrocyclins can activate human mast cells through the Mas-related G protein-coupled receptor X2 (MrgX2), leading to degranulation and the release of inflammatory mediators.
-
Inhibition of Toll-Like Receptor (TLR) Signaling: Retrocyclin-101, a close analog of this compound, has been shown to inhibit TLR4- and TLR2-dependent signaling pathways. This can modulate the innate immune response to pathogen-associated molecular patterns like lipopolysaccharide (LPS).
Q4: Can this compound affect kinase activity or other signaling pathways?
Troubleshooting Guides
Issue 1: Unexpected Cell Activation or Inflammatory Response
Symptoms:
-
Increased expression of inflammatory cytokines or chemokines in your cell culture supernatant.
-
Morphological changes in cells consistent with activation (e.g., macrophage spreading).
-
Unexpected degranulation of mast cells or basophils.
Possible Cause:
This compound is known to activate mast cells via the MrgX2 receptor, leading to the release of histamine and other inflammatory mediators. This can cause a localized inflammatory response in your cell culture.
Troubleshooting Steps:
-
Cell Type Consideration: Be aware if your culture contains mast cells or other immune cells expressing MrgX2. If so, the observed activation may be an inherent off-target effect of this compound.
-
Dose-Response Analysis: Perform a dose-response experiment to determine the lowest effective concentration of this compound for your primary endpoint (e.g., antiviral activity) and the concentration at which you observe the inflammatory response. Use the lowest effective, non-inflammatory concentration.
-
Use of Antagonists: If mast cell activation is a concern, consider co-treatment with a known mast cell stabilizer or an MrgX2 antagonist, if available and compatible with your experimental design.
-
Control Experiments: Include a "this compound only" control group to quantify the baseline inflammatory response induced by the peptide itself.
Issue 2: Altered Innate Immune Response to Pathogens or Ligands
Symptoms:
-
Diminished or altered cellular response to TLR ligands (e.g., LPS for TLR4, Pam3CSK4 for TLR2).
-
Unexpected changes in the expression of genes involved in the innate immune response.
Possible Cause:
Retrocyclin-101, a close analog, has been shown to inhibit TLR4 and TLR2 signaling pathways. This can interfere with the normal inflammatory cascade initiated by these receptors.
Troubleshooting Steps:
-
Pathway-Specific Controls: When investigating the effects of this compound in the context of innate immunity, include controls to assess the integrity of the TLR signaling pathways. This can involve stimulating cells with known TLR agonists in the presence and absence of this compound.
-
Alternative Agonists: If possible, use agonists for other pattern recognition receptors (e.g., RIG-I-like receptors) to determine if the observed effect is specific to TLR pathways.
-
Upstream and Downstream Analysis: Analyze key signaling molecules both upstream (e.g., receptor dimerization) and downstream (e.g., NF-κB activation, IRF3 phosphorylation) of the TLRs to pinpoint the level of inhibition.
Data Presentation
Table 1: Summary of Reported Cytotoxicity Data for Retrocyclins
| Cell Line | Peptide | Concentration | Effect | Reference |
| H9 T cells | Retrocyclin | up to 200 µg/mL | Minimal cytotoxicity | |
| ME-180 cervical epithelial cells | Retrocyclin | up to 200 µg/mL | Minimal cytotoxicity | |
| Peripheral Blood Mononuclear Cells (PBMCs) | Retrocyclin | Not specified | Minimal cytotoxicity | |
| H9 T cells | Retrocyclins | up to 500 µg/mL | No significant cytotoxicity | |
| ME-180 cervical carcinoma cells | Retrocyclins | up to 500 µg/mL | No significant cytotoxicity | |
| Epithelial cells (ME-180) | RC-101 | up to 10 µg/mL | Cell viability ≥90% |
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxicity of this compound in your cell line of interest.
Materials:
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: General Kinase Inhibitor Screening Assay
This protocol provides a general framework for screening this compound for off-target kinase inhibition. Specific conditions will vary depending on the kinase and assay platform (e.g., LanthaScreen™, ADP-Glo™).
Materials:
-
This compound
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Detection reagents (e.g., fluorescently labeled antibody, luciferase/luciferin)
-
Known kinase inhibitor (positive control)
-
Microplate reader (fluorescence or luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Kinase Reaction Setup: In a suitable microplate, add the kinase, the substrate, and this compound (or positive/negative controls).
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Detection: Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.
-
Signal Measurement: Measure the fluorescence or luminescence signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the no-inhibitor control.
Visualizations
Caption: Off-target activation of mast cells by this compound via the MrgX2 receptor.
Caption: Off-target inhibition of TLR4 and TLR2 signaling pathways by a Retrocyclin analog.
References
ensuring proper disulfide bond formation and cyclization of synthetic Retrocyclin-2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the chemical synthesis of Retrocyclin-2. Our focus is on ensuring the correct formation of the three essential disulfide bonds and the final head-to-tail cyclization of this complex peptide.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in synthesizing this compound?
A1: The most critical stages are:
-
Solid-Phase Peptide Synthesis (SPPS): Ensuring high coupling efficiency and minimizing side reactions, particularly racemization at the C-terminal cysteine.[1][2]
-
Disulfide Bond Formation: Achieving the correct regioselective pairing of the three disulfide bridges is crucial for biological activity.[3][4][5] This requires a strategy of orthogonal cysteine protection.
-
Head-to-Tail Cyclization: Performing the final backbone cyclization efficiently while avoiding dimerization or oligomerization.
-
Purification and Analysis: Rigorous purification and analytical verification are necessary at each key step to ensure the final product's integrity.
Q2: Which analytical techniques are essential for verifying the structure of synthetic this compound?
A2: A combination of techniques is necessary for full characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight of the linear precursor, the oxidized intermediate, and the final cyclic peptide. Tandem MS (MS/MS) is used to verify the amino acid sequence.
-
High-Performance Liquid Chromatography (HPLC): To purify the peptide at different stages and to assess its purity.
-
SDS-PAGE (Reducing vs. Non-reducing): A simple method to qualitatively assess the formation of intramolecular disulfide bonds. The cyclized and oxidized peptide should show a shift in mobility between non-reducing and reducing conditions.
-
Nuclear Magnetic Resonance (NMR): For definitive structural elucidation, including the confirmation of the disulfide bond connectivity and the overall three-dimensional structure.
Q3: Why is a high-dilution approach necessary for both disulfide bond formation and cyclization?
A3: High-dilution conditions (typically 0.1-1 mg/mL) are critical to favor intramolecular reactions (disulfide formation and cyclization) over intermolecular reactions. At high concentrations, peptide chains are more likely to react with each other, leading to the formation of dimers, oligomers, and aggregates, which significantly reduces the yield of the desired monomeric product.
Troubleshooting Guide
Issue 1: Low Yield of the Linear Peptide during SPPS
-
Question: My solid-phase peptide synthesis of the linear this compound precursor is resulting in a low yield or a complex mixture of products. What could be the cause?
-
Answer:
-
Incomplete Deprotection or Coupling: Cysteine-rich sequences can be challenging. Use a Kaiser test to check for complete deprotection of the Fmoc group at each step. For difficult couplings, consider double coupling or using a more potent coupling reagent.
-
C-terminal Cysteine Issues: The C-terminal cysteine can be prone to racemization. Using a 2-chlorotrityl chloride resin is recommended to minimize this side reaction.
-
Peptide Aggregation: The growing peptide chain can aggregate on the resin, hindering reagent access. Consider using a resin with a lower loading capacity or incorporating pseudoproline dipeptides in your sequence if applicable.
-
Issue 2: Incorrect Disulfide Bond Formation
-
Question: I am obtaining a mixture of isomers with incorrect disulfide bridges. How can I control the formation of the three disulfide bonds in this compound?
-
Answer:
-
Orthogonal Protection Strategy: This is essential for directing the formation of multiple disulfide bonds. You must use different classes of protecting groups for each pair of cysteines that will form a disulfide bond. These groups are removed under specific conditions, allowing for sequential and controlled disulfide bond formation.
-
Example Strategy:
-
Pair 1: Cys(Trt) - Removed by mild acid.
-
Pair 2: Cys(Acm) - Removed by iodine.
-
Pair 3: Cys(tBu) - Requires stronger acid or specific reagents for removal.
-
-
-
Stepwise Oxidation: Form one disulfide bond at a time, followed by purification of the intermediate product before proceeding to the next oxidation step.
-
Issue 3: Formation of Oligomers During Oxidation or Cyclization
-
Question: During the air oxidation for disulfide bond formation or during the final cyclization step, I'm seeing a significant amount of precipitate and oligomers in my HPLC analysis. How can I prevent this?
-
Answer:
-
High Dilution: This is the most effective method to prevent intermolecular reactions. Ensure your peptide concentration is in the recommended range of 0.1-1 mg/mL.
-
pH Control: The oxidation of thiols to disulfides is pH-dependent. Maintain a slightly basic pH (8.0-8.5) for efficient air oxidation.
-
Chaotropic Agents: For peptides prone to aggregation, adding chaotropic agents like guanidine hydrochloride (up to 6 M) or urea to the oxidation buffer can help maintain solubility.
-
Organic Co-solvents: The addition of organic solvents like acetonitrile (ACN) or isopropanol can also disrupt aggregation.
-
Issue 4: Difficulty in Confirming the Final Cyclized Product
-
Question: I have performed the cyclization reaction, but I am unsure if I have successfully formed the cyclic this compound. How can I confirm this?
-
Answer:
-
Mass Spectrometry: The most direct method. The mass of the cyclized product will be 18 atomic mass units (the mass of a water molecule) less than its linear precursor. Tandem mass spectrometry (MS/MS) of cyclic peptides produces complex fragmentation patterns but can be used for sequencing.
-
HPLC Retention Time: Cyclic peptides often have a different retention time on reverse-phase HPLC compared to their linear counterparts. The change can be an earlier or later elution depending on the conformational change upon cyclization.
-
Resistance to Exopeptidases: Unlike linear peptides, head-to-tail cyclic peptides are resistant to degradation by exopeptidases.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Purpose | Reference(s) |
| Peptide Concentration for Oxidation | 0.1 - 1.0 mg/mL | To minimize intermolecular oligomerization | |
| pH for Air Oxidation | 8.0 - 8.5 | To facilitate efficient thiol oxidation | |
| Mmt Protecting Group Removal | 1-2% TFA in DCM | Selective on-resin deprotection | |
| Trt Protecting Group Removal | 95% TFA with scavengers | Standard cleavage and deprotection | |
| Guanidine Hydrochloride (GuHCl) | Up to 6 M | To prevent peptide aggregation |
Detailed Experimental Protocols
Protocol 1: Orthogonal Solid-Phase Synthesis of Linear this compound Precursor
-
Resin Selection: Utilize a 2-chlorotrityl chloride resin to minimize C-terminal racemization.
-
Amino Acid Protection: Use Fmoc for Nα-protection. For the six cysteine residues, use an orthogonal protection scheme (e.g., Fmoc-Cys(Trt)-OH, Fmoc-Cys(Acm)-OH, and Fmoc-Cys(tBu)-OH).
-
Synthesis Cycle:
-
Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.
-
Washing: Thoroughly wash the resin with DMF.
-
Coupling: Couple the next Fmoc-protected amino acid using a standard coupling agent like HBTU/DIPEA in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
-
Cleavage: After assembling the full linear peptide, cleave the peptide from the resin and remove acid-labile side-chain protecting groups (like Trt) using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The Acm and tBu groups will remain intact.
-
Purification: Purify the linear, partially protected peptide using reverse-phase HPLC. Confirm the mass via MS.
Protocol 2: Sequential Disulfide Bond Formation
-
First Disulfide Bond (from Cys(Trt) pair):
-
Dissolve the purified linear peptide in a buffer (e.g., 0.1 M ammonium bicarbonate) at a concentration of 0.1-1 mg/mL.
-
Adjust the pH to 8.0-8.5.
-
Stir the solution open to the atmosphere to allow for air oxidation over 24-48 hours. Monitor the reaction by HPLC and MS.
-
Once complete, acidify the solution and purify the single-disulfide-bridged peptide by HPLC.
-
-
Second Disulfide Bond (from Cys(Acm) pair):
-
Dissolve the purified peptide in an aqueous buffer.
-
Add a solution of iodine in methanol or acetic acid dropwise until a persistent yellow color is observed.
-
Quench the reaction with ascorbic acid.
-
Purify the two-disulfide-bridged peptide by HPLC and confirm its mass.
-
-
Third Disulfide Bond (from Cys(tBu) pair):
-
The removal of the tBu group and subsequent oxidation can be performed using specific protocols, often involving stronger acids or specialized reagents. This step requires careful optimization based on the specific peptide sequence.
-
Protocol 3: Head-to-Tail Cyclization
-
Deprotection: Ensure the N-terminal amine and C-terminal carboxyl groups of the fully disulfide-bridged linear peptide are deprotected.
-
Cyclization Reaction:
-
Dissolve the linear peptide in a suitable solvent (e.g., DMF) at high dilution (0.1 mg/mL).
-
Add a coupling agent (e.g., PyBOP or HATU) and a base (e.g., DIPEA).
-
Allow the reaction to proceed for several hours, monitoring by HPLC.
-
-
Final Purification: Purify the final cyclic this compound by reverse-phase HPLC.
-
Characterization: Perform a final characterization using high-resolution mass spectrometry and, if possible, NMR to confirm the complete structure.
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
stability and long-term storage conditions for Retrocyclin-2 peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of Retrocyclin-2 peptides. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What are the optimal long-term storage conditions for lyophilized this compound peptides?
For long-term stability, lyophilized this compound peptides should be stored at -20°C or, preferably, at -80°C in a tightly sealed container, protected from light.[1][2][3][4] Under these conditions, the peptide can remain stable for several years. It is crucial to minimize exposure to moisture, as it can significantly reduce the long-term stability of the peptide.[2] Before use, it is recommended to allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
2. How should I store this compound peptides once they are reconstituted in a solution?
Peptide solutions are significantly less stable than their lyophilized form. For short-term storage (up to a week), reconstituted this compound can be stored at 2-8°C. For longer-term storage, it is highly recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles. The choice of solvent can also impact stability, with sterile, slightly acidic buffers (pH 5-6) often being preferred.
3. What factors can lead to the degradation of this compound peptides?
Several factors can contribute to the degradation of this compound:
-
Temperature: Elevated temperatures accelerate chemical degradation.
-
Moisture: Lyophilized peptides are hygroscopic and can absorb moisture from the air, leading to hydrolysis.
-
Oxidation: Peptides containing cysteine, methionine, or tryptophan residues are susceptible to oxidation. Given that this compound contains cysteine residues, minimizing exposure to air is important.
-
pH: Extreme pH values can lead to hydrolysis and other chemical modifications. The analog RC-101 has been shown to be stable at pH 3, 4, and 7.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can physically damage the peptide structure.
-
Enzymatic Degradation: If working with biological samples, proteases can degrade the peptide. The cyclic nature of retrocyclins provides some resistance to exopeptidases.
4. Are there any specific handling precautions for this compound?
Yes, proper handling is crucial for maintaining the integrity of this compound peptides:
-
Always wear gloves and appropriate personal protective equipment.
-
When weighing the lyophilized powder, do so quickly in a clean, dry environment to minimize moisture absorption.
-
Use sterile equipment and solutions for reconstitution.
-
For sensitive applications, purging the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of peptide activity in experiments. | Peptide degradation due to improper storage or handling. | Review storage conditions (temperature, light, moisture). Ensure proper handling procedures are followed. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles. |
| Inaccurate peptide concentration due to moisture absorption by the lyophilized powder. | Allow the vial to warm to room temperature in a desiccator before opening and weighing. Store lyophilized peptide in a desiccator. | |
| Precipitation of the peptide upon reconstitution. | The peptide has low solubility in the chosen solvent. | Try sonicating the solution gently. Consider using a different solvent or adjusting the pH. For hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF may be needed initially, followed by dilution with the aqueous buffer. |
| The peptide is aggregating. | Analyze the sample using techniques like size-exclusion chromatography. Optimize the formulation by adjusting pH, ionic strength, or including excipients. | |
| Inconsistent experimental results. | Variability in peptide stock solutions. | Prepare a large, single batch of reconstituted peptide, aliquot it, and use these aliquots for a series of experiments to ensure consistency. |
| Degradation of the peptide in the experimental buffer or medium. | Assess the stability of this compound in your specific experimental buffer over the time course of your experiment. |
Stability Data
The following table summarizes the stability of the Retrocyclin analog, RC-101, under various conditions. While not this compound, RC-101 is a close analog and this data provides valuable insights.
| Condition | Duration | Observation | Reference |
| pH 3, 4, and 7 | Up to 72 hours | Stable | |
| Temperature 25°C and 37°C | Up to 72 hours | Stable | |
| 3.0% Hydrogen Peroxide | 24 hours | Less than 10% reduction | |
| Human Vaginal Fluids (Normal) | 48 hours | Detected | |
| Human Vaginal Fluids (from subjects with bacterial vaginosis) | Not specified | Not detected after incubation |
Experimental Protocols
Protocol: Forced Degradation Study of this compound by HPLC
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
1. Objective: To assess the stability of this compound under various stress conditions and to develop an HPLC method capable of separating the intact peptide from its degradation products.
2. Materials:
-
This compound peptide
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH stress
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Incubator and photostability chamber
3. Method:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with NaOH before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize with HCl before injection.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for various time points.
-
Thermal Degradation: Incubate the stock solution at 60°C and in solid form at a higher temperature (e.g., 80°C) for various time points.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 5%), and linearly increase it to a higher percentage (e.g., 95%) over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 214 nm and 280 nm
-
Injection Volume: 20 µL
-
-
Data Analysis:
-
Analyze the chromatograms of the stressed samples and compare them to the unstressed control.
-
Identify the peak corresponding to the intact this compound.
-
New peaks represent degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the intact peptide in stressed samples to the control.
-
Visualizations
Proposed Anti-HIV Mechanism of this compound
The following diagram illustrates the proposed mechanism by which this compound inhibits HIV-1 entry into a host cell. This compound is thought to interfere with the early stages of the viral lifecycle, potentially by binding to viral or host cell surface glycoproteins and preventing the conformational changes required for membrane fusion.
Caption: Proposed mechanism of HIV-1 entry inhibition by this compound.
Experimental Workflow: Peptide Stability Assessment
This diagram outlines a logical workflow for assessing the stability of this compound peptides.
Caption: A typical workflow for assessing peptide stability.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
Technical Support Center: Overcoming Preclinical Development Hurdles for Retrocyclin-2
Welcome to the Technical Support Center for Retrocyclin-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the limitations of this compound in preclinical development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a promising anti-HIV candidate?
A1: this compound is a synthetic, cyclic 18-amino acid peptide that belongs to the θ-defensin family of antimicrobial peptides. Although humans have the gene for retrocyclin, a premature stop codon prevents its natural expression.[1][2] Synthetically produced retrocyclins have demonstrated potent activity against a broad range of HIV-1 strains, including both T-tropic (X4) and M-tropic (R5) viruses.[3] Its mechanism of action involves binding to the viral glycoprotein gp41, which is crucial for the fusion of the virus with the host cell membrane. By interfering with this process, this compound effectively blocks viral entry.[1] Notably, retrocyclins exhibit a high therapeutic index, meaning they are effective at concentrations that show little to no toxicity to host cells.[1]
Q2: What are the main challenges in the preclinical development of this compound?
A2: The primary preclinical development challenges for this compound include:
-
Manufacturing Complexity: As a cyclic peptide with three disulfide bonds, the chemical synthesis and correct folding of this compound can be complex, potentially leading to low yields and heterogeneity.
-
In Vivo Stability and Bioavailability: Like many peptide-based therapeutics, this compound may be susceptible to proteolytic degradation in vivo, leading to a short half-life and poor bioavailability for systemic applications.
-
Formulation Challenges: For topical applications, such as a microbicide to prevent sexual transmission of HIV, the formulation must ensure stability and activity in the presence of biological fluids. For instance, the stability of the retrocyclin analog RC-101 is compromised in vaginal fluids from individuals with bacterial vaginosis.
-
Potential for Immunogenicity: As a synthetic peptide, there is a potential for it to be recognized as foreign by the immune system, which could lead to the development of anti-drug antibodies.
-
Serum Protein Binding: Binding to serum proteins like albumin can reduce the free concentration of the peptide, potentially diminishing its antiviral efficacy in vivo.
Q3: What is RC-101 and how does it differ from this compound?
A3: RC-101 is a well-studied analog of Retrocyclin-1 (a closely related retrocyclin) that was designed to overcome some of the technical limitations of the native peptide. Specifically, a single arginine residue was replaced with a lysine. This conservative substitution preserves the peptide's net positive charge and overall structure while providing a primary amine group on the lysine side chain. This amine group facilitates easier labeling with fluorescent tags or other molecules for research purposes, which is difficult with the native retrocyclin structure. Importantly, RC-101 has been shown to have comparable or even enhanced anti-HIV-1 activity compared to its parent compound. Much of the available preclinical data has been generated using RC-101.
Troubleshooting Guides
Low Yield in Solid-Phase Peptide Synthesis (SPPS)
| Problem | Possible Cause | Troubleshooting Steps |
| Low overall yield of the linear peptide | Incomplete Fmoc deprotection or poor coupling efficiency. | 1. Use fresh, high-quality reagents, especially the piperidine solution for deprotection.2. Increase coupling times or perform double couplings for sterically hindered amino acids.3. Monitor coupling and deprotection steps using a colorimetric test (e.g., Kaiser test). |
| Peptide aggregation on the resin. | 1. Use a high-swelling resin with a low loading capacity.2. Incorporate pseudoproline dipeptides or other "difficult sequence" strategies during synthesis.3. Perform synthesis at an elevated temperature to disrupt secondary structures. | |
| Low yield of the cyclized peptide | Inefficient on-resin or solution-phase cyclization. | 1. Optimize the concentration of the peptide for cyclization; high concentrations can favor intermolecular reactions (dimerization/oligomerization).2. Screen different cyclization reagents and conditions (e.g., pH, temperature, reaction time).3. For disulfide bond formation, ensure complete removal of thiol protecting groups and optimize redox conditions. |
| Multiple peaks in HPLC after purification | Presence of multimers (dimers, trimers) or scrambled disulfide bonds. | 1. Optimize the cyclization conditions to favor intramolecular reactions.2. Use a purification method with high resolving power, such as reversed-phase HPLC with a shallow gradient.3. Characterize the different peaks by mass spectrometry to identify the nature of the impurities. |
Inconsistent Results in Antiviral Assays
| Problem | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Inaccurate pipetting of virus or peptide.Cell plating inconsistency. | 1. Ensure proper mixing of virus and peptide solutions before adding to cells.2. Use calibrated pipettes and proper technique.3. Ensure a homogenous cell suspension when plating. |
| Lower than expected antiviral activity | Degradation of the peptide stock solution. | 1. Aliquot peptide stock solutions and store them at -80°C to avoid multiple freeze-thaw cycles.2. Periodically check the purity and concentration of the stock solution by HPLC and UV-Vis spectroscopy. |
| Binding of the peptide to plasticware. | 1. Use low-protein-binding plates and tubes for peptide dilutions. | |
| Lot-to-lot variability of the synthetic peptide. | 1. Qualify each new batch of synthesized peptide for purity and activity against a reference standard. | |
| False-positive results (inhibition in the absence of virus) | Cytotoxicity of the peptide at the tested concentrations. | 1. Determine the 50% cytotoxic concentration (CC50) of the peptide on the cell line used in the antiviral assay in parallel.2. Ensure that the tested concentrations for antiviral activity are well below the CC50 value. |
Quantitative Data
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of this compound and its analog RC-101. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more promising therapeutic candidate.
| Compound | Virus Strain | Cell Line | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| This compound | HIV-1 (R5 & X4 strains) | Human cells | Data not available | >100 | Data not available | |
| RC-101 | HIV-1 (CCR5-tropic) | Cell fusion assay | 0.33 | >10 | >30 | |
| RC-101 | HIV-1 (IIIB - T-tropic) | H9 cells | 2-20 | >100-200 | >5-100 | |
| RC-101 | HIV-1 (JR-CSF - M-tropic) | CD4+ PBMC | <20 | >100-200 | >5 |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (General Strategy)
While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available due to its complexity, the general strategy involves Fmoc-based solid-phase peptide synthesis (SPPS) followed by cyclization.
-
Linear Peptide Synthesis: The 18-amino acid linear precursor of this compound is synthesized on a solid support resin (e.g., 2-chlorotrityl chloride resin) using an automated peptide synthesizer. Standard Fmoc chemistry is employed, with appropriate side-chain protecting groups for the amino acids, particularly for the six cysteine residues (e.g., Trt, Acm).
-
Cleavage from Resin: The protected linear peptide is cleaved from the resin using a mild acid solution that leaves the side-chain protecting groups intact.
-
Purification of Linear Peptide: The crude linear peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Cyclization and Disulfide Bond Formation: This is the most critical and challenging step.
-
The purified linear peptide is dissolved at a low concentration in a suitable buffer (e.g., aqueous ammonium bicarbonate) to favor intramolecular cyclization over intermolecular oligomerization.
-
The head-to-tail peptide bond is formed using a coupling agent.
-
Following backbone cyclization, the thiol protecting groups on the cysteine residues are removed.
-
The three disulfide bonds are formed through air oxidation or by using a redox buffer system (e.g., glutathione redox pair). This step requires careful optimization to ensure the formation of the correct disulfide bond connectivity, which is crucial for the peptide's activity.
-
-
Final Purification: The crude cyclic peptide is purified by RP-HPLC to isolate the monomeric, correctly folded this compound from unreacted linear peptide, oligomers, and isomers with incorrect disulfide bonds.
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.
Protocol 2: HIV-1 Entry Inhibition Assay using TZM-bl Reporter Cells
This assay measures the ability of this compound to inhibit HIV-1 entry into target cells.
-
Cell Preparation: Seed TZM-bl cells (a HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene) in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Incubation: Add the this compound dilutions to the TZM-bl cells and incubate for 1 hour at 37°C.
-
Infection: Add a predetermined amount of HIV-1 virus stock to each well. Include wells with virus only (positive control) and cells only (negative control).
-
Incubation: Incubate the plates for 48 hours at 37°C to allow for viral entry, replication, and expression of the luciferase reporter gene.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the virus-only control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: HIV-1 entry pathway and the inhibitory action of this compound.
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Troubleshooting logic for low antiviral activity in experiments.
References
Technical Support Center: Strategies to Improve the Bioavailability of Retrocyclin-2 for In Vivo Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Retrocyclin-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
A1: this compound is a synthetic, cyclic, 18-amino acid peptide belonging to the θ-defensin family of antimicrobial peptides.[1][2] It is an analog of a naturally occurring peptide found in rhesus macaques and has been investigated for its potent antiviral activity, particularly against HIV-1.[1][3][4] Its mechanism of action primarily involves inhibiting viral entry into host cells. This compound and its analogs, like RC-101, have shown promise as potential topical microbicides for preventing sexually transmitted infections.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: Like many peptide-based drugs, this compound faces several challenges for effective in vivo delivery, especially for systemic applications. These include:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in biological fluids.
-
Poor Membrane Permeability: The size and hydrophilic nature of peptides can limit their ability to cross biological membranes, such as the intestinal epithelium for oral delivery.
-
Short Half-Life: Rapid clearance from the bloodstream can lead to a short duration of action.
-
Low Oral Bioavailability: Due to enzymatic degradation and poor absorption in the gastrointestinal tract, the oral bioavailability of peptides is generally very low.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
A3: Several strategies can be employed to overcome the delivery challenges of this compound:
-
Formulation Strategies:
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles (e.g., made from chitosan or PLGA) can protect it from enzymatic degradation and potentially enhance its absorption.
-
Mucoadhesive Formulations: For mucosal delivery (e.g., oral, nasal, or vaginal), mucoadhesive polymers can increase the residence time of the formulation at the site of absorption, thereby increasing the opportunity for the peptide to be absorbed.
-
-
Chemical Modifications:
-
PEGylation: Attaching polyethylene glycol (PEG) chains to this compound can increase its size, which can reduce renal clearance and protect it from enzymatic degradation, thereby prolonging its circulation half-life.
-
-
Alternative Routes of Administration: For systemic effects, parenteral routes like intravenous, subcutaneous, or intramuscular injection are often more effective than oral administration for peptides. Topical application is a key strategy for localized action, for instance, as a microbicide.
Q4: Is there any data on the stability of this compound or its analogs in biological fluids?
A4: Yes, a study on the retrocyclin analog RC-101 provides valuable insights into its stability. RC-101 was found to be stable at pH 3, 4, and 7 at 25°C and 37°C. It was also relatively stable in the presence of hydrogen peroxide. In human vaginal fluids (HVF) from healthy individuals, RC-101 was detectable for at least 48 hours. However, its stability was compromised in HVF from individuals with bacterial vaginosis, suggesting that the local environment can significantly impact the peptide's stability.
Troubleshooting Guides
Issue 1: Low or No Detectable Plasma Concentration of this compound After Oral Administration
| Potential Cause | Troubleshooting Step |
| Enzymatic Degradation in the GI Tract | Encapsulate this compound in a protective carrier system such as chitosan or PLGA nanoparticles. Co-administer with protease inhibitors (use with caution due to potential side effects). |
| Poor Intestinal Permeability | Formulate with permeation enhancers. Utilize mucoadhesive polymers to increase contact time with the intestinal mucosa. |
| Low Peptide Recovery During Sample Analysis | Optimize the sample preparation protocol to minimize non-specific binding to labware. Use low-binding tubes and consider adding detergents or organic solvents to the extraction buffer. |
Issue 2: Rapid Clearance of this compound After Systemic Administration
| Potential Cause | Troubleshooting Step |
| Renal Filtration | Increase the hydrodynamic size of this compound through PEGylation. |
| Proteolytic Degradation in Plasma | Encapsulate in nanoparticles to shield the peptide from plasma proteases. Consider chemical modifications to the peptide sequence to enhance stability (e.g., incorporating D-amino acids), though this may affect activity. |
Issue 3: Inconsistent Results in In Vivo Efficacy Studies
| Potential Cause | Troubleshooting Step |
| Formulation Instability | Characterize the stability of your this compound formulation under relevant storage and physiological conditions (pH, temperature, presence of biological fluids). |
| Variable Drug Release from Delivery System | Optimize the formulation to achieve a consistent and reproducible release profile. Characterize the release kinetics in vitro before proceeding to in vivo studies. |
| Low Recovery from Tissues During Analysis | Develop and validate a robust bioanalytical method for quantifying this compound in the target tissue. This may involve specific extraction and purification steps. |
Quantitative Data Summary
While specific in vivo pharmacokinetic data for various this compound formulations are limited in publicly available literature, the following tables provide a summary of relevant stability data for the analog RC-101 and general pharmacokinetic parameters for antimicrobial peptides from a representative study.
Table 1: Stability of Retrocyclin Analog RC-101 in Different Conditions
| Condition | Temperature | Duration | Remaining RC-101 (%) |
| pH 3 | 25°C / 37°C | 24 h | > 95% |
| pH 4 | 25°C / 37°C | 24 h | > 95% |
| pH 7 | 25°C / 37°C | 24 h | > 95% |
| 0.08% H₂O₂ | Room Temp | 24 h | ~90% |
| Normal Human Vaginal Fluid | 37°C | 48 h | Detected |
| Bacterial Vaginosis Human Vaginal Fluid | 37°C | 48 h | Not Detected |
Table 2: Representative Pharmacokinetic Parameters of an Antimicrobial Peptide (B07) in a Ruminant Model Following Different Administration Routes
| Route of Administration | Dose | Cmax (µg/mL) | Tmax |
| Intravenous (IV) | 60 mg | 8.96 | 1 min |
| Intravenous (IV) | 30 mg | 1.55 | 1 min |
| Subcutaneous (SC) | 300 mg | 1.68 | 30 min |
| Intramuscular (IM) | 300 mg | 1.18 | 15 min |
| Oral | 300 mg | 0.11 | 24 hours |
Experimental Protocols
Protocol 1: Preparation of Chitosan Nanoparticles for this compound Encapsulation (Ionic Gelation Method)
-
Preparation of Chitosan Solution: Dissolve low molecular weight chitosan in a 1% (v/v) acetic acid solution to a final concentration of 1 mg/mL. Stir until fully dissolved.
-
Preparation of TPP Solution: Prepare an aqueous solution of sodium tripolyphosphate (TPP) at a concentration of 1 mg/mL.
-
Nanoparticle Formation: While stirring the chitosan solution at a constant speed (e.g., 1000 rpm), add the TPP solution dropwise at a controlled rate (e.g., 1 mL/min).
-
This compound Loading: this compound can be loaded by either:
-
Incorporation: Dissolving this compound in the chitosan solution before the addition of TPP.
-
Adsorption: Incubating the pre-formed nanoparticles with a solution of this compound.
-
-
Purification: Separate the nanoparticles from the solution by centrifugation (e.g., 18,000 x g for 40 minutes).
-
Resuspension: Resuspend the nanoparticle pellet in an appropriate buffer or deionized water.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and loading capacity.
Protocol 2: In Vivo Pharmacokinetic Study of a Peptide Formulation in Mice (Serial Bleeding)
-
Animal Preparation: Acclimate mice for at least one week before the study. House them in appropriate conditions with free access to food and water.
-
Formulation Administration: Administer the this compound formulation (e.g., free peptide solution, nanoparticle suspension) via the desired route (e.g., oral gavage, intravenous injection, subcutaneous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) via a suitable method like submandibular vein bleeding.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) from the plasma concentration-time data.
Visualizations
Caption: Workflow for the preparation and characterization of this compound loaded chitosan nanoparticles.
Caption: Workflow for an in vivo pharmacokinetic study of a this compound formulation in mice.
Caption: Simplified diagram of this compound's mechanism of inhibiting viral entry by targeting gp41.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Retrocyclin-2 Versus Human Defensins: A Comparative Analysis of Antiviral Activity
For Immediate Release
This guide provides a detailed comparison of the antiviral properties of retrocyclin-2, a synthetic θ-defensin, against other naturally occurring human α- and β-defensins. The following analysis, targeted towards researchers, scientists, and drug development professionals, synthesizes experimental data on their efficacy against key viral pathogens, outlines the methodologies used in these assessments, and illustrates the underlying mechanisms of action.
Executive Summary
Defensins are a class of cationic, antimicrobial peptides that constitute a vital component of the innate immune system. While humans naturally produce α- and β-defensins, θ-defensins like this compound are synthetic analogs of primate peptides that are not naturally expressed in humans due to a premature stop codon. Experimental evidence demonstrates that this compound exhibits potent antiviral activity, often surpassing that of endogenous human defensins against a range of viruses, most notably Human Immunodeficiency Virus (HIV) and Influenza A virus. Its unique cyclic structure and lectin-like activity contribute to a distinct and highly effective mechanism of viral inhibition.
Comparative Antiviral Potency
The antiviral efficacy of this compound and other human defensins has been evaluated against several viral targets. The following tables summarize the 50% inhibitory concentrations (IC50) from various studies, providing a quantitative comparison of their potencies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparative Antiviral Activity Against HIV-1
| Defensin | Virus Strain | Cell Type | Assay | IC50 | Citation |
| This compound | HIV-1 (X4 and R5 strains) | CD4+ T cells | p24 antigen ELISA | ~1-5 µg/mL | [1] |
| Retrocyclin-101 | HIV-1 (R5-tropic) | TZM-bl cells | Luciferase Reporter Assay | 1.25 µg/mL | [2] |
| HNP-1 | HIV-1 (HXB2) | HeLa-derived cells | Virus-cell fusion assay | 1.2 µM | [3] |
| HNP-4 | HIV-1 (X4 and R5 strains) | PBMCs | Not Specified | More effective than HNP1-3 | [4] |
| HBD-2 | HIV-1 (BaL, R5) | Monocyte-derived Macrophages (MDM) | p24 antigen ELISA | 4.7 µM (45-65% inhibition) | |
| HBD-3 | HIV-1 (X4 and R5 strains) | PBMCs | p24 antigen ELISA | Concentration-dependent inhibition |
Table 2: Comparative Antiviral Activity Against Influenza A Virus
| Defensin | Virus Strain | Cell Type | Assay | Observation | Citation |
| This compound | Influenza A/X31 | MDCK cells | Fusion Assay | Blocks hemagglutinin-mediated fusion | |
| Hapivirins (Retrocyclin analogs) | Influenza A (Phil82) | A549 & MDCK cells | Focus-forming unit reduction | Significant reduction in infectious foci | |
| HNP-1, -2, -3 | Influenza A | Not Specified | Not Specified | Potent anti-influenza activity | |
| HBD-1, -2 | Influenza A | Not Specified | Not Specified | Less effective than retrocyclins and HNPs | |
| HBD-3 | Influenza A | Not Specified | Fusion Assay | Inhibits hemagglutinin-mediated fusion |
Mechanisms of Antiviral Action
The antiviral mechanisms of this compound and other human defensins, while overlapping in some aspects, exhibit key differences that likely account for their varied potencies.
This compound: The primary mechanism of this compound is the inhibition of viral entry. Its potent antiviral activity stems from its lectin-like ability to bind to carbohydrate moieties on viral glycoproteins and host cell surface proteins. This cross-linking of glycoproteins effectively creates a barrier that prevents the conformational changes required for viral fusion with the host cell membrane. In the case of HIV-1, this compound has been shown to bind to gp120 and the host cell receptor CD4. For influenza virus, it inhibits hemagglutinin-mediated fusion.
Alpha-Defensins (e.g., HNP-1): Alpha-defensins exhibit a broader range of antiviral mechanisms. They can directly inactivate virions, block viral attachment to host cells, and interfere with post-entry processes. For instance, HNP-1 can inhibit HIV-1 by binding to both the viral envelope protein gp120 and the host cell receptor CD4, as well as by downregulating the expression of the CXCR4 coreceptor.
Beta-Defensins (e.g., HBD-2, HBD-3): Beta-defensins also act at multiple stages of the viral life cycle. They have been shown to directly interact with and disrupt viral envelopes. HBD-2 and HBD-3 can inhibit HIV-1 replication by down-modulating the CXCR4 coreceptor and by directly binding to viral particles. HBD-3 also shares a similar mechanism with this compound in inhibiting influenza virus fusion.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of viral entry inhibition by this compound.
Caption: Experimental workflow for HIV-1 p24 antigen ELISA.
Caption: Experimental workflow for Influenza Plaque Reduction Assay.
Detailed Experimental Protocols
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Sample and Standard Addition: Add diluted culture supernatants and a serial dilution of a known p24 antigen standard to the wells. Incubate for 1-2 hours.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the p24 antigen. Incubate for 1 hour.
-
Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. A blue color will develop in proportion to the amount of p24 present.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid), which will turn the color to yellow.
-
Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the p24 standards and use it to calculate the concentration of p24 in the experimental samples. The percent inhibition is calculated relative to a virus-only control.
Influenza Virus Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
-
Cell Seeding: Seed a monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6- or 12-well plates and grow to confluence.
-
Virus-Defensin Incubation: Prepare serial dilutions of the defensin and mix with a known titer of influenza virus. Incubate for 1 hour at 37°C to allow the defensin to interact with the virus.
-
Infection: Remove the growth medium from the MDCK cell monolayers and infect with the virus-defensin mixtures for 1 hour.
-
Overlay: Aspirate the inoculum and add a semi-solid overlay medium (e.g., containing agarose or Avicel) to restrict the spread of progeny virus to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for the formation of visible plaques.
-
Fixation and Staining: Fix the cells with a solution like 10% formalin and then stain with a dye such as crystal violet. The viable cells will stain, leaving the plaques as clear zones.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each defensin concentration compared to the virus control. The IC50 value is the concentration of the defensin that reduces the number of plaques by 50%.
Conclusion
This compound demonstrates significant potential as a broad-spectrum antiviral agent, often exhibiting superior potency compared to endogenous human α- and β-defensins. Its primary mechanism of inhibiting viral entry through lectin-like activity provides a robust defense against a variety of enveloped viruses. While human defensins also possess diverse and important antiviral functions, the unique structural and mechanistic properties of this compound make it a compelling candidate for further therapeutic development. The experimental protocols and data presented in this guide offer a foundation for researchers to conduct comparative studies and further explore the antiviral potential of this promising synthetic peptide.
References
A Comparative Guide to Retrocyclin-2 and Rhesus Macaque Theta-Defensins
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Retrocyclin-2 and its natural counterparts, the rhesus macaque theta-defensins (RTDs). We delve into their antiviral and antimicrobial efficacy, mechanisms of action, and safety profiles, supported by experimental data and detailed protocols to aid in research and development.
At a Glance: Key Structural and Functional Differences
This compound and rhesus macaque theta-defensins are cyclic antimicrobial peptides sharing a unique structural scaffold. However, their origins and nuances in activity set them apart. This compound is a synthetic analog of an ancestral human theta-defensin, resurrected from a pseudogene.[1][2][3] In contrast, RTDs are a family of naturally occurring peptides found in Old World monkeys like the rhesus macaque.[4] Both are characterized by a circular 18-amino acid backbone, stabilized by three disulfide bonds forming a distinctive β-hairpin structure.[5] This cyclic nature confers significant resistance to enzymatic degradation.
Their primary mode of antiviral activity, particularly against HIV-1, is the inhibition of viral entry. This is achieved by binding to viral surface glycoproteins, such as gp120, and host cell receptors like CD4. Some evidence suggests that this compound may also interfere with the fusogenic activity of gp41, a critical step in viral membrane fusion. Beyond their anti-HIV effects, both demonstrate a broad spectrum of antimicrobial activity against various bacteria and fungi.
A key differentiator lies in their immunomodulatory properties. Rhesus macaque theta-defensins have been shown to suppress pro-inflammatory cytokine production by modulating cellular signaling pathways, including the PI3K/Akt and NF-κB pathways.
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data on the anti-HIV activity, antimicrobial spectrum, and cytotoxicity of this compound and various rhesus macaque theta-defensins.
Table 1: Anti-HIV-1 Activity
| Peptide | HIV-1 Strain | Target Cells | IC50 | Citation |
| This compound (RC-2) | Primary Isolates | PBMCs | More potent than RTD-1 | |
| Retrocyclin-101 (RC-101) | CCR5-tropic | CEM-SS | 0.19 µg/mL | |
| CXCR4-tropic | H9 | 2.6 µg/mL | ||
| CCR5-tropic (cell-cell fusion) | HeLa/MAGI-CCR5 | 0.33 µg/mL | ||
| RTD-1 | IIIB (T-tropic) | H9 cells | Less protective than Retrocyclin | |
| JR-CSF (M-tropic) | CD4+ PBMC | Less protective than Retrocyclin | ||
| RTD-2 | E. coli | - | 2-3 fold less active than RTD-1 and RTD-3 |
Table 2: Antimicrobial Spectrum
| Peptide | Microorganism | MIC (Minimal Inhibitory Concentration) | Citation |
| Retrocyclin | Pseudomonas aeruginosa | < 3 µg/mL (low salt) | |
| Escherichia coli | < 3 µg/mL (low salt) | ||
| Listeria monocytogenes | < 3 µg/mL (low salt) | ||
| Staphylococcus aureus | < 3 µg/mL (low salt) | ||
| RTD-1, -2, -3 | Escherichia coli | ~1.0 µM | |
| Staphylococcus aureus | ~2.1 µM | ||
| Candida albicans | Similar to S. aureus | ||
| Cryptococcus neoformans | Similar to S. aureus | ||
| RTD-1 | P. aeruginosa (CF strains) | MIC90 = 8 mg/L |
Table 3: Cytotoxicity Profile
| Peptide | Cell Line | CC50 (50% Cytotoxic Concentration) | Citation |
| Retrocyclin | ME-180 (cervical epithelial) | >100-200 µg/mL | |
| H9 (CD4+ T lymphocytes) | >100-200 µg/mL | ||
| RTD-1, -2, -3 | Human Red Blood Cells | Not hemolytic at 100 µg/mL | |
| Human Fibroblasts | Not cytotoxic | ||
| Peripheral Blood Leukocytes | >99% viability at effective concentrations |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, serving as a marker for viral replication.
Materials:
-
HIV-1 p24 ELISA kit (e.g., PerkinElmer, Abcam, Hillgene)
-
96-well microplate coated with monoclonal anti-HIV-1 p24 antibody
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Sample Diluent (e.g., RPMI with 10% FCS)
-
Lysis Buffer (e.g., 5% Triton X-100)
-
Detector Antibody (e.g., biotinylated anti-p24 antibody)
-
Streptavidin-HRP conjugate
-
TMB Substrate
-
Stop Solution (e.g., 1N Sulfuric Acid)
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cell culture supernatants.
-
Centrifuge to remove cells and debris.
-
Lyse viral particles by adding Lysis Buffer to a final concentration of 0.5% and incubate.
-
Prepare serial dilutions of the test samples and p24 standards in Sample Diluent.
-
-
Assay Protocol:
-
Add 100-200 µL of standards and diluted samples to the antibody-coated wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells three to four times with Wash Buffer.
-
Add 100 µL of Detector Antibody to each well and incubate for 1 hour at 37°C.
-
Wash the wells as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at 37°C.
-
Wash the wells as described above.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 10-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the p24 standards against their known concentrations.
-
Determine the concentration of p24 in the test samples by interpolating from the standard curve.
-
MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells to assess viability and the cytotoxic effects of test compounds.
Materials:
-
96-well tissue culture plates
-
Cell culture medium
-
Test peptides (this compound or RTDs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test peptides in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions.
-
Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubate for 24-48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of Solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly and incubate for a further 15-30 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the CC50 value, the concentration of the peptide that reduces cell viability by 50%, by plotting cell viability against peptide concentration.
-
Radial Diffusion Assay
This assay determines the antimicrobial activity of peptides by measuring the zone of growth inhibition in a bacterial lawn.
Materials:
-
Petri dishes
-
Agarose
-
Growth medium (e.g., Trypticase Soy Broth)
-
Bacterial culture
-
Test peptides
-
10 mM Sodium Phosphate Buffer, pH 7.4
Procedure:
-
Preparation of Agar Plates:
-
Prepare a nutrient-poor agarose gel (e.g., 1% agarose in 10 mM sodium phosphate buffer).
-
Wash the mid-logarithmic phase bacterial culture and resuspend in the buffer.
-
Add the bacterial suspension to the molten agarose (cooled to ~45°C) to a final concentration of ~4 x 10^6 CFU/mL.
-
Pour the agarose mixture into petri dishes and allow to solidify.
-
-
Application of Peptides:
-
Create small wells (2-3 mm diameter) in the solidified agar.
-
Add a defined volume (e.g., 5 µL) of the test peptide at various concentrations into the wells.
-
-
Incubation and Measurement:
-
Incubate the plates for 3 hours at 37°C to allow for peptide diffusion.
-
Overlay the agar with a nutrient-rich medium (e.g., 2X Trypticase Soy Broth with 1% agarose).
-
Incubate the plates overnight at 37°C.
-
Measure the diameter of the clear zones of bacterial growth inhibition around each well.
-
-
Data Analysis:
-
Plot the diameter of the clear zone against the concentration of the peptide to determine the minimal inhibitory concentration (MIC).
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key mechanisms of action of theta-defensins.
References
- 1. Retrocyclins and their activity against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reawakening retrocyclins: ancestral human defensins active against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]
- 4. Theta defensin - Wikipedia [en.wikipedia.org]
- 5. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Retrocyclin-2, Protegrins, and Tachyplesins as Antimicrobial Peptides
A Guide for Researchers and Drug Development Professionals
In the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance, antimicrobial peptides (AMPs) have emerged as a promising class of molecules. This guide provides a detailed comparison of three potent AMPs: Retrocyclin-2, Protegrins (specifically Protegrin-1), and Tachyplesins (specifically Tachyplesin-1). We will delve into their mechanisms of action, antimicrobial efficacy, and safety profiles, supported by experimental data to aid researchers and drug development professionals in their evaluation.
At a Glance: Key Properties of this compound, Protegrin-1, and Tachyplesin-1
| Feature | This compound | Protegrin-1 | Tachyplesin-1 |
| Origin | Human (synthetic, based on a pseudogene) | Porcine leukocytes | Horseshoe crab (Tachypleus tridentatus) hemocytes |
| Structure | Cyclic β-hairpin (θ-defensin) | β-hairpin with two disulfide bonds | β-hairpin with two disulfide bonds |
| Primary Antibacterial Mechanism | Inhibition of protein synthesis, membrane permeabilization | Forms pores in the bacterial membrane | Forms pores in the bacterial membrane |
| Antimicrobial Spectrum | Broad-spectrum, including bacteria and viruses | Broad-spectrum, including bacteria, fungi, and some viruses | Broad-spectrum, including Gram-positive and Gram-negative bacteria |
Antimicrobial Performance: A Quantitative Comparison
The antimicrobial efficacy of these peptides is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The lower the MIC/MBC value, the more potent the antimicrobial agent.
Table 1: Minimum Inhibitory Concentration (MIC) against Common Pathogens (in µg/mL)
| Organism | This compound | Protegrin-1 | Tachyplesin-1 |
| Escherichia coli | < 3 (low salt)[1] | 0.12 - 2[2] | 5[3] |
| Staphylococcus aureus | < 3 (low salt)[1] | 0.12 - 2[2] | 5 |
| Pseudomonas aeruginosa | < 3 (low salt) | 0.12 - 2 | 10 |
| Candida albicans | Data not available | 0.77 - 1.08 | Data not available |
Note: The antimicrobial activity of this compound is highly dependent on salt concentration, with significantly reduced efficacy at physiological salt concentrations. Protegrin-1 and Tachyplesin-1 generally maintain their activity under these conditions.
Table 2: Minimum Bactericidal Concentration (MBC) (in µM)
| Organism | Protegrin-1 | Tachyplesin-1 |
| S. aureus | 10 - 20 | Data not available |
| E. coli | 10 - 20 | Data not available |
| P. aeruginosa | 10 - 20 | Data not available |
Safety Profile: Cytotoxicity and Hemolytic Activity
A critical aspect of any potential therapeutic is its safety profile, particularly its effect on host cells. This is often assessed by measuring cytotoxicity against mammalian cell lines (CC50) and hemolytic activity against red blood cells (HC50). Higher CC50 and HC50 values indicate lower toxicity.
Table 3: Cytotoxicity (CC50/IC50) and Hemolytic Activity (HC50) (in µM)
| Peptide | Cytotoxicity (Cell Line) | Hemolytic Activity (HC50) |
| This compound | Minimal at 100-200 µg/mL (ME-180, H9) | Non-hemolytic |
| Protegrin-1 | IC50: ~10-70 (various mammalian cell lines) | ~48.53 mg/L (~22 µM) |
| Tachyplesin-1 | CC50: 7.9 - 21.7 (HaCaT, HeLa, Melanoma lines) | >128 |
Mechanisms of Action: A Deeper Dive
The distinct antimicrobial activities and safety profiles of these peptides can be attributed to their unique mechanisms of action.
This compound: A Multifaceted Approach
This compound, a θ-defensin, exhibits a more complex mechanism than simple membrane disruption. While it can permeabilize bacterial membranes, its primary mode of action, particularly against viruses like HIV, involves binding to carbohydrate moieties on cell surface glycoproteins. This interaction can interfere with viral entry and fusion. Its antibacterial mechanism is thought to also involve the inhibition of bacterial protein synthesis.
Figure 1. Proposed mechanism of action for this compound.
Protegrin-1 and Tachyplesin-1: Potent Membrane Disruptors
Both Protegrin-1 and Tachyplesin-1 are cationic, amphipathic peptides that primarily exert their antimicrobial effects by disrupting the integrity of microbial cell membranes. Their positive charge facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the peptides insert into the lipid bilayer, leading to the formation of pores and subsequent leakage of cellular contents, ultimately causing cell death. The "toroidal pore" and "barrel-stave" models are two of the most widely accepted mechanisms for pore formation by these peptides.
Figure 2. General mechanism of membrane disruption by Protegrin-1 and Tachyplesin-1.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the data presented, this section outlines the detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC.
Figure 3. Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol:
-
Preparation of Peptide Solutions: Prepare a stock solution of the peptide in a suitable solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is performed as a follow-up to the MIC assay.
Protocol:
-
Subculturing: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spread the aliquots onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells (RBCs), providing an indication of its toxicity to mammalian cells.
Protocol:
-
RBC Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 2-8% (v/v) in PBS.
-
Peptide Incubation: In a 96-well plate, mix serial dilutions of the peptide with the RBC suspension.
-
Controls: Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (RBCs in PBS only for 0% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC50 is the concentration of the peptide that causes 50% hemolysis.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubation: Incubate the cells with the peptide for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage relative to untreated control cells. The CC50 (or IC50) is the concentration of the peptide that reduces cell viability by 50%.
Conclusion
This compound, Protegrin-1, and Tachyplesin-1 each represent a distinct class of antimicrobial peptides with significant potential. Protegrins and tachyplesins are potent, broad-spectrum bactericidal agents that act rapidly by disrupting microbial membranes. However, their therapeutic window may be limited by their cytotoxicity to mammalian cells. This compound, on the other hand, exhibits a more nuanced mechanism of action and a favorable safety profile with low cytotoxicity and a lack of hemolytic activity. Its antimicrobial activity against bacteria, however, appears to be more sensitive to environmental conditions such as salt concentration.
The choice of which peptide to pursue for further development will depend on the specific application. For topical applications where high local concentrations can be achieved and systemic toxicity is less of a concern, protegrins and tachyplesins may be excellent candidates. For systemic applications or as antivirals, the unique mechanism and superior safety profile of retrocyclins warrant further investigation and optimization. This guide provides a foundational comparison to aid in these critical research and development decisions.
References
- 1. pnas.org [pnas.org]
- 2. In vitro activity of Protegrin-1, alone and in combination with clinically useful antibiotics, against Acinetobacter baumannii strains isolated from surgical wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Retrocyclin-2 and Enfuvirtide (T-20) for HIV-1 Fusion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two potent HIV-1 fusion inhibitors: Retrocyclin-2, a synthetic θ-defensin, and Enfuvirtide (T-20), the first-in-class FDA-approved HIV fusion inhibitor. We will delve into their distinct mechanisms of action, comparative efficacy supported by experimental data, resistance profiles, and the methodologies used to evaluate them.
Introduction to HIV-1 Fusion Inhibitors
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a critical first step in its lifecycle, making it a prime target for antiretroviral therapy. This process is mediated by the viral envelope glycoprotein (Env), a complex of gp120 and gp41. Fusion inhibitors are a class of antiretroviral drugs that interfere with these entry steps.
Enfuvirtide (T-20) , a 36-amino acid synthetic peptide, was approved by the FDA in 2003 and represents a significant milestone in the treatment of HIV-1, particularly for patients with resistance to other antiretroviral drug classes.[1][2] It is administered via subcutaneous injection.[3]
This compound is a circular 18-amino acid θ-defensin peptide. Humans carry the gene for retrocyclin, but a premature stop codon prevents its natural production.[4][5] Synthetically produced retrocyclins have demonstrated potent anti-HIV-1 activity in preclinical studies and are being investigated as potential microbicides to prevent sexual transmission of HIV-1.
Mechanism of Action: A Tale of Two Strategies
Both molecules prevent the fusion of the viral and cellular membranes, but they achieve this through different targeting strategies. The HIV-1 fusion process involves a series of conformational changes in the gp41 protein after the virus binds to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4). A key step is the formation of a "six-helix bundle" (6-HB), where two regions of gp41, the N-terminal Heptad Repeat (HR1) and the C-terminal Heptad Repeat (HR2), fold together, bringing the viral and cell membranes into close proximity for fusion.
Enfuvirtide (T-20)
Enfuvirtide's mechanism is a direct competitive inhibition of 6-HB formation. It is a biomimetic peptide designed to resemble a segment of the HR2 region of gp41. After gp120 binds to the host cell receptors and gp41 undergoes its initial conformational change, Enfuvirtide binds to the exposed HR1 region of gp41. This binding physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the fusion-active six-helix bundle and halting the entry process.
This compound
This compound employs a more complex, multi-pronged mechanism. It functions as a lectin, a type of protein that binds to carbohydrate (sugar) molecules.
-
Glycoprotein Binding: this compound binds with high affinity to the carbohydrate moieties on the HIV-1 surface glycoprotein gp120 and the host cell's CD4 receptor.
-
Cross-linking: This binding can cross-link glycoproteins on the cell surface, potentially interfering with the initial viral attachment and receptor engagement.
-
Blocking 6-Helix Bundle Formation: Crucially, retrocyclins also bind directly to gp41, preventing the formation of the six-helix bundle, similar to Enfuvirtide, but likely at a different site or through a different interaction.
This multi-target mechanism may contribute to its high potency and the higher barrier to the development of viral resistance.
References
- 1. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Retrocyclin-2 and Oseltamivir in Preclinical Influenza Models
For Immediate Release
This guide provides a detailed comparison of two antiviral compounds, Retrocyclin-2 and Oseltamivir (Tamiflu), for the treatment of influenza. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate them.
Executive Summary
Oseltamivir, a neuraminidase inhibitor, is a well-established antiviral that prevents the release of new viral particles from infected cells. This compound, a synthetic θ-defensin, represents a novel approach with a multi-faceted mechanism that includes blocking viral entry and modulating the host immune response. While direct head-to-head comparative studies are limited, this guide synthesizes available preclinical data to provide an objective evaluation of their potential as anti-influenza agents.
Mechanism of Action
Oseltamivir: A Neuraminidase Inhibitor
Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate. This active metabolite acts as a competitive inhibitor of the influenza virus's neuraminidase enzyme.[1][2][3] Neuraminidase is crucial for the release of newly formed virus particles from the surface of infected cells. By blocking this enzyme, oseltamivir prevents the spread of the virus to other cells.
Figure 1: Mechanism of action of oseltamivir.
This compound: A Multi-Target Antiviral Peptide
This compound, a cyclic octadecapeptide, exhibits a broader and more complex mechanism of action. It has been shown to:
-
Inhibit Viral Entry: this compound can bind to glycoproteins on the surface of the influenza virus, such as hemagglutinin, preventing the virus from fusing with and entering host cells.[4]
-
Modulate Host Immune Response: A variant, Retrocyclin-101, has been shown to inhibit Toll-like receptor (TLR) 4 and TLR2 signaling pathways.[5] This can reduce the excessive inflammatory response, or "cytokine storm," that contributes to the severity of influenza infections.
Figure 2: Multi-faceted mechanism of action of this compound.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and oseltamivir from various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons, and experimental conditions may vary.
Table 1: In Vitro Efficacy Against Influenza Virus
| Compound | Virus Strain | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | H5N1 | MDCK | Not Specified | Protective effect observed | |
| Oseltamivir | A/H1N1/PR/8/34 | MDCK | MTT Assay | EC50 not determined | |
| Oseltamivir | A/H3N2/Hong-Kong/8/68 | MDCK | MTT Assay | EC50 not determined | |
| Oseltamivir Carboxylate | A/NWS/33 (H1N1) | MDCK | Virus Yield Reduction | >10-fold reduction at 3.2 µM |
MDCK: Madin-Darby Canine Kidney; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: In Vivo Efficacy in Mouse Models of Influenza
| Compound | Virus Strain | Mouse Strain | Treatment Regimen | Outcome | Reference |
| Retrocyclin-101 | A/PR/8/34 (H1N1) | C57BL/6J | 100 µ g/mouse/day , i.v. (days 2-6 post-infection) | ~80% survival vs. ~10% in control | |
| Oseltamivir | A/PR/8/34 (H1N1) | C57Bl/6J | 20 mg/kg/day, p.o. (starting on day of infection) | Significant protection towards survival | |
| Oseltamivir | A/PR/8/34 (H1N1) | Not Specified | 200 mg/kg/day, p.o. | 100% survival | |
| Oseltamivir | A/PR/8/34 (H1N1) | BALB/c | 10 mg/kg/day, p.o. (for 5 days, starting 24h post-infection) | Enhanced survival when combined with antibodies |
i.v.: intravenous; p.o.: oral administration.
Experimental Protocols
In Vitro Antiviral Assay (Plaque Reduction Assay)
A common method to determine the in vitro efficacy of antiviral compounds is the plaque reduction assay.
Figure 3: Experimental workflow for a plaque reduction assay.
Detailed Methodology:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are washed and then inoculated with a specific dilution of influenza virus for 1 hour at 37°C.
-
Compound Treatment: After incubation, the virus inoculum is removed, and the cells are washed. Media containing various concentrations of the test compound (e.g., this compound or oseltamivir) is then added to the wells.
-
Overlay: A semi-solid overlay, such as agarose, is added to each well. This restricts the spread of the virus to adjacent cells, resulting in the formation of localized lesions called plaques.
-
Incubation: The plates are incubated for 48 to 72 hours to allow for plaque development.
-
Plaque Visualization and Counting: The cells are fixed and stained with a dye like crystal violet, which stains living cells. Plaques appear as clear zones where cells have been killed by the virus. The number of plaques in each well is then counted.
-
IC50 Determination: The concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the IC50.
In Vivo Mouse Model of Influenza Infection
Mouse models are critical for evaluating the in vivo efficacy of antiviral candidates.
Figure 4: Experimental workflow for an in vivo mouse model of influenza.
Detailed Methodology:
-
Animal Model: Typically, specific pathogen-free mice (e.g., BALB/c or C57BL/6) of a specific age and sex are used.
-
Virus Challenge: Mice are anesthetized and intranasally inoculated with a predetermined lethal dose (e.g., LD90) of a mouse-adapted influenza virus strain (e.g., A/PR/8/34).
-
Treatment: Treatment with the antiviral compound (e.g., Retrocyclin-101 or oseltamivir) or a placebo is initiated at a specific time point relative to the virus challenge (e.g., 2 hours before or 24 hours after). The route of administration (e.g., oral gavage, intravenous injection) and dosing schedule are key parameters.
-
Monitoring: The mice are monitored daily for a period of 14-21 days for signs of illness, including weight loss, ruffled fur, and lethargy. Survival is the primary endpoint.
-
Viral Load Determination (Optional): At specific time points, subgroups of mice may be euthanized, and their lungs harvested to determine the viral titer, typically by plaque assay or TCID50 (50% tissue culture infectious dose) assay on MDCK cells.
-
Data Analysis: Survival curves are generated and statistically analyzed (e.g., using the log-rank test) to compare the efficacy of the treatment groups.
Conclusion
Oseltamivir is a well-characterized neuraminidase inhibitor with proven efficacy against influenza A and B viruses. Its mechanism of action is highly specific to the virus. This compound, on the other hand, offers a novel, multi-pronged approach by targeting both the virus and the host's inflammatory response. The available preclinical data suggests that both compounds have significant potential in combating influenza infections. However, the lack of direct comparative studies makes it difficult to definitively state the superiority of one over the other. Future research should focus on head-to-head comparisons of this compound and oseltamivir in standardized in vitro and in vivo models to better elucidate their relative efficacy and therapeutic potential. The distinct mechanisms of action also suggest that combination therapy could be a promising avenue for future investigation.
References
- 1. Combinations of oseltamivir and peramivir for the treatment of influenza A (H1N1) virus infections in cell culture and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting the host or the virus: Current and novel concepts for antiviral approaches against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of Retrocyclin-2 and the CCR5 antagonist maraviroc
A comprehensive analysis for researchers and drug development professionals.
This guide provides a detailed, data-driven comparison of two distinct HIV-1 entry inhibitors: the synthetic θ-defensin peptide, Retrocyclin-2, and the FDA-approved small molecule CCR5 antagonist, maraviroc. This objective analysis is intended to inform researchers, scientists, and drug development professionals on the relative performance, mechanisms of action, and experimental considerations for these two promising antiviral compounds.
Executive Summary
Both this compound and maraviroc effectively inhibit HIV-1 entry, but through fundamentally different mechanisms. Maraviroc acts as a specific antagonist of the host cell's CCR5 co-receptor, preventing the entry of CCR5-tropic (R5) HIV-1 strains. In contrast, this compound exhibits a broader mechanism, binding to viral and cellular glycoproteins, including gp120, gp41, and CD4, thereby inhibiting both R5 and CXCR4-tropic (X4) HIV-1 strains. This broader activity profile, coupled with its low in vitro cytotoxicity, positions this compound as a compelling candidate for further investigation, particularly in contexts where viral tropism is unknown or mixed. Maraviroc, however, has the significant advantage of being an orally bioavailable, approved therapeutic with a well-documented clinical safety profile.
Quantitative Performance Data
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and maraviroc against HIV-1.
Table 1: In Vitro Anti-HIV-1 Activity
| Compound | HIV-1 Strain | Cell Type | IC50 |
| This compound | IIIB (X4-tropic) | H9 cells | ~1.0 µM (2 µg/ml) |
| JR-CSF (R5-tropic) | PBMCs | ~5.0 µM (10 µg/ml) | |
| Ba-L (R5-tropic) | PBMCs | ~0.1 µM (0.19 µg/ml)[1] | |
| Maraviroc | Ba-L (R5-tropic) | PBMCs | 0.56 nM[2] |
| Primary Isolates (R5-tropic) | PBMCs | Geometric Mean 2.0 nM (IC90)[2] | |
| YU2 (R5-tropic) | TZM-bl cells | 0.2 nM[3] |
Note: IC50 values for this compound were converted from µg/ml to µM using a molecular weight of approximately 2 kDa.
Table 2: In Vitro Cytotoxicity and Selectivity Index
| Compound | Cell Type | CC50 | Selectivity Index (SI = CC50/IC50) |
| This compound | H9 cells, ME-180 cells | > 100 µM (>200 µg/ml)[4] | > 100 (for X4-tropic) / > 20 (for R5-tropic) |
| Maraviroc | Various | No detectable in vitro cytotoxicity at concentrations up to 10 µM | > 17,857 (based on 10 µM and IC50 of 0.56 nM) |
Mechanism of Action
The two compounds employ distinct strategies to block HIV-1 entry.
Maraviroc: As a non-competitive antagonist of the CCR5 co-receptor, maraviroc binds to a hydrophobic pocket within the transmembrane helices of CCR5. This binding induces a conformational change in the extracellular loops of CCR5, preventing their interaction with the V3 loop of the HIV-1 envelope glycoprotein gp120. Consequently, the virus is unable to engage the co-receptor, a critical step for membrane fusion and viral entry. Maraviroc's activity is strictly limited to CCR5-tropic HIV-1 strains.
This compound: This cyclic peptide has a multi-target mechanism. It binds with high affinity to carbohydrate moieties on both the viral envelope glycoproteins (gp120 and gp41) and the host cell receptor CD4. By cross-linking these glycoproteins, this compound is thought to interfere with the conformational changes in the viral envelope that are necessary for fusion. This lectin-like activity and its ability to target multiple components of the entry machinery contribute to its broader antiviral spectrum against both R5 and X4-tropic HIV-1.
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
Antiviral Activity Assay (p24 ELISA)
This assay quantifies the inhibition of HIV-1 replication in cell culture by measuring the concentration of the viral core protein p24.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) and interleukin-2 (IL-2) to promote susceptibility to HIV-1 infection.
-
Compound Preparation: A serial dilution of the test compound (this compound or maraviroc) is prepared in cell culture medium.
-
Infection: Stimulated PBMCs are infected with a known amount of HIV-1 (e.g., Ba-L or IIIB strain).
-
Treatment: Immediately after infection, the diluted test compounds are added to the infected cell cultures.
-
Incubation: The treated, infected cells are incubated for 7 days at 37°C in a humidified 5% CO2 incubator.
-
p24 Quantification: After the incubation period, the cell culture supernatant is collected and the concentration of p24 antigen is determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The p24 concentrations in treated samples are compared to untreated controls to calculate the percentage of viral inhibition. The IC50 value (the concentration of the compound that inhibits viral replication by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on cell viability.
-
Cell Seeding: Target cells (e.g., H9 cells or PBMCs) are seeded in a 96-well plate at a predetermined density.
-
Compound Treatment: A serial dilution of the test compound is added to the cells.
-
Incubation: The cells are incubated with the compound for a period that mirrors the antiviral assay (e.g., 7 days).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Metabolically active cells reduce the yellow MTT to purple formazan crystals. The plate is incubated for a further 4 hours.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance of treated cells is compared to that of untreated cells to determine the percentage of cell viability. The CC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.
Conclusion
The head-to-head comparison of this compound and maraviroc reveals two potent HIV-1 entry inhibitors with distinct characteristics that may dictate their suitability for different therapeutic or prophylactic applications. Maraviroc's high potency against R5-tropic viruses and its status as an approved oral drug make it a valuable tool in the current antiretroviral arsenal. However, its limitation to a specific viral tropism necessitates tropism testing prior to use.
This compound, with its broader activity against both R5 and X4-tropic HIV-1 and its very low in vitro cytotoxicity, presents a compelling profile for further development. Its unique, multi-targeted mechanism of action may also offer a higher barrier to the development of viral resistance. Future research should focus on optimizing the delivery and bioavailability of this compound to translate its promising in vitro activity into in vivo efficacy. The distinct advantages of each compound underscore the importance of a multi-pronged approach to HIV-1 prevention and treatment.
References
- 1. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maraviroc (UK-427,857), a Potent, Orally Bioavailable, and Selective Small-Molecule Inhibitor of Chemokine Receptor CCR5 with Broad-Spectrum Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Antiviral Mechanism of Retrocyclin-2 Through Site-Directed Mutagenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Retrocyclin-2 and its hypothetical mutants to validate its antiviral mechanism, supported by experimental data and detailed protocols. This compound is a circular θ-defensin peptide with potent antiviral activity, particularly against HIV-1. Its mechanism is believed to involve binding to viral and cellular surface glycoproteins, ultimately preventing viral entry into the host cell. Site-directed mutagenesis is a critical tool to dissect the roles of individual amino acid residues in this process.
Proposed Antiviral Mechanism of this compound
This compound is thought to inhibit viral infection through a multi-faceted mechanism primarily targeting the entry stage of the viral life cycle. It has been shown to bind with high affinity to key molecules involved in HIV-1 entry, including the viral envelope glycoproteins gp120 and gp41, as well as the host cell receptor CD4.[1] This interaction is facilitated by the lectin-like properties of this compound, which recognizes carbohydrate moieties on these glycoproteins.
A key feature of this compound is its ability to self-associate into trimers, which is believed to enhance its binding avidity to the trimeric HIV-1 envelope spike.[1][2] By binding to gp120 and CD4, this compound may interfere with the initial attachment of the virus to the host cell. Furthermore, its interaction with gp41 is thought to block the conformational changes necessary for the fusion of the viral and cellular membranes, a critical step for viral entry.
The Role of Site-Directed Mutagenesis
Site-directed mutagenesis allows for the substitution of specific amino acids within the this compound peptide. By comparing the antiviral activity of these mutants to the wild-type peptide, researchers can identify key residues and domains responsible for its function. For instance, mutating charged or hydrophobic residues could elucidate their importance in glycoprotein binding and peptide trimerization.
Data Presentation: Comparing Wild-Type and Mutant this compound
| Peptide Variant | Amino Acid Substitution | Target Virus | IC50 (µg/mL) | Key Functional Role Investigated | Expected Outcome |
| Wild-Type this compound | None | HIV-1 (X4-tropic) | 1.5 | - | Baseline antiviral activity |
| Mutant 1 | Arginine (R) to Alanine (A) | HIV-1 (X4-tropic) | > 50 | Cationic residue for gp120/gp41 binding | Significantly reduced antiviral activity |
| Mutant 2 | Tryptophan (W) to Alanine (A) | HIV-1 (X4-tropic) | 25 | Hydrophobic residue for trimerization | Moderately reduced antiviral activity |
| Mutant 3 | Glycine (G) to Proline (P) | HIV-1 (X4-tropic) | > 50 | Backbone flexibility for proper folding | Loss of antiviral activity |
| Wild-Type this compound | None | HIV-1 (R5-tropic) | 2.0 | - | Baseline antiviral activity |
| Mutant 1 | Arginine (R) to Alanine (A) | HIV-1 (R5-tropic) | > 50 | Cationic residue for gp120/gp41 binding | Significantly reduced antiviral activity |
Note: The data presented in this table is illustrative and intended to model the expected results from site-directed mutagenesis experiments.
Mandatory Visualization
Antiviral Mechanism of this compound
Caption: Proposed antiviral mechanism of this compound against HIV-1.
Experimental Workflow for Validating this compound's Antiviral Mechanism
Caption: Experimental workflow for site-directed mutagenesis and antiviral testing.
Experimental Protocols
Site-Directed Mutagenesis of this compound
This protocol is a generalized procedure for introducing point mutations into the gene encoding this compound using a plasmid-based system.
Materials:
-
Plasmid DNA containing the wild-type this compound gene
-
Custom mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTP mix
-
DpnI restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the center. Ensure the primers have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.
-
Perform PCR with an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.
-
-
DpnI Digestion:
-
Add DpnI enzyme to the PCR product to digest the parental, methylated template DNA, leaving the newly synthesized mutant plasmid.
-
Incubate at 37°C for 1-2 hours.
-
-
Transformation:
-
Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.
-
Plate the transformed cells on selective LB agar plates and incubate overnight at 37°C.
-
-
Verification:
-
Select individual colonies and grow overnight cultures.
-
Isolate the plasmid DNA and verify the desired mutation by DNA sequencing.
-
HIV-1 p24 Antigen Antiviral Assay
This protocol measures the amount of HIV-1 p24 capsid protein produced in infected cells, which is an indicator of viral replication.
Materials:
-
CD4+ T-lymphocyte cell line (e.g., H9 cells) or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 stock (e.g., IIIB or JR-CSF strain)
-
Wild-type and mutant this compound peptides
-
Complete cell culture medium
-
HIV-1 p24 ELISA kit
Procedure:
-
Cell Plating: Seed CD4+ T cells in a 96-well plate at a density of 2 x 10^5 cells per well.
-
Peptide Treatment: Add serial dilutions of the wild-type and mutant this compound peptides to the cells and incubate for 2 hours.
-
Infection: Add a predetermined amount of HIV-1 stock to the cell-peptide mixture. Include a "no virus" control and a "virus only" (no peptide) control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-7 days.
-
Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Determine the percentage of viral inhibition for each peptide concentration compared to the "virus only" control.
-
Calculate the IC50 value for each peptide, which is the concentration required to inhibit viral replication by 50%.
-
By following these protocols and comparing the resulting data, researchers can effectively validate the antiviral mechanism of this compound and identify the specific amino acid residues that are crucial for its potent anti-HIV-1 activity. This knowledge is invaluable for the rational design of even more effective peptide-based antiviral therapeutics.
References
Unveiling the Binding Dynamics of Retrocyclin-2 with HIV's gp120: A Comparative Guide Using Surface Plasmon Resonance
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Retrocyclin-2's binding kinetics to the HIV-1 envelope glycoprotein gp120, a critical interaction for viral entry. Leveraging surface plasmon resonance (SPR) data, we objectively compare this compound's performance with other notable gp120 inhibitors and offer detailed experimental protocols to facilitate further research in antiretroviral drug development.
This compound, a circular mini-defensin, has demonstrated potent anti-HIV activity by targeting the viral envelope glycoprotein gp120. Understanding the kinetics of this interaction is paramount for optimizing its therapeutic potential. Surface plasmon resonance (SPR) is a powerful, label-free technique that enables the real-time measurement of biomolecular interactions, providing key kinetic parameters such as the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Comparative Binding Kinetics of gp120 Inhibitors
| Molecule | Target | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |
| This compound | HIV-1 gp120 | Not Reported | Not Reported | 10 - 100[1][2] |
| Retrocyclin-1 | HIV-1 gp120 | Not Reported | Not Reported | 35[3] |
| RC-101 (Retrocyclin analog) | HIV-1 gp120 | Not Reported | Not Reported | Binds with up to 25-fold greater affinity than Retrocyclin-1[4] |
| Soluble CD4 (sCD4) | HIV-1 gp120 (full-length) | 1.2 x 10⁵ | 2.6 x 10⁻³ | 22[5] |
| Soluble CD4 (sCD4) | HIV-1 gp120 (core) | 1.1 x 10⁵ | 2.4 x 10⁻² | 220 |
| Antibody VRC01 | HIV-1 gp120 IIIB | 1.37 x 10⁵ | 1.17 x 10⁻⁴ | 0.85 |
| Antibody m18 | HIV-1 YU-2 gp120 | Not Reported | Not Reported | ~5 |
Experimental Protocol: Surface Plasmon Resonance Analysis of this compound and gp120 Interaction
This section provides a detailed methodology for assessing the binding kinetics of this compound (analyte) to immobilized HIV-1 gp120 (ligand) using a typical SPR biosensor system.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore, Reichert)
-
CM5 sensor chip
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant HIV-1 gp120 protein (ligand)
-
Synthetic this compound peptide (analyte)
-
Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization buffer: 10 mM Sodium Acetate, pH 4.5
-
Regeneration solution: 10 mM Glycine-HCl, pH 2.5 (or other suitable solution determined by scouting)
2. Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject a solution of gp120 (e.g., 50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (typically 2000-4000 Response Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell should be prepared similarly but without the injection of gp120 to serve as a control for non-specific binding and bulk refractive index changes.
3. Kinetic Analysis:
-
Prepare a dilution series of this compound in running buffer. A typical concentration range would be from low nanomolar to micromolar, bracketing the expected KD.
-
Inject the different concentrations of this compound over both the gp120-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min). Each injection should have a defined association phase (e.g., 180 seconds) followed by a dissociation phase with running buffer (e.g., 300-600 seconds).
-
Between each this compound injection, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte. The regeneration conditions should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
4. Data Analysis:
-
Subtract the sensorgram data from the reference flow cell from the active flow cell data to obtain specific binding curves.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Experimental Workflow Diagram
Caption: Surface Plasmon Resonance (SPR) experimental workflow for kinetic analysis.
Signaling Pathway and Logical Relationships
The interaction between this compound and gp120 is a key step in its mechanism of HIV-1 inhibition. By binding to the gp120 glycoprotein, this compound is thought to interfere with the conformational changes necessary for the virus to engage with its cellular co-receptors (CCR5 or CXCR4), ultimately blocking viral entry into the host cell.
Caption: Inhibition of HIV-1 entry by this compound binding to gp120.
References
- 1. This compound: structural analysis of a potent anti-HIV theta-defensin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stars.library.ucf.edu [stars.library.ucf.edu]
- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Energetics of the HIV gp120-CD4 binding reaction - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Prowess of Retrocyclin-2: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of scientific literature highlights the potent and broad-spectrum antiviral activity of Retrocyclin-2 and its analogues, offering a promising avenue for the development of novel therapeutics. This guide provides a comparative overview of this compound's efficacy across various cell lines against critical viral pathogens, including Human Immunodeficiency Virus (HIV-1), Herpes Simplex Virus (HSV), and Influenza A Virus. Detailed experimental protocols and a summary of inhibitory concentrations are presented to support further research and drug development in this area.
Comparative Antiviral Activity of this compound and its Analogues
This compound, a synthetic θ-defensin, has demonstrated significant inhibitory effects on viral entry and replication. The following table summarizes the 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) of this compound and its potent analogue, RC-101, across different cell lines and viruses, providing a clear indication of their therapeutic window.
| Peptide | Virus | Cell Line | Assay Type | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound | HSV-1 (KOS) | Not Specified | Viral Yield Reduction | 3.5 µM | Not Specified | Not Specified | [1] |
| This compound analogue (Retro-2.1) | HSV-2 | Vero | CPE Inhibition | 5.58 µM | 116.5 µM | 20.88 | [2][3] |
| This compound analogue (Retro-2.1) | HSV-2 | Vero | Plaque Reduction | 6.35 µM | 116.5 µM | 18.35 | [2][3] |
| RC-101 | HIV-1 (CCR5-tropic) | Not Specified | Cell-Cell Fusion | 0.33 µg/mL | >10 µg/mL | >30.3 | |
| RC-101 | HIV-1 (CCR5-tropic, cell-associated) | Not Specified | Cell-Cell Transmission | 0.19 µg/mL | Not Specified | Not Specified | |
| RC-101 | HIV-1 (X4-tropic, cell-associated) | Not Specified | Cell-Cell Transmission | 2.1 µg/mL | Not Specified | Not Specified | |
| Retrocyclin | HIV-1 (T-tropic & M-tropic) | H9 & PBMCs | p24 Antigen | 10-20 µg/mL (protective concentration) | >100-200 µg/mL | >5-20 | |
| This compound (expressed via vector) | Influenza H5N1 | MDCK | Not Specified | Protective | Not Specified | Not Specified |
Mechanism of Antiviral Action
This compound and its analogues primarily exert their antiviral effects by inhibiting the initial stages of viral infection. The proposed mechanism involves the binding of the peptide to viral glycoproteins, such as gp120 of HIV-1 and glycoprotein B of HSV, as well as to host cell surface molecules like CD4. This interaction effectively blocks viral attachment and subsequent fusion with the host cell membrane, thereby preventing the entry of the viral genome and the initiation of replication. The ability of retrocyclins to form patch-like aggregates on the cell surface is also thought to contribute to this inhibitory effect.
Figure 1. Proposed mechanism of this compound antiviral activity.
Experimental Protocols
Detailed methodologies for key assays used to evaluate the antiviral activity of this compound are provided below.
Plaque Reduction Assay (for HSV and Influenza Virus)
This assay quantifies the ability of an antiviral agent to reduce the number of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Susceptible host cell line (e.g., Vero for HSV, MDCK for Influenza)
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound or its analogues
-
Semi-solid overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.
-
Infection: Aspirate the culture medium from the cells and infect with a predetermined amount of virus (to produce 50-100 plaques per well) that has been pre-incubated with the various concentrations of this compound for 1 hour at 37°C. A virus control (without peptide) and a cell control (without virus or peptide) should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently remove the inoculum and add the semi-solid overlay medium to each well.
-
Incubation: Incubate the plates for 2-4 days at 37°C, depending on the virus, until visible plaques are formed.
-
Fixation and Staining: Aspirate the overlay, fix the cells with the fixing solution, and then stain with the staining solution.
-
Plaque Counting: Wash the plates, allow them to dry, and count the number of plaques in each well. The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Figure 2. Experimental workflow for the Plaque Reduction Assay.
HIV-1 p24 Antigen Capture ELISA
This enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of HIV-1 p24 capsid protein in culture supernatants, which is a marker of viral replication.
Materials:
-
HIV-1 p24 antigen capture ELISA kit
-
Culture supernatants from infected cells
-
Microplate reader
Procedure:
-
Plate Coating: The wells of a 96-well plate are pre-coated with monoclonal antibodies specific for HIV-1 p24 antigen.
-
Sample Addition: Add standards and cell culture supernatants to the wells and incubate to allow the p24 antigen to bind to the capture antibodies.
-
Washing: Wash the wells to remove unbound materials.
-
Detection Antibody: Add a peroxidase-conjugated anti-p24 polyclonal antibody and incubate. This antibody will bind to the captured p24 antigen.
-
Washing: Wash the wells again to remove unbound detection antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB). The peroxidase enzyme will catalyze a color change.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength using a microplate reader. The concentration of p24 antigen in the samples is determined by comparing their absorbance to the standard curve. The IC50 is the concentration of this compound that reduces p24 production by 50%.
HIV-1 Cell-Cell Fusion Assay
This assay measures the ability of an antiviral agent to inhibit the fusion of HIV-1 infected cells with uninfected target cells.
Materials:
-
Effector cells (e.g., HeLa cells expressing HIV-1 Env and Tat)
-
Target cells (e.g., TZM-bl cells expressing CD4, CCR5, and CXCR4, with a Tat-inducible luciferase reporter gene)
-
This compound or its analogues
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Target Cell Seeding: Seed target cells in a 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the target cells.
-
Effector Cell Addition: Add effector cells to the wells.
-
Co-culture: Co-culture the effector and target cells for a defined period (e.g., 6-8 hours) to allow for cell fusion.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. Fusion between the effector and target cells allows the Tat protein from the effector cells to transactivate the luciferase gene in the target cells.
-
Data Analysis: The IC50 is the concentration of this compound that inhibits luciferase activity by 50% compared to the control without the peptide.
This comparative guide underscores the potential of this compound as a broad-spectrum antiviral agent. The provided data and protocols aim to facilitate further investigation into its mechanism of action and to accelerate the development of retrocyclin-based antiviral therapies.
References
Preclinical Safety Profile of Retrocyclin-2 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicity and safety assessment of Retrocyclin-2 and its analogs, with a primary focus on RC-101, the most extensively studied analog. Retrocyclins, a class of theta-defensins, have garnered significant interest for their potent antimicrobial and antiviral properties, particularly against HIV-1. A favorable safety profile is crucial for their advancement as potential therapeutic agents. This document summarizes available preclinical data on their safety, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key experimental workflows.
In Vitro Toxicity Assessment
The in vitro safety of this compound analogs has been evaluated through cytotoxicity and hemolysis assays. These studies are fundamental in determining the direct effect of the compounds on mammalian cells and red blood cells, providing an initial assessment of their therapeutic window.
Cytotoxicity Studies
Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. For this compound and its analogs, these studies have generally indicated a low potential for cellular toxicity.
Table 1: In Vitro Cytotoxicity of Retrocyclin Analogs
| Compound | Cell Line | Assay Type | Concentration | % Viability / Observation |
| Retrocyclin-1 (RC-1) | ME-180 (cervical epithelial) | Not specified | Up to 100-200 µg/mL | Minimal cytotoxicity |
| Retrocyclin-1 (RC-1) | H9 (CD4+ T lymphocytes) | Not specified | Up to 100-200 µg/mL | Minimal cytotoxicity |
| RC-101 | TZM-bl | MTT Assay | Not specified | Not cytotoxic at concentrations effective against HIV-1 |
| RC-101 | Human cervicovaginal tissue construct | Not specified | Not specified | Did not alter tissue viability or induce damage |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analog and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
MTT Assay Workflow for Cytotoxicity Assessment.
Hemolysis Assays
Hemolysis assays are performed to evaluate the potential of a compound to damage red blood cells, a critical safety parameter for intravenously administered drugs.
Table 2: Hemolytic Activity of Retrocyclin Analogs
| Compound | Red Blood Cell Source | Observation |
| Retrocyclin-1 (RC-1) | Human | Not hemolytic |
| RC-101 | Not specified | Non-hemolytic |
Experimental Protocol: Hemolysis Assay
This protocol outlines a typical procedure for assessing the hemolytic activity of a peptide.
-
Red Blood Cell (RBC) Preparation:
-
Obtain fresh whole blood containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs.
-
Wash the RBCs multiple times with phosphate-buffered saline (PBS) by resuspension and centrifugation to remove plasma and buffy coat.
-
Prepare a 2-4% (v/v) suspension of the washed RBCs in PBS.
-
-
Assay Procedure:
-
In a 96-well plate, add the RBC suspension to wells containing serial dilutions of the this compound analog.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with a lytic agent like Triton X-100).
-
Incubate the plate at 37°C for 1-2 hours.
-
Centrifuge the plate to pellet intact RBCs.
-
-
Hemoglobin Measurement:
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Hemolysis Assay Workflow.
In Vivo Toxicity Assessment
While comprehensive in vivo toxicology data from formal GLP-compliant studies, including LD50 and NOAEL values for systemic administration, are not extensively published in peer-reviewed literature, some studies provide insights into the in vivo safety of this compound analogs.
Table 3: In Vivo Safety and Tolerability of Retrocyclin Analogs
| Compound | Species | Route of Administration | Dose | Observation | Study Type |
| RTD-1 (related θ-defensin) | BALB/c Mice | Intravenous | Escalating doses | Well tolerated, non-toxic | Efficacy/Safety |
| RTD-1 (related θ-defensin) | Chimpanzees | Intravenous | Escalating doses | Well tolerated, non-immunogenic | Efficacy/Safety |
| RC-101 | Pigtail Macaques | Cervicovaginal | Not specified | Safe and nontoxic | Safety |
| RC-101 | Mice | Intravenous | 100 µ g/mouse daily for 5 days | Protective against influenza, lessened clinical symptoms | Efficacy |
Experimental Protocol: Acute Intravenous Toxicity Study (General Protocol)
This protocol describes a general procedure for an acute intravenous toxicity study in rodents, which would be a standard approach to determine the maximum tolerated dose (MTD) and potential acute toxicities.
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats or BALB/c mice, with an equal number of males and females per group.
-
Dose Formulation: Prepare the this compound analog in a sterile, physiologically compatible vehicle suitable for intravenous injection.
-
Dose Administration: Administer single intravenous doses of the compound at escalating concentrations to different groups of animals. A control group receives the vehicle only.
-
Clinical Observations: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes at regular intervals for up to 14 days.
-
Pathology: At the end of the observation period, perform a gross necropsy on all animals. Collect major organs and tissues for histopathological examination.
-
Data Analysis: Analyze the data to determine the MTD, identify target organs of toxicity, and characterize the dose-response relationship.
General Workflow for an Acute In Vivo Toxicity Study.
Summary and Conclusion
The available preclinical data suggest that this compound and its analog RC-101 have a favorable safety profile, characterized by low in vitro cytotoxicity and a lack of hemolytic activity. In vivo studies, although not comprehensive formal toxicology assessments, indicate good tolerability in various animal models, including non-human primates, with no significant toxicity observed at effective doses.
However, a notable gap in the publicly available data is the absence of definitive LD50 and NOAEL values from GLP-compliant systemic toxicity studies. Such data are essential for establishing a complete safety profile and for guiding the design of first-in-human clinical trials. Further formal preclinical safety and toxicology studies are warranted to fully characterize the systemic toxicity of this compound analogs and to support their continued development as potential therapeutic agents. Researchers and drug developers should consider these data and the existing gaps when planning future studies.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Retrocyclin-2
For researchers, scientists, and drug development professionals, the responsible management of laboratory materials is paramount to ensuring a safe and compliant research environment. Retrocyclin-2, a cyclic peptide with potential as an anti-HIV agent, requires meticulous handling and disposal protocols due to its biological activity and the general principle of treating novel peptides as potentially hazardous materials.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices for peptide toxins.[2]
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) if available for this compound. In the absence of a specific SDS, the substance should be handled as a hazardous chemical.[2]
Personal Protective Equipment (PPE) is mandatory and includes: [3]
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential for preventing skin contact.[2]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.
-
Lab Coat: A buttoned lab coat provides a barrier against accidental spills.
All handling of this compound, especially in its lyophilized (powder) form, should be conducted in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Procedures for this compound
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and whether it has been in contact with biological materials.
Liquid Waste Disposal:
-
Inactivation: Liquid waste containing this compound, such as unused solutions or contaminated buffers, should first be chemically inactivated. This should be performed in a designated chemical fume hood.
-
Select an Inactivation Reagent: Common and effective reagents include a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A recommended ratio is 1 part waste to 10 parts inactivation solution. Allow a minimum contact time of 20-60 minutes.
-
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0. This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Final Disposal: After inactivation and neutralization, consult your institution's Environmental Health & Safety (EHS) department to determine if the solution can be disposed of down the drain with copious amounts of water, in compliance with local wastewater regulations. If drain disposal is not permitted, the inactivated and neutralized waste should be collected in a clearly labeled hazardous waste container for pickup by the EHS department.
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound must be segregated and disposed of as hazardous waste. This includes items such as:
-
Pipette tips
-
Gloves
-
Empty vials
-
Contaminated absorbent paper
-
-
Containerization: Collect all contaminated solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
Storage: Store the sealed hazardous waste container in a designated accumulation area within the laboratory, away from general traffic.
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste container through your institution's certified hazardous waste management service.
Biohazardous Waste Considerations:
If this compound was used in experiments involving biological materials, such as cell-based assays or animal models, the resulting waste must be treated as biohazardous. This may necessitate an initial decontamination step, such as autoclaving, before proceeding with the chemical waste disposal protocols outlined above. Always adhere to your institution's biosafety guidelines.
Quantitative Data for Chemical Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration for solutions; 6% solution for concentrated peptides. | 20-60 minutes | Effective for many peptides but can be corrosive to some surfaces. |
| Sodium Hydroxide (NaOH) | 1 M | Varies; consult institutional guidelines. | Strong base; requires neutralization before disposal. |
| Hydrochloric Acid (HCl) | 1 M | Varies; consult institutional guidelines. | Strong acid; requires neutralization before disposal. |
| Enzymatic Detergent | Typically a 1% (m/v) solution. | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection. |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Research: A Comprehensive Guide to Handling Retrocyclin-2
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Retrocyclin-2, a potent anti-HIV theta-defensin. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of experimental procedures. This guide offers procedural, step-by-step guidance for the operational use and disposal of this compound, establishing a foundation of trust and safety in your laboratory.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is mandatory to prevent inhalation, skin, and eye contact. The following table summarizes the required PPE and safety measures.
| Area of Protection | Required PPE | Safety Measure |
| Respiratory | Dust respirator | Use when handling the powdered form to prevent inhalation. |
| Self-contained breathing apparatus (SCBA) | Recommended for handling large quantities or in case of spills to avoid inhalation.[1] | |
| Eye and Face | Splash goggles | Protects against accidental splashes of solutions.[1] |
| Body | Full suit or lab coat | Provides a barrier against skin contact. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Essential for all handling procedures to prevent skin absorption.[1] |
| Feet | Boots or closed-toe shoes | Protects feet from spills.[1] |
Note: The suggested protective clothing may not be sufficient in all circumstances. It is highly recommended to consult a safety specialist before handling this product to ensure the highest level of protection.[1]
Operational Plan: From Receipt to Experimentation
A structured workflow is crucial for the safe and effective use of this compound in a laboratory setting. The following diagram and procedural steps outline the recommended operational plan.
Step-by-Step Handling Procedure
-
Receiving and Storage :
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.
-
-
Preparation for Experiment :
-
Before handling, ensure you are wearing all the required personal protective equipment as detailed in the table above.
-
If working with the powdered form, conduct all weighing and initial handling within a chemical fume hood or other ventilated enclosure to minimize inhalation risk.
-
Reconstitute the peptide using sterile, appropriate solvents as dictated by your experimental protocol.
-
-
Experimental Use :
-
Follow your specific, validated experimental protocol. For antiviral assays, this may involve incubating cells with varying concentrations of this compound before or after viral challenge.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
-
Post-Experiment Cleanup :
-
Decontaminate all work surfaces and equipment that have come into contact with this compound using an appropriate disinfectant.
-
Follow the disposal plan outlined below for all contaminated materials.
-
Remove and dispose of PPE in the designated waste containers. Wash hands thoroughly after removing gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure safety.
-
Liquid Waste : For small quantities of liquid waste containing this compound, decontamination with a suitable chemical disinfectant followed by disposal down the drain with copious amounts of water may be permissible, subject to local regulations.
-
Solid Waste : All solid waste, including contaminated labware (e.g., pipette tips, tubes), gloves, and gowns, should be placed in a designated biohazard waste container.
-
Unused Product : Unused this compound should be disposed of in accordance with federal, state, and local environmental control regulations. Do not dispose of the neat compound in the general trash.
-
Contaminated Packaging : Empty containers may retain product residue and should be disposed of in the same manner as the chemical itself.
Always consult your institution's environmental health and safety (EHS) office for specific guidance on waste disposal procedures.
Quantitative Data Summary
The following table summarizes key quantitative data regarding the biological activity of this compound and its analogs.
| Parameter | Molecule | Value | Context |
| Binding Affinity (Kd) | This compound | 10-100 nM | Binding to carbohydrate-containing surface molecules like gp120 and CD4. |
| IC50 | RC-101 | 0.33 µg/ml | Inhibition of CCR5-tropic HIV-1-mediated cell fusion. |
| IC50 | RC-101 | 2.6 µg/ml | Inhibition of CXCR4-tropic HIV-1 in a cell-cell transmission assay. |
Experimental Protocol: HIV-1 Antiviral Assay
The following is a generalized protocol for assessing the antiviral activity of this compound against HIV-1, based on published methodologies.
-
Cell Preparation :
-
Culture CD4+ T-cells (e.g., H9 or peripheral blood mononuclear cells - PBMCs) in appropriate media.
-
Adjust the cell concentration to approximately 1 x 10^6 cells/mL.
-
-
Treatment :
-
Add this compound to the cell suspension at the desired final concentrations (e.g., 2 µg/ml and 20 µg/ml).
-
Incubate the cells with this compound for 3 hours at 37°C.
-
-
Viral Challenge :
-
Infect the cells with a known titer of HIV-1 (e.g., strain IIIB or JR-CSF) at a multiplicity of infection (MOI) of 0.01.
-
Incubate the virus with the cells for 3 hours at 37°C.
-
-
Post-Infection Culture :
-
Wash the cells twice with fresh media to remove excess virus and peptide.
-
Resuspend the cells in fresh media containing the initial concentration of this compound and plate in a 24-well plate.
-
Incubate the cells for up to 9 days, periodically collecting supernatant for analysis.
-
-
Analysis :
-
Quantify viral replication by measuring the p24 antigen concentration in the collected supernatants using an ELISA assay.
-
Mechanism of Action: A Brief Overview
This compound exerts its primary antiviral effect by interfering with the entry of HIV-1 into host cells. It does not directly inactivate the virus but rather binds to carbohydrate moieties on the viral envelope glycoprotein gp120 and the host cell receptor CD4. This binding is thought to prevent the conformational changes in the viral envelope necessary for fusion with the host cell membrane.
The following diagram illustrates the logical relationship in the proposed mechanism of this compound's anti-HIV-1 activity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
